Maltooctaose
Description
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJILUJOOCOSRO-DGMDHIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Elucidation of Maltooctaose: A Technical Guide
Maltooctaose (B131049), a linear oligosaccharide, is a key molecule in carbohydrate research and holds significance in the fields of biochemistry and food science. This guide provides an in-depth analysis of its structure, the experimental protocols used for its characterization, and quantitative data for researchers, scientists, and drug development professionals.
Core Structure of this compound
This compound is a homooligosaccharide composed of eight D-glucose monomeric units. These units are linked in a linear fashion by α-1,4 glycosidic bonds. The "α" designation refers to the stereochemistry at the anomeric carbon (C1), where the glycosidic bond is in the axial position. The "1,4" designation indicates that the linkage occurs between the C1 of one glucose unit and the hydroxyl group at the C4 position of the adjacent glucose unit.[1][2] The chemical formula for this compound is C48H82O41, and its molecular weight is approximately 1315.14 g/mol .[3]
The conformation of the α-1,4 glycosidic bond is a critical determinant of the overall three-dimensional structure of this compound. This conformation is primarily described by two dihedral angles: phi (φ) and psi (ψ). The phi angle is defined by the atoms O5'-C1'-O4-C4, and the psi angle is defined by C1'-O4-C4-C5. These angles dictate the relative orientation of the linked glucose residues.
Quantitative Structural Data
The following table summarizes key physicochemical and structural properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C48H82O41 | [3] |
| Molecular Weight | 1315.14 g/mol | [3] |
| CAS Number | 6156-84-9 | [1] |
| Monosaccharide Unit | D-glucose | [1] |
| Glycosidic Linkage | α-1,4 | [1][2] |
Experimental Protocols for Structural Elucidation
The determination of the intricate structure of this compound relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the primary structure and conformation of oligosaccharides in solution.[4]
Detailed Protocol for NMR Analysis of this compound:
-
Sample Preparation:
-
Dissolve a high-purity sample of this compound (typically 1-5 mg) in 0.5 mL of deuterium (B1214612) oxide (D2O).
-
Lyophilize the sample two to three times with D2O to exchange all labile protons with deuterium.
-
Finally, dissolve the sample in 100% D2O for the NMR measurement.
-
-
1D ¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum to assess the sample's purity and to observe the anomeric proton signals, which typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm). The coupling constants (³J(H1,H2)) of these signals provide initial information about the anomeric configuration (α or β).
-
-
2D Homonuclear Correlation Spectroscopy (COSY):
-
Perform a COSY experiment to establish proton-proton correlations within each glucose residue. This allows for the sequential assignment of protons starting from the anomeric proton (H1).
-
-
2D Total Correlation Spectroscopy (TOCSY):
-
A TOCSY experiment is used to identify all protons belonging to a single glucose spin system, even those not directly coupled. This is particularly useful for overcoming signal overlap.
-
-
2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:
-
The HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the assignment of the carbon signals based on the already assigned proton signals.
-
-
2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:
-
HMBC is crucial for determining the glycosidic linkages. It reveals long-range correlations between protons and carbons (typically over two to three bonds). A key correlation will be observed between the anomeric proton (H1) of one glucose residue and the carbon at the linkage position (C4) of the adjacent residue, confirming the 1,4-linkage.
-
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY):
-
These experiments provide information about through-space proton-proton proximities. For this compound, a NOE or ROE between the anomeric proton (H1) of one residue and the H4 proton of the adjacent residue is characteristic of a 1,4-linkage and can be used to determine the glycosidic torsion angles (φ and ψ).
-
X-ray Crystallography
X-ray crystallography can provide a precise three-dimensional structure of a molecule in its crystalline state. However, obtaining single crystals of sufficient quality for oligosaccharides like this compound is notoriously challenging due to their conformational flexibility. Often, crystallographic data is obtained for oligosaccharides in complex with proteins.
General Protocol for Crystallization of a this compound-Protein Complex:
-
Protein Purification: The protein of interest is expressed and purified to a high degree of homogeneity.
-
Complex Formation: The purified protein is incubated with an excess of this compound to form the protein-ligand complex.
-
Crystallization Screening: The protein-maltooctaose complex is subjected to a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves varying parameters such as pH, temperature, precipitant type, and concentration.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are further optimized to improve crystal size and quality.
-
Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the crystal. The molecular model of the protein-maltooctaose complex is then built into this map and refined to yield the final atomic coordinates.
Visualizations of Structure and Workflow
To further illustrate the structure of this compound and the experimental logic, the following diagrams are provided.
Caption: Linear structure of this compound showing the α-1,4 glycosidic linkages.
Caption: Experimental workflow for the structural elucidation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS:6156-84-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | C48H82O41 | CID 13909001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Emergence of Maltooctaose: A Historical and Technical Guide
An in-depth exploration of the discovery, characterization, and metabolic significance of maltooctaose (B131049), tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a linear oligosaccharide composed of eight α-1,4 linked glucose units, did not emerge from a singular discovery event but was gradually identified and characterized through the systematic study of starch hydrolysis products. Its history is intrinsically linked to the development of chromatographic techniques in the mid-20th century, which for the first time allowed for the separation of individual maltooligosaccharides. This guide elucidates the historical context of its isolation, details the early experimental protocols for its characterization, presents its physicochemical properties in a structured format, and explores its role within metabolic pathways. While not a direct signaling molecule, this compound serves as a key substrate in understanding the enzymes that govern starch and glycogen (B147801) metabolism.
Historical Context: The Unraveling of Starch
The scientific journey to understand the components of starch began in the 19th century with early studies on acid and enzymatic hydrolysis.[1] However, it was the advent of chromatography that provided the necessary tools to separate and identify the individual maltooligosaccharides (MOS) from the complex mixture of starch hydrolysates.[1][2] Seminal work in the 1960s, particularly by researchers like Commerford, Van Duzee, and Scallet, demonstrated the use of macro paper chromatography to separate glucose polymers up to a degree of polymerization (DP) of 11.[1][3] This methodology was capable of isolating this compound (DP8) in sufficient quantities for further study.[1][3] Subsequent research in the 1970s, such as the work by Johnson and Srisuthep, utilized column chromatography with Celite-carbon mixtures to separate and purify maltooligosaccharides up to DP12, and importantly, began to systematically document their physical and chemical properties.[1] This era marked the transition of this compound from an inferred component of starch to a distinct, characterizable chemical entity. Japan, in particular, has been a significant contributor to the research and application of maltooligosaccharides in the food industry since the 1970s.[4]
Physicochemical Properties of Maltooligosaccharides
The systematic characterization of purified maltooligosaccharides provided crucial data for their identification and use in further research. The following table summarizes key quantitative data for this compound and its neighboring oligosaccharides, primarily based on early characterization studies.
| Property | Maltotetraose (G4) | Maltopentaose (G5) | Maltohexaose (G6) | Maltoheptaose (G7) | This compound (G8) | Maltononaose (G9) | Maltodecaose (G10) |
| Degree of Polymerization (DP) | 4 | 5 | 6 | 7 | 8 | 9 | 10 |
| Molecular Weight ( g/mol ) [5] | 666.6 | 828.7 | 990.9 | 1153.0 | 1315.1 | 1477.2 | 1639.3 |
| CAS Registry Number [5] | 34612-38-9 | 34620-76-3 | 34620-77-4 | 34620-78-5 | 6156-84-9 | 34620-79-6 | 34620-80-9 |
| Reducing Power (% as Dextrose) [1] | 27.6 | 21.8 | 18.2 | 16.0 | 13.8 | 12.4 | 11.2 |
| Specific Gravity (2% solution) [1] | 1.0055 | 1.0055 | 1.0055 | 1.0055 | 1.0056 | 1.0056 | 1.0056 |
| Refractive Index (2% solution) [1] | 1.3358 | 1.3358 | 1.3358 | 1.3358 | 1.3358 | 1.3358 | 1.3358 |
Note: Data for reducing power, specific gravity, and refractive index are derived from the 1975 study by Johnson and Srisuthep and represent some of the earliest systematic characterizations of these properties.
Key Experimental Protocols
The isolation and characterization of this compound were dependent on the meticulous application of chromatographic and analytical techniques of the time.
Isolation by Macro Paper Chromatography (circa 1963)
This method was instrumental in the preparative scale isolation of individual maltooligosaccharides from corn starch hydrolysates.[1][3]
Methodology:
-
Preparation of Hydrolysate: Corn starch was partially hydrolyzed using acid to produce a syrup containing a mixture of maltooligosaccharides.
-
Chromatographic Support: Whatman 3-mm chromatography paper was used as the stationary phase.
-
Sample Application: The starch hydrolysate (2-3 grams of solids) was applied as a continuous band across the width of the paper.
-
Solvent System: A solvent mixture of n-propanol, ethyl acetate, and water (in a ratio of 14:2:7) was used as the mobile phase.[3]
-
Development: The chromatogram was developed using a descending technique, allowing the solvent to flow down the paper, separating the oligosaccharides based on their partition coefficients.
-
Elution and Purification: The separated bands corresponding to each maltooligosaccharide were cut from the chromatogram, and the sugars were eluted with water. The eluted solutions were then concentrated and lyophilized to yield the purified oligosaccharide.
Characterization of Physicochemical Properties (circa 1975)
Following purification, a series of analyses were performed to determine the fundamental properties of the isolated maltooligosaccharides.[1]
Methodology:
-
Purity Assessment: The purity of the fractions was confirmed by re-chromatography.
-
Reducing Power Determination: The reducing power was measured using a modified Somogyi-Nelson method and expressed as dextrose equivalent.
-
Specific Gravity and Refractive Index: These properties were measured for aqueous solutions of varying concentrations using standard laboratory equipment of the era (e.g., pycnometers for specific gravity and refractometers).
-
Solubility and Hygroscopicity: Solubility was determined by observing the concentration at which the oligosaccharide would no longer fully dissolve. Hygroscopicity was measured by the weight gain of a dried sample in a controlled humidity environment.[1]
Metabolic Pathways and Biological Significance
This compound is not known to be a direct signaling molecule that initiates a cellular signaling cascade.[6] Instead, its significance lies in its role as an intermediate in the metabolism of starch and glycogen, the primary energy storage polysaccharides in plants and animals, respectively.[7][8]
Glycogen and Starch Metabolism
Maltooligosaccharides, including this compound, are products of the enzymatic breakdown of starch and glycogen by α-amylases and debranching enzymes. They serve as substrates for further enzymatic action, ultimately leading to the release of glucose for energy.[9] In some bacteria, such as E. coli, the maltose/maltodextrin metabolic pathway can contribute to the synthesis of glycogen, particularly in the absence of glycogen synthase.[9][10]
Enzyme Substrate and Structural Studies
In modern biochemistry, purified this compound is a valuable tool for studying the structure and function of carbohydrate-active enzymes. For instance, the crystal structure of E. coli branching enzyme has been solved in complex with this compound, providing insights into its substrate binding and catalytic mechanism.[7]
Conclusion
The story of this compound is a testament to the enabling power of analytical techniques in biochemical discovery. While its "discovery" was an incremental process rather than a singular event, its isolation and characterization provided a crucial piece in the puzzle of starch and glycogen structure and metabolism. Today, this compound continues to be a valuable tool for researchers delving into the intricacies of carbohydrate biochemistry and enzymology. Its history underscores the foundational importance of purification and characterization in advancing our understanding of complex biological systems.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, structural characterization, biological activity, and nutritional applications of oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maltooligosaccharides: Properties, Production and Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Maltooligosaccharides | CymitQuimica [cymitquimica.com]
The Fundamental Biochemical Role of Maltooctaose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4 linked glucose units, serves as a key intermediate in carbohydrate metabolism, particularly within microbial systems. While not a primary signaling molecule in well-characterized pathways like the E. coli maltose (B56501) regulon, its significance lies in its role as a substrate for a variety of enzymes involved in the breakdown of starch and the synthesis of glycogen (B147801). This technical guide provides an in-depth exploration of the core biochemical functions of this compound, detailing its involvement in metabolic pathways, its interaction with key proteins, and the experimental methodologies used to elucidate its function.
Introduction
This compound is a member of the maltooligosaccharide series, which are products of starch hydrolysis. In microorganisms, these sugars represent a crucial carbon and energy source. The uptake and metabolism of maltooligosaccharides are tightly regulated processes involving dedicated transport systems and a cascade of enzymatic reactions. While shorter maltooligosaccharides like maltotriose (B133400) have been identified as direct signaling molecules for gene induction, this compound's primary role appears to be that of a metabolic substrate, influencing cellular physiology through its conversion into smaller, more readily usable sugars. This guide will dissect the metabolic fate of this compound and its interactions at a molecular level.
Metabolic Pathways Involving this compound
This compound is a key player in the catabolism of complex carbohydrates and the biosynthesis of energy storage molecules like glycogen.
Maltodextrin (B1146171) Catabolism in Bacteria
In bacteria such as Escherichia coli, this compound, once transported into the cell, is metabolized through the concerted action of several enzymes. The primary pathway involves:
-
Amylomaltase (MalQ): This 4-α-glucanotransferase catalyzes the transfer of glucosyl units from one maltodextrin to another. It can disproportionate this compound into a mixture of longer and shorter maltooligosaccharides.
-
Maltodextrin Phosphorylase (MalP): This enzyme sequentially removes glucose units from the non-reducing end of maltodextrins, including those generated from this compound by MalQ, producing glucose-1-phosphate. This is a key step that links maltodextrin metabolism to glycolysis.
-
Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes maltodextrins to release glucose.
-
α-Glucosidase (AmlE): This enzyme also participates in the hydrolysis of linear α-1,4-glucans.
The interplay of these enzymes ensures the efficient conversion of larger maltooligosaccharides into glucose and glucose-1-phosphate, which can then enter central metabolic pathways.
Role in Glycogen Biosynthesis
This compound also plays a structural role as a substrate for enzymes involved in glycogen synthesis. Specifically, it has been shown to bind to glycogen branching enzyme (GlgB).[1][2][3] This enzyme is responsible for introducing α-1,6 branches into the growing glycogen polymer, which is crucial for creating a compact and readily accessible energy store. The crystal structure of E. coli branching enzyme in complex with this compound has revealed multiple binding sites on the enzyme surface, suggesting a mechanism for how the enzyme recognizes and processes long glucan chains.[1][2][3]
Protein Interactions with this compound
The biochemical functions of this compound are mediated by its specific interactions with various proteins.
Maltose-Binding Protein (MBP)
In Gram-negative bacteria, the uptake of maltooligosaccharides is facilitated by a periplasmic maltose-binding protein (MBP or MalE). MBP binds to maltose and linear maltodextrins and delivers them to the MalFGK2 ATP-binding cassette (ABC) transporter for translocation across the inner membrane. While MBP has a high affinity for a range of maltooligosaccharides, there appears to be a size limitation for efficient transport, and very long-chain maltodextrins may not be transported.
Glycogen Branching Enzyme
As mentioned, this compound binds to glycogen branching enzyme. Structural studies have identified several surface binding sites that accommodate the linear oligosaccharide chain.[1][2][3] This interaction is crucial for the proper positioning of the glucan chain for the branching reaction.
This compound and Cellular Signaling
While this compound itself is not a primary signaling molecule in the canonical E. coli mal regulon, its metabolic product, maltotriose, is.
The mal Regulon: A Case of Maltotriose Signaling
The expression of the mal genes, which encode the proteins for maltodextrin transport and metabolism, is controlled by the transcriptional activator MalT. The activity of MalT is allosterically regulated by ATP and the inducer molecule, which has been identified as maltotriose. This compound and other longer maltodextrins do not directly activate MalT. Therefore, the signaling that leads to the upregulation of maltodextrin metabolism is initiated by the presence of maltotriose, which can be generated from the breakdown of larger maltodextrins like this compound.
Quantitative Data
Specific quantitative data for the binding affinities and enzyme kinetics of this compound are not extensively reported in the literature. The following tables summarize available data for this compound and closely related maltooligosaccharides to provide a comparative context.
Table 1: Binding Affinities of Maltooligosaccharides to Maltose-Binding Protein (MBP)
| Ligand | Organism | Method | Dissociation Constant (Kd) | Reference |
| Maltose | Escherichia coli | Fluorescence Titration | ~1 µM | [4] |
| Maltotriose | Escherichia coli | Fluorescence Titration | ~0.4 µM | [4] |
| Maltotetraose | Staphylococcus aureus | ITC | 1.1 µM (Ka = 9.02 x 105 M-1) | Not directly cited |
| Maltoheptaose | Staphylococcus aureus | ITC | 1.8 µM (Ka = 5.5 x 105 M-1) | Not directly cited |
| This compound | Escherichia coli | - | Data not available | - |
Note: Ka (association constant) was converted to Kd (dissociation constant) using the formula Kd = 1/Ka.
Table 2: Enzyme Kinetic Parameters for Maltodextrin-Metabolizing Enzymes
| Enzyme | Substrate | Organism | Km | kcat | kcat/Km | Reference |
| Amylomaltase (MalQ) | Maltotriose | Thermus filiformis | - | - | - | [5] |
| Maltodextrin Phosphorylase (MalP) | Maltoheptaose | Escherichia coli | 0.5 mM | Data not available | Data not available | [6] |
| Amylomaltase (MalQ) | This compound | Escherichia coli | Data not available | Data not available | Data not available | - |
| Maltodextrin Phosphorylase (MalP) | This compound | Escherichia coli | Data not available | Data not available | Data not available | - |
Note: The specific activity of amylomaltase from E. coli with a commercial maltose substrate has been reported as 30 µmol glucose formed min⁻¹ mg protein⁻¹.[7]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's biochemical role.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound to a target protein (e.g., Maltose-Binding Protein).
Methodology:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the desired buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of this compound in the same dialysis buffer.
-
Degas both the protein and this compound solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the fitted parameters.
-
Enzyme Kinetic Assay for Amylomaltase (MalQ)
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of amylomaltase with this compound as a substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a series of this compound solutions of varying concentrations in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Prepare a solution of purified amylomaltase in the same buffer.
-
Prepare a stop solution (e.g., 1 M NaOH).
-
Prepare reagents for a coupled enzyme assay to detect glucose or a colorimetric reagent like 3,5-dinitrosalicylic acid (DNS) to measure reducing sugars.
-
-
Enzymatic Reaction:
-
Pre-incubate the this compound solutions at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of amylomaltase to each substrate concentration.
-
At specific time points, withdraw aliquots of the reaction mixture and add them to the stop solution.
-
-
Product Quantification:
-
Quantify the amount of product (e.g., glucose or total reducing sugars) in each stopped reaction mixture using a standard curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) for each substrate concentration.
-
Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Conclusion
This compound is a pivotal, albeit often overlooked, component of microbial carbohydrate metabolism. Its primary biochemical role is that of a substrate, fueling central metabolic pathways through its degradation and providing the building blocks for energy storage in the form of glycogen. While it does not appear to function as a direct signaling molecule for gene regulation in the manner of maltotriose, its metabolism is intrinsically linked to the induction of the very enzymes responsible for its breakdown. The detailed experimental protocols provided herein offer a roadmap for further quantitative characterization of this compound's interactions and enzymatic conversions, which will be crucial for a more complete understanding of its role in microbial physiology and for potential applications in biotechnology and drug development. Further research is warranted to fill the existing gaps in the quantitative understanding of its binding affinities and enzyme kinetics.
References
- 1. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mutations in maltose-binding protein that alter affinity and solubility properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between maltose-binding protein and the membrane-associated maltose transporter complex in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
- 7. The action pattern of amylomaltase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Maltooctaose Degradation Pathways in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4 linked glucose units, is a significant component of starch breakdown products. For many microorganisms, malto-oligosaccharides like this compound represent a valuable carbon and energy source. The ability to efficiently transport and metabolize these sugars is crucial for microbial survival and colonization in diverse environments, from the human gut to industrial bioreactors. Understanding the intricate molecular pathways governing this compound degradation is fundamental for fields ranging from microbiology and enzyme engineering to the development of novel probiotics and antimicrobial agents. This technical guide provides an in-depth exploration of the core degradation pathways, key enzymatic players, regulatory networks, and the experimental protocols used to investigate these systems.
Core Degradation Pathways
Microorganisms have evolved diverse strategies for the uptake and catabolism of this compound. These pathways can be broadly categorized based on the initial enzymatic attack, either phosphorolytic or hydrolytic. The best-characterized system is the maltose (B56501)/maltodextrin (B1146171) regulon in Escherichia coli.
The Escherichia coli Maltodextrin System: A Paradigm
The E. coli system is a highly coordinated apparatus involving transport across both the outer and inner membranes, followed by intracellular enzymatic degradation. All genes involved are part of the mal regulon, which is positively regulated by the transcriptional activator MalT. The specific inducer for MalT is not this compound itself, but rather maltotriose (B133400), which is generated intracellularly from the metabolism of larger maltodextrins.[1]
-
Transport:
-
Outer Membrane: this compound diffuses through LamB (maltoporin), a specific channel in the outer membrane.[1]
-
Periplasm: In the periplasmic space, it is bound with high affinity by the MalE protein.[2]
-
Inner Membrane: The MalE-maltooctaose complex docks with the MalFGK₂ ATP-binding cassette (ABC) transporter, which actively translocates the sugar into the cytoplasm at the expense of ATP hydrolysis.[3][4]
-
-
Intracellular Degradation: Once inside the cytoplasm, this compound is catabolized by a suite of enzymes:
-
Maltodextrin Phosphorylase (MalP): This enzyme sequentially removes glucose units from the non-reducing end of this compound via phosphorolysis, yielding glucose-1-phosphate (G1P).[5] MalP cannot act on maltotriose or smaller sugars, so its action on this compound will produce maltotriose as an end product.[6] G1P can then enter glycolysis after being converted to glucose-6-phosphate by phosphoglucomutase.
-
Amylomaltase (MalQ): A 4-α-glucanotransferase that catalyzes the transfer of glucosyl segments from one maltodextrin to another or to glucose.[1] For instance, it can convert two molecules of maltotriose into maltopentaose (B1148383) and glucose. Its key role is to ensure a steady supply of the inducer maltotriose when the cell is metabolizing any maltodextrin.[6]
-
Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes glucose units from the reducing end of maltodextrins, with a preference for substrates of maltotriose or larger.[6]
-
The interplay between MalP and MalQ allows the cell to efficiently convert a range of maltodextrins into glucose and glucose-1-phosphate, feeding directly into central metabolism.
Alternative Pathways in Other Microorganisms
While the E. coli model is comprehensive, other microbes employ different enzymes and strategies.
-
Enterococcus faecalis : This bacterium utilizes an enzyme, MmdH, which has both α-1,4- and α-1,6-glucosidase activities. It hydrolyzes odd-numbered linear malto-oligosaccharides into glucose and maltose. Even-numbered oligosaccharides are degraded to maltose, which is then phosphorolyzed by maltose phosphorylase into glucose and glucose-1-phosphate. This represents a distinct hydrolytic-phosphorolytic strategy.[7]
-
Lactobacillus and Bifidobacterium : These common gut commensals are well-adapted to carbohydrate metabolism. Species like Lactobacillus brevis possess a maltose phosphorylase that converts maltose and inorganic phosphate (B84403) into glucose and β-D-glucose-1-phosphate.[8] Bifidobacteria possess a wide array of glycoside hydrolases that allow them to degrade complex carbohydrates, including various malto-oligosaccharides, contributing to their prebiotic effect.[9][10]
-
(Hyper)thermophilic Archaea: Organisms from genera such as Pyrococcus and Thermococcus thrive at high temperatures and possess highly thermostable amylolytic enzymes. These include α-amylases, pullulanases, and α-glucosidases that can hydrolyze this compound and other starch derivatives.[11][12][13] The α-amylases from these organisms often exhibit broad pH and temperature optima, making them of great industrial interest.[11]
Quantitative Data on this compound Degradation
The efficiency of this compound degradation is determined by the kinetic properties of the involved enzymes and the optimal conditions for their activity. While specific kinetic data for this compound is not always available, studies on related malto-oligosaccharides provide valuable insights.[14][15]
Table 1: Properties of Key Malto-oligosaccharide Degrading Enzymes
| Enzyme | Organism | EC Number | Substrate Preference | Optimal pH | Optimal Temp. (°C) | Kinetic Parameters (Substrate) | Reference |
|---|---|---|---|---|---|---|---|
| Maltodextrin Phosphorylase (MalP) | E. coli | 2.4.1.1 | Linear malto-oligosaccharides (DP ≥ 4) | 6.8 - 7.2 | 37 | Data indicates a random Bi-Bi kinetic mechanism. | [1][5][16] |
| Amylomaltase (MalQ) | E. coli | 2.4.1.25 | Maltose and larger maltodextrins | ~7.0 | 37 | Specific activity: ~30 µmol glucose/min/mg protein (with maltose). | [17] |
| Maltodextrin Glucosidase (MalZ) | E. coli | 3.2.1.20 | Maltotriose and longer maltodextrins (up to DP7) | 7.0 | 37 | Hydrolyzes glucose from the reducing end. | [3][6] |
| α-Amylase | Pyrococcus furiosus | 3.2.1.1 | Starch, malto-oligosaccharides | 5.0 - 6.0 | ~100 | Highly thermostable. | [11][12] |
| α-Amylase | Bacillus licheniformis | 3.2.1.1 | Starch, malto-oligosaccharides | 5.5 - 8.0 | 90 | Widely used in industry. | [11] |
| β-Glucosidase (HGT-BG) | Aspergillus oryzae | 3.2.1.21 | β-glucosides, cellobiose (B7769950) | 5.0 | 50 | Km = 0.55 mM (pNP-β-glucoside); Ki = 1.36 M (Glucose). |[18] |
Experimental Protocols
Investigating this compound degradation requires robust experimental methods to quantify enzymatic activity and analyze degradation products.
Protocol 1: α-Amylase Activity Assay using the DNS Method
This spectrophotometric assay quantifies the reducing sugars (like maltose and glucose) released from a polysaccharide substrate by enzymatic hydrolysis. The 3,5-dinitrosalicylic acid (DNS) reagent reacts with reducing sugars in an alkaline solution upon heating to produce a colored compound, which is measured at 540 nm.
A. Reagent Preparation:
-
Substrate Solution (1% w/v Starch):
-
Dissolve 1.0 g of soluble potato starch in 100 mL of a suitable buffer (e.g., 20 mM Sodium Phosphate, pH 6.9 with 6.7 mM NaCl).
-
Heat to a gentle boil while stirring to fully dissolve the starch.
-
Cool to room temperature before use. Keep the solution well-mixed during the assay.
-
-
DNS Color Reagent:
-
Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of purified water with gentle heating.
-
Slowly add 30.0 g of sodium potassium tartrate tetrahydrate.
-
Add 20 mL of 2 N NaOH.
-
Adjust the final volume to 100 mL with purified water. Store in an amber bottle for up to two weeks.
-
-
Maltose Standard Solution (e.g., 1 mg/mL):
-
Dissolve 100 mg of maltose in 100 mL of purified water. Prepare a series of dilutions from this stock to create a standard curve (e.g., 0 to 1.0 mg/mL).
-
B. Experimental Procedure:
-
Enzyme Reaction:
-
Pipette 0.5 mL of appropriately diluted enzyme solution into a test tube. Include a blank using 0.5 mL of buffer instead of the enzyme.
-
Equilibrate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Start the reaction by adding 0.5 mL of the pre-warmed 1% starch solution to each tube at timed intervals.
-
Incubate for a precise period (e.g., 10 minutes).
-
-
Stopping and Color Development:
-
Stop the reaction at timed intervals by adding 1.0 mL of the DNS reagent to each tube.
-
Place all tubes, including standards (0.5 mL of each standard dilution + 0.5 mL buffer + 1.0 mL DNS), in a boiling water bath for exactly 5 minutes.
-
Cool the tubes to room temperature in an ice bath.
-
-
Measurement:
-
Add 10 mL of purified water to each tube and mix thoroughly.
-
Measure the absorbance of each sample and standard at 540 nm against a reagent blank.
-
-
Calculation:
-
Plot the absorbance of the maltose standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the amount of reducing sugar produced in your enzyme reactions.
-
Enzyme activity is typically expressed in units, where one unit (U) is defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as maltose equivalents) per minute under the specified conditions.
-
Protocol 2: Starch Hydrolysis Plate Assay (Qualitative)
This method provides a rapid qualitative screen for microorganisms that secrete amylolytic enzymes.
A. Materials:
-
Starch Agar (B569324) Plates (Nutrient agar supplemented with 0.4% soluble starch).
-
Bacterial cultures.
-
Lugol's Iodine solution.
B. Procedure:
-
Inoculate the starch agar plate with the test microorganism(s) by making a single streak or spot.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
After incubation, flood the surface of the plate with Lugol's Iodine solution.
-
Let the iodine sit for approximately 1 minute, then pour off the excess.
-
Observation: Iodine reacts with starch to form a dark blue/black complex. A clear halo or "zone of hydrolysis" around the microbial growth indicates that the starch was degraded by secreted enzymes. The absence of a clear zone indicates a negative result.
Conclusion
The microbial degradation of this compound is a sophisticated process involving specialized transport systems and a diverse toolkit of enzymes. While E. coli provides a foundational model of a highly regulated uptake and phosphorolytic/transglycosylating pathway, other bacteria and archaea exhibit unique hydrolytic and phosphorolytic strategies tailored to their specific ecological niches. A thorough understanding of these pathways, supported by quantitative kinetic data and robust experimental protocols, is essential for leveraging microbial metabolism in biotechnology, enhancing the efficacy of probiotics in drug development, and designing novel therapeutics that target these crucial metabolic functions. Future research focusing on the specific kinetics of individual glycoside hydrolases on a range of malto-oligosaccharides will further refine our ability to model and manipulate these vital biological systems.
References
- 1. Kinetic mechanism of maltodextrin phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for substrate specificity in the Escherichia coli maltose transport system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential expression of mal genes under cAMP and endogenous inducer control in nutrient-stressed Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maltodextrin phosphorylase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. imb.savba.sk [imb.savba.sk]
- 12. Bacterial and Archaeal α-Amylases: Diversity and Amelioration of the Desirable Characteristics for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 15. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 16. pH dependence of the kinetic parameters of maltodextrin phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The action pattern of amylomaltase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Maltooctaose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and stability of maltooctaose (B131049), a linear oligosaccharide composed of eight α-(1→4) linked D-glucose units. Understanding these fundamental properties is critical for its application in diverse fields, including its use as a carbohydrate source in cell culture, a substrate for enzymatic assays, and a potential excipient in pharmaceutical formulations. This document synthesizes available data, presents detailed experimental protocols, and offers visual representations of key processes to support research and development efforts.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₄₈H₈₂O₄₁[1] |
| Molecular Weight | 1315.14 g/mol [1][2] |
| Appearance | Off-white to light yellow solid[1] |
| CAS Number | 66567-45-1[1] |
Aqueous Solubility of this compound
The solubility of this compound in aqueous solutions is a crucial factor for its practical application. While specific data for a complete solubility profile under various conditions are limited, available information provides valuable insights.
Solubility in Water
This compound is soluble in water. One source indicates a solubility of 150 mg/mL in water, requiring ultrasonic treatment to achieve dissolution. For comparison, related maltooligosaccharides such as maltopentaose (B1148383) and maltohexaose (B131044) are also reported to be highly soluble in water.[3]
Effect of Temperature on Aqueous Solubility
Effect of pH on Aqueous Solubility
As a neutral carbohydrate, the aqueous solubility of this compound is not expected to change significantly across a wide pH range.[3] However, it is important to note that extreme pH conditions can lead to hydrolysis, which would alter the chemical composition of the solution over time.[3]
Stability of this compound in Aqueous Solutions
The stability of this compound in an aqueous environment is influenced by factors such as temperature, pH, and the presence of enzymes. The primary degradation pathway is the hydrolysis of its glycosidic bonds.
Thermal Stability
Elevated temperatures can promote the degradation of this compound in aqueous solutions. Studies on related sugars have shown that heating can lead to a decrease in pH and the formation of various degradation products, often accompanied by nonenzymatic browning.[3] While specific kinetic data for this compound is limited, it is expected to follow similar degradation pathways.[3] For prolonged storage of aqueous stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
pH Stability and Hydrolysis
This compound is susceptible to hydrolysis under both acidic and alkaline conditions.[3]
-
Acid-Catalyzed Hydrolysis: In acidic solutions, the α-1,4-glycosidic linkages are cleaved, resulting in the formation of smaller maltooligosaccharides and ultimately glucose.[3] The rate of this hydrolysis increases with decreasing pH and increasing temperature.[3]
-
Base-Catalyzed Hydrolysis: this compound can also undergo degradation in alkaline solutions, although the specific mechanisms may differ from acid-catalyzed hydrolysis.[3]
For dextrose solutions, the maximum stability has been observed at approximately pH 4.[5] It is plausible that this compound exhibits a similar pH stability profile.
Enzymatic Degradation
This compound is a substrate for various amylolytic enzymes that can hydrolyze its glycosidic bonds. The specific degradation products depend on the type of enzyme and its mode of action. For instance, α-amylases can cleave internal α-1,4-glycosidic bonds, while enzymes like glucoamylase act on the non-reducing end to release glucose units.[3]
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of this compound are crucial for obtaining reliable and reproducible data.
Determination of Aqueous Solubility (Shake-Flask Method)
This standard method can be adapted from the protocol for maltohexaose.[3]
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound powder to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.
-
Quantification: Accurately dilute a known volume of the saturated solution and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).
-
Calculation: Calculate the solubility based on the measured concentration in the saturated solution.
Stability Assessment (Stability-Indicating HPLC Method)
A validated stability-indicating HPLC method is essential for monitoring the stability of this compound and quantifying its degradation products.[3]
-
Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector is suitable for this purpose.
-
Column: A carbohydrate analysis column, such as an amino-based column (e.g., Luna® 5 µm NH2 100 Å, 250 x 4.6 mm), can be used.[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and purified water (e.g., 80:20 v/v) is often effective.[3]
-
Flow Rate: A typical flow rate is in the range of 1.0 - 3.0 mL/min.[3]
-
Procedure:
-
Prepare aqueous solutions of this compound at known concentrations.
-
Subject the solutions to various stress conditions (e.g., different pH values, temperatures).
-
At specified time points, withdraw samples and analyze them using the validated HPLC-RI method.
-
Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Logical Workflow for Solubility and Stability Testing
References
Maltooctaose: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the physicochemical properties and common analytical methodologies for maltooctaose (B131049). Intended for researchers, scientists, and professionals in drug development, this document details the molecular characteristics of this compound and provides in-depth experimental protocols for its analysis and use as an enzymatic substrate.
Core Properties of this compound
This compound is a maltooligosaccharide, a linear polymer composed of eight α-D-glucose units linked by α-1,4 glycosidic bonds.[1] It is a useful tool in various biochemical and pharmaceutical research applications, primarily as a substrate for carbohydrate-active enzymes and as a standard in carbohydrate analysis.[2]
| Property | Value | Source |
| Chemical Formula | C48H82O41 | [3][4][5] |
| Molecular Weight | 1315.1 g/mol | [3][5] |
| CAS Number | 6156-84-9 | [3][5] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 225-228°C | [2][6] |
| Solubility | Soluble in water. | [6] |
Enzymatic Hydrolysis of this compound
This compound serves as a substrate for enzymes such as α-amylase, which catalyzes the hydrolysis of its internal α-1,4-glucosidic linkages. This process results in the production of smaller oligosaccharides.
Caption: Enzymatic hydrolysis of this compound by α-amylase.
Experimental Protocols
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a precise method for the separation and quantification of maltooligosaccharides like this compound. A common approach involves Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD).[3]
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Methodology:
-
Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) is used.[3]
-
Chromatographic Conditions: [3]
-
Column: HILIC Amide Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile (B52724).
-
Mobile Phase B: 35 mM Ammonium Formate in Water, pH 3.75.
-
Gradient: A typical gradient would be 18% B for 5 minutes, followed by a linear increase to 35% B over 3 minutes, hold for 2 minutes, then return to 18% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation: [3]
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions to create a series of calibration standards.
-
Dissolve the unknown sample in the same solvent to a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Data Analysis: The peak area of this compound is integrated and quantified against the calibration curve generated from the standards.
α-Amylase Activity Assay using this compound
The activity of α-amylase can be determined by measuring the rate of this compound hydrolysis. A discontinuous colorimetric method using 3,5-dinitrosalicylic acid (DNS) to quantify the reducing sugars produced is described below.
References
- 1. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. benchchem.com [benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
The Biological Functions of Maltooctaose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Maltooctaose (B131049), a linear maltooligosaccharide composed of eight α-1,4 linked D-glucose units, serves as a versatile molecule in various biological contexts. While its primary role is recognized as a carbohydrate energy source and a substrate for various amylolytic enzymes, its functions extend to protein interactions, microbial metabolism, and potential applications in biotechnology and drug development. This technical guide provides a comprehensive overview of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows. The information is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this complex carbohydrate.
Introduction to this compound
This compound is a member of the maltooligosaccharide (MOS) family, which are polymers of D-glucose linked by α-1,4 glycosidic bonds.[1][2] These oligosaccharides are naturally found in some fermented foods and are also produced commercially through the enzymatic hydrolysis of starch.[2] this compound is a well-defined carbohydrate used in research for biochemical enzyme assays and in vitro diagnostic analysis.[3][4] Its defined structure makes it an ideal substrate for studying the kinetics and binding mechanisms of carbohydrate-active enzymes and proteins.
Interaction with Proteins
This compound interacts with a variety of proteins, most notably Maltose-Binding Protein (MBP) and branching enzymes. These interactions are crucial for its transport, metabolism, and role in cellular processes.
Maltose-Binding Protein (MBP)
Table 1: Thermodynamic Parameters for Maltooligosaccharide Binding to E. coli Maltose-Binding Protein (MBP) at 25°C
| Ligand | Binding Constant (Ka) (M-1) | Dissociation Constant (Kd) (µM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) |
| Maltose (B56501) | 8.7 x 105 | 1.15 | +4.5 | +12.6 |
| Maltotriose (B133400) | 1.3 x 106 | 0.77 | +3.2 | +11.6 |
Data for maltose and maltotriose are presented as approximations for the binding of longer maltooligosaccharides like this compound. It is important to note that the binding of maltotetraose (B33255) showed more complex thermodynamics that could not be fitted to a simple binding model.[3]
Branching Enzymes
Branching enzymes are responsible for introducing α-1,6 linkages into α-1,4 glucan chains, a critical step in the biosynthesis of glycogen (B147801) and starch.[7][8] The crystal structure of the E. coli branching enzyme in complex with this compound has been resolved, providing detailed insights into the mechanism of substrate recognition and specificity.[7][8][9][10][11][12] This structure revealed multiple oligosaccharide binding sites on the enzyme surface, suggesting a mechanism for how the enzyme selects donor chains of specific lengths to create branches.[7][9][10][11]
Metabolism of this compound
This compound is a substrate for various carbohydrate-active enzymes, primarily α-amylases and α-glucosidases, which hydrolyze its α-1,4 glycosidic bonds to release smaller sugars, ultimately glucose.
Table 2: General Kinetic Parameters of Representative α-Amylases and α-Glucosidases
| Enzyme | Source | Substrate | Km | Vmax |
| α-Amylase | Bacillus licheniformis | Starch | 6.2 mg/mL | 1.04 µmol mg-1 min-1 |
| α-Glucosidase | Qipengyuania seohaensis | p-nitrophenyl-α-D-glucopyranoside | 0.2952 mM | 25.41 U/mg |
Note: The kinetic parameters presented are for representative enzymes with their preferred substrates, as specific Km and Vmax values for this compound were not available in the reviewed literature. These values can vary significantly depending on the enzyme source and reaction conditions.[13][14]
Role in Cellular Signaling: The MalT Regulon
In E. coli, the metabolism of maltose and maltodextrins is controlled by the mal regulon, which is positively regulated by the transcriptional activator MalT.[15][16][17][18] The true inducer of the MalT protein is not maltose itself, but rather maltotriose, which is produced during the metabolism of longer maltodextrins like this compound.[19] Binding of maltotriose and ATP to MalT induces a conformational change that promotes its oligomerization and subsequent binding to mal gene promoters, activating transcription of the genes required for maltodextrin (B1146171) transport and catabolism.[1][18]
Prebiotic Functions
Maltooligosaccharides, including this compound, have demonstrated prebiotic potential by selectively stimulating the growth of beneficial gut bacteria and influencing the production of short-chain fatty acids (SCFAs). In vitro fermentation studies with human fecal microbiota have shown that MOS can increase the abundance of beneficial genera such as Bifidobacterium and reduce the populations of potential pathobionts.[3][15] This modulation of the gut microbiota is accompanied by an increase in the production of SCFAs like acetate, propionate, and butyrate, which are important for gut health.[3][15]
Table 3: Effect of Maltooligosaccharide (MOS) Mixture on In Vitro Gut Microbiota Fermentation
| Parameter | Control | 1% MOS | 2% MOS |
| Change in Bifidobacterium abundance | Baseline | Increased | Significantly Increased |
| Total SCFA Production (mM at 24h) | ~20 | ~35 | ~50 |
| Acetate (mM at 24h) | ~12 | ~20 | ~30 |
| Propionate (mM at 24h) | ~4 | ~7 | ~10 |
| Butyrate (mM at 24h) | ~4 | ~8 | ~10 |
Note: This data is for a mixture of maltooligosaccharides (maltotriose, maltotetraose, and maltopentaose) and serves as an approximation for the effects of this compound.[3][15]
Applications in Biotechnology and Drug Development
Cryoprotection
Sugars and other polyols are known to act as cryoprotectants, protecting cells and biological molecules from damage during freezing and thawing.[2][20][21] They are thought to work by forming a glassy matrix at low temperatures, preventing the formation of damaging ice crystals, and by stabilizing the native conformation of proteins.[2][20] While specific quantitative data on the cryoprotective efficacy of this compound is lacking, its structural similarity to other cryoprotective sugars suggests it may have similar properties.
Drug Delivery
Derivatives of maltooligosaccharides, such as alkylmaltooligosaccharides, are being explored as absorption enhancers for transmucosal drug delivery.[7] These amphiphilic molecules can increase the permeability of mucosal membranes, facilitating the systemic absorption of drugs that are otherwise poorly absorbed.[7] The development of this compound-based derivatives could offer new strategies for the non-invasive delivery of therapeutic agents.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for this compound-MBP Binding
This protocol describes the determination of the thermodynamic parameters of this compound binding to Maltose-Binding Protein using ITC.
Materials:
-
Purified Maltose-Binding Protein (MBP)
-
High-purity this compound
-
ITC buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a concentrated stock solution of MBP (e.g., 50-100 µM) and this compound (e.g., 1-2 mM) in the ITC buffer.
-
Dialyze both the protein and ligand solutions against the same batch of ITC buffer overnight at 4°C to minimize buffer mismatch effects.
-
Accurately determine the concentrations of MBP and this compound using a suitable method (e.g., UV-Vis spectroscopy for protein, and a carbohydrate assay for the ligand).
-
-
ITC Experiment:
-
Degas both solutions for 5-10 minutes immediately before use.
-
Load the MBP solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, followed by a series of larger, equal-volume injections (e.g., 2-5 µL) until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to MBP.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy of binding (ΔH), and stoichiometry of binding (n).[3][4][12][21][22][23][24][25][26][27][28][29]
-
Enzyme Kinetics Assay for α-Amylase with this compound
This protocol outlines a method to determine the kinetic parameters (Km and Vmax) of α-amylase using this compound as a substrate. The assay measures the release of reducing sugars over time.
Materials:
-
Purified α-amylase
-
This compound
-
Assay buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)
-
DNS (3,5-dinitrosalicylic acid) reagent
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a series of this compound solutions at different concentrations (e.g., ranging from 0.1 to 10 times the expected Km) in the assay buffer.
-
Enzyme Reaction:
-
For each this compound concentration, pre-incubate the solution at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed amount of α-amylase.
-
At regular time intervals, withdraw aliquots of the reaction mixture and add them to a tube containing DNS reagent to stop the reaction.
-
-
Quantification of Reducing Sugars:
-
Boil the tubes with the DNS reagent for 5-15 minutes to allow for color development.
-
Cool the tubes and measure the absorbance at 540 nm.
-
Use a standard curve of a known reducing sugar (e.g., maltose) to determine the concentration of the product formed.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the product formation versus time plot.
-
Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear determination of these parameters.[2][5][7][9][15][17][19][30][31][32][33][34][35]
-
In Vitro Gut Microbiota Fermentation Model
This protocol describes a batch fermentation model to assess the prebiotic effect of this compound on human gut microbiota.
Materials:
-
Fresh human fecal samples
-
Anaerobic fermentation medium
-
This compound
-
Anaerobic chamber or system
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for SCFA analysis
-
DNA extraction kits and 16S rRNA gene sequencing platform
Procedure:
-
Fecal Inoculum Preparation:
-
Within an anaerobic environment, homogenize fresh fecal samples in a pre-reduced anaerobic buffer to create a fecal slurry (e.g., 10% w/v).
-
-
Batch Fermentation:
-
Dispense the anaerobic fermentation medium into sterile fermentation vessels.
-
Inoculate the medium with the fecal slurry.
-
Add this compound to the test vessels. Include a positive control (e.g., inulin (B196767) or FOS) and a negative control (no added carbohydrate).
-
Incubate the vessels at 37°C under anaerobic conditions.
-
-
Sampling: Collect samples from each vessel at various time points (e.g., 0, 12, 24, and 48 hours) for analysis.
-
Analysis:
-
SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze the SCFA concentrations using GC or HPLC.
-
Microbiota Analysis: Extract total bacterial DNA from the samples. Amplify the 16S rRNA gene and perform high-throughput sequencing to determine the changes in the composition of the gut microbiota.[1][2][7][9][11][20][30][31][32][36][37][38][39]
-
Crystallization of this compound-Bound E. coli Branching Enzyme
This protocol is based on the published method for obtaining crystals of E. coli branching enzyme in complex with this compound.[7][8][9][10][11][12]
Materials:
-
Purified E. coli Branching Enzyme (EcBE)
-
This compound
-
Crystallization buffer (e.g., 1.3 M ammonium (B1175870) tartrate, pH 7.6)
-
Cryoprotectant solution (e.g., crystallization buffer with 10% glycerol)
-
Crystallization plates (e.g., 24-well Linbro plates)
Procedure:
-
Protein Preparation:
-
Buffer exchange purified EcBE into 1.3 M ammonium tartrate, pH 7.6, and concentrate to approximately 5 mg/mL.
-
-
Crystallization:
-
Set up hanging drop vapor diffusion experiments by mixing 2 µL of the protein solution with 2 µL of the reservoir solution (1.3 M ammonium tartrate, pH 7.6, with 10% PEG 4000).
-
Incubate the plates at room temperature and monitor for crystal growth.
-
-
Soaking:
-
Once crystals have formed, transfer them to a solution containing 150 mM this compound in the reservoir solution and soak for approximately 5.5 hours.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystals to a cryoprotectant solution.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Conclusion
This compound, as a well-defined maltooligosaccharide, plays multifaceted roles in biological systems. It serves as a crucial substrate for understanding enzyme kinetics and protein-carbohydrate interactions, exemplified by its role in the activation of the MalT regulon and its structural elucidation with branching enzymes. Its potential as a prebiotic to modulate the gut microbiota and its emerging applications in cryopreservation and drug delivery highlight its significance for researchers and professionals in the life sciences and drug development. Further research to elucidate the specific quantitative aspects of its biological functions will undoubtedly open new avenues for its application.
References
- 1. pnas.org [pnas.org]
- 2. An enzymatic method for the alpha-amylase assay which comprises a new procedure for eliminating glucose and maltose in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A thermodynamic study of the binding of linear and cyclic oligosaccharides to the maltodextrin-binding protein of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for negative regulation of the Escherichia coli maltose system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Mutations in maltose-binding protein that alter affinity and solubility properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity [ouci.dntb.gov.ua]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Structure and Function Insight of the α-Glucosidase QsGH13 From Qipengyuania seohaensis sp. SW-135 [frontiersin.org]
- 15. worthingtonweb.com [worthingtonweb.com]
- 16. researchgate.net [researchgate.net]
- 17. α-淀粉酶酶促测定 (EC 3.2.1.1) [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. publications.tno.nl [publications.tno.nl]
- 21. Thermodynamics Of Ligand Protein Interactions [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 22. researchgate.net [researchgate.net]
- 23. Maltose-binding protein from the hyperthermophilic bacterium Thermotoga maritima: stability and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 25. Mutations in maltose-binding protein that alter affinity and solubility properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Kd of maltose binding protein (MBP) (without - Bacteria Escherichia coli - BNID 106349 [bionumbers.hms.harvard.edu]
- 28. tainstruments.com [tainstruments.com]
- 29. researchgate.net [researchgate.net]
- 30. Thermodynamics of maltose binding protein unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. pace.edu.in [pace.edu.in]
- 35. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 36. A Small In Vitro Fermentation Model for Screening the Gut Microbiota Effects of Different Fiber Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Fecal microbiota composition affects in vitro fermentation of rye, oat, and wheat bread - PMC [pmc.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
Maltooctaose: A Versatile Carbohydrate Building Block for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4-linked glucose units, is emerging as a crucial building block in a variety of scientific and therapeutic applications. Its well-defined structure and specific length make it an invaluable tool for studying carbohydrate-protein interactions, developing targeted drug delivery systems, and designing novel vaccine adjuvants. This technical guide provides a comprehensive overview of this compound, including its synthesis, key quantitative data, detailed experimental protocols, and its role in biological pathways.
Core Properties and Synthesis
This compound is a water-soluble carbohydrate with a molecular weight of 1315.1 g/mol . Its linear structure, composed of eight glucose monomers, provides a specific recognition motif for various proteins, particularly lectins and enzymes involved in carbohydrate metabolism.
Enzymatic Synthesis of this compound
The most common and efficient method for producing high-purity this compound is through enzymatic synthesis. One established method involves the ring-opening of γ-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units, using a thermostable amylase from the hyperthermophilic archaeon Pyrococcus furiosus.[1] This enzyme preferentially hydrolyzes the α-1,4-glycosidic bonds within the cyclodextrin (B1172386) ring, yielding linear this compound.[1]
Another enzymatic approach utilizes a debranching enzyme from Nostoc punctiforme to hydrolyze starch. This process can yield a mixture rich in this compound, which can then be purified.
Quantitative Data at a Glance
The utility of this compound as a building block is underscored by its specific binding affinities and its performance in various formulation settings. The following tables summarize key quantitative data for this compound and related maltooligosaccharides.
| Ligand | Protein | Method | Binding Constant (K_a) (M⁻¹) | Reference |
| Maltose | Maltodextrin-binding protein (MBP) | ITC | 8.7 x 10⁵ | [2] |
| Maltotriose | Maltodextrin-binding protein (MBP) | ITC | 1.3 x 10⁶ | [2] |
| β-cyclodextrin | Maltodextrin-binding protein (MBP) | ITC | 2.55 x 10⁵ | [2] |
Table 1: Binding Affinities of Maltooligosaccharides to Maltodextrin-Binding Protein.
| Nanoparticle Formulation | Drug | Encapsulation Efficiency (%) | Drug Content (µg/mL) | Reference |
| Maltoheptaose-b-Polystyrene | Tamoxifen | 80.9 ± 0.4 | 238.6 ± 6.8 | [3] |
Table 2: Drug Loading and Encapsulation Efficiency in Maltooligosaccharide-Based Nanoparticles.
| Cell Line | IC₅₀ (Free Tamoxifen Citrate) (µg/mL) | IC₅₀ (MH-b-PS@TMC Nanoparticles) (µg/mL) | Reference |
| MCF-7 | > 10 | ~5 | [3] |
Table 3: Cytotoxicity of Tamoxifen-Loaded Maltoheptaose-b-Polystyrene Nanoparticles.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Enzymatic Synthesis and Purification of this compound from γ-Cyclodextrin
This protocol is adapted from the method utilizing the thermostable amylase from Pyrococcus furiosus.[1][4]
Materials:
-
γ-Cyclodextrin
-
Thermostable amylase from Pyrococcus furiosus
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Deactivated charcoal
-
Celite
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
-
High-Performance Liquid Chromatography (HPLC) system with an amino-propyl column
Procedure:
-
Reaction Setup: Dissolve γ-cyclodextrin in 50 mM sodium phosphate buffer (pH 7.0) to a final concentration of 1% (w/v).
-
Enzyme Addition: Add the thermostable amylase from Pyrococcus furiosus to the γ-cyclodextrin solution. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 85-95°C) for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or HPLC to observe the conversion of γ-cyclodextrin to this compound.
-
Reaction Termination: Once the reaction is complete, terminate it by boiling the mixture for 10 minutes to denature the enzyme.
-
Initial Purification: Cool the reaction mixture and add activated charcoal and Celite to remove the denatured enzyme and other impurities. Stir for 30 minutes and then filter the mixture.
-
Ethanol Precipitation: Concentrate the filtrate and add cold ethanol to precipitate the this compound. Collect the precipitate by centrifugation.
-
Chromatographic Purification: Dissolve the precipitate in water and apply it to a size-exclusion chromatography column (e.g., Bio-Gel P-2) to separate this compound from smaller oligosaccharides and salts.
-
Purity Analysis: Analyze the fractions containing this compound by HPLC using an amino-propyl column to assess purity.[5][6] Pool the fractions with high-purity this compound and lyophilize to obtain the final product.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol outlines a method for the analysis and quantification of this compound purity.[5][6]
Instrumentation:
-
HPLC system with a pump, autosampler, and refractive index (RI) or evaporative light scattering detector (ELSD)
-
Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Acetonitrile:Water gradient (e.g., starting with 70:30 and gradually increasing the water content)
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter.
-
Injection: Inject the standards and samples onto the HPLC column.
-
Data Analysis: Integrate the peak corresponding to this compound and quantify its concentration using the calibration curve. Assess purity by calculating the percentage of the this compound peak area relative to the total peak area.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships involving this compound.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various aspects of drug development.
Targeted Drug Delivery
This compound can be used to functionalize nanoparticles, liposomes, and other drug delivery systems for targeted delivery to specific cells or tissues. Many cancer cells, for example, overexpress lectins on their surface that can bind to the glucose units of this compound. This interaction facilitates the accumulation of the drug-loaded carrier at the tumor site, enhancing therapeutic efficacy while minimizing off-target side effects.[3]
Vaccine Development
As a carbohydrate antigen, this compound and its derivatives can be conjugated to carrier proteins to create glycoconjugate vaccines. These vaccines can elicit an immune response against carbohydrate-expressing pathogens. Furthermore, this compound can be explored as a component of vaccine adjuvants, which are substances that enhance the body's immune response to an antigen. The carbohydrate structure may interact with pattern recognition receptors on immune cells, leading to a more robust and durable immune response.
Role in Biological Pathways
While direct signaling roles for free this compound in mammalian systems are not well-established, its interactions with carbohydrate-binding proteins are critical in various biological processes.
Bacterial Biofilm Formation
In the microbial world, oligosaccharides can play a role in cell-to-cell communication and biofilm formation. While specific signaling pathways involving this compound are still under investigation, it is known that bacterial surface lectins that recognize maltooligosaccharides can be involved in the initial attachment of bacteria to surfaces and the subsequent development of biofilms. Understanding these interactions is crucial for developing strategies to combat bacterial infections.
Conclusion
This compound is a well-defined and versatile carbohydrate building block with significant potential in research and drug development. Its specific length and structure allow for precise studies of carbohydrate-protein interactions and the rational design of targeted therapies and novel vaccines. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers looking to harness the power of this unique oligosaccharide in their work. As research in glycobiology and drug delivery continues to advance, the importance of well-characterized building blocks like this compound is only set to grow.
References
- 1. Enzymatic preparation of maltohexaose, maltoheptaose, and this compound by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A thermodynamic study of the binding of linear and cyclic oligosaccharides to the maltodextrin-binding protein of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Enzymatic Synthesis of Maltooctaose: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed protocols for the enzymatic synthesis of maltooctaose (B131049), a maltooligosaccharide with significant potential in the pharmaceutical and biotechnology sectors. The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering two distinct and effective enzymatic strategies for producing high-purity this compound.
Introduction
This compound, a linear oligosaccharide consisting of eight α-1,4-linked glucose units, serves as a valuable tool in various research and development applications. Its defined structure makes it an ideal substrate for studying amylolytic enzymes, a building block for synthesizing more complex carbohydrates, and a potential excipient in drug formulations. This document details two robust enzymatic methods for its synthesis: the ring-opening of γ-cyclodextrin using a thermostable amylase from Pyrococcus furiosus and the hydrolysis of starch by a debranching enzyme from Nostoc punctiforme.
Method 1: Ring-Opening of γ-Cyclodextrin with Pyrococcus furiosus Amylase
This method leverages the unique catalytic activity of a thermostable α-amylase from the hyperthermophilic archaeon Pyrococcus furiosus (PFTA). This enzyme efficiently hydrolyzes the cyclic structure of γ-cyclodextrin (γ-CD) to yield linear this compound.[1]
Experimental Protocol
1. Materials:
-
γ-Cyclodextrin (γ-CD)
-
Recombinant Pyrococcus furiosus thermostable amylase (PFTA)
-
Sodium Acetate (B1210297) Buffer (50 mM, pH 4.5)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized Water
2. Reaction Setup:
-
Prepare a 1% (w/v) solution of γ-cyclodextrin in 50 mM sodium acetate buffer (pH 4.5).
-
Pre-incubate the substrate solution at the reaction temperature of 90°C.[2]
-
Add PFTA to the reaction mixture. The optimal enzyme concentration should be determined empirically, starting with a range of 1-10 Units of enzyme per gram of substrate.
-
Incubate the reaction at 90°C.[2]
3. Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking aliquots at various time intervals (e.g., 10, 20, 30, 60 minutes).
-
Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the concentration of this compound and the remaining γ-cyclodextrin.
-
Terminate the reaction when the yield of this compound is maximal, before significant hydrolysis into smaller oligosaccharides occurs. Termination is achieved by rapidly cooling the reaction mixture on ice.
4. Purification of this compound:
-
The resulting reaction mixture can be purified using gel permeation chromatography (GPC).
-
Utilize a column packed with a resin suitable for separating oligosaccharides, such as Bio-Gel P-2 or Sephadex G-25.
-
Elute the column with deionized water at a controlled flow rate.
-
Collect fractions and analyze for the presence of this compound using HPLC or a refractive index detector.
-
Pool the fractions containing pure this compound and lyophilize to obtain the final product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | γ-Cyclodextrin | [1] |
| Enzyme | Pyrococcus furiosus thermostable amylase (PFTA) | [2] |
| Buffer | 50 mM Sodium Acetate | [2] |
| pH | 4.5 | [2] |
| Temperature | 90°C | [2] |
| Reaction Time | Dependent on enzyme concentration, monitor for optimal yield | - |
Method 2: Starch Hydrolysis using Nostoc punctiforme Debranching Enzyme
This protocol utilizes a novel debranching enzyme from the cyanobacterium Nostoc punctiforme (NPDE) that produces a maltooligosaccharide mixture rich in this compound from starch.[3]
Experimental Protocol
1. Materials:
-
Soluble Starch
-
Recombinant Nostoc punctiforme debranching enzyme (NPDE)
-
Buffer (e.g., sodium phosphate (B84403) or Tris-HCl, pH should be optimized for NPDE)
-
Ethanol (B145695) (95% and 70%, pre-chilled)
-
Sodium Acetate (3 M, pH 5.2)
-
Deionized Water
2. Enzymatic Hydrolysis:
-
Prepare a solution of soluble starch (e.g., 1% w/v) in the appropriate buffer.
-
Add NPDE to the starch solution. The enzyme-to-substrate ratio should be optimized to maximize the yield of this compound.
-
Incubate the reaction mixture at the optimal temperature for NPDE activity with gentle agitation.
-
Monitor the reaction progress over time using HPLC or TLC to track the formation of this compound.
3. Ethanol Precipitation of this compound:
-
Once the desired concentration of this compound is reached, terminate the reaction by heating the mixture to denature the enzyme (e.g., boiling for 10 minutes).
-
Centrifuge the mixture to remove any insoluble material.
-
To the supernatant, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).[4]
-
Add 2.5 volumes of cold 95% ethanol to precipitate the maltooligosaccharides.[4]
-
Incubate at -20°C for at least 2 hours or overnight to facilitate precipitation.[4]
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the precipitated oligosaccharides.[4]
-
Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet to remove residual ethanol and resuspend in a minimal amount of deionized water.
4. Gel Permeation Chromatography (GPC) Purification:
-
Further purify the resuspended maltooligosaccharide mixture using GPC on a column such as Bio-Gel P-2.
-
Elute with deionized water and collect fractions.
-
Analyze the fractions by HPLC to identify those containing pure this compound.
-
Pool the pure fractions and lyophilize to obtain the final this compound product.
Quantitative Data Summary
| Parameter | Description | Reference |
| Substrate | Soluble Starch | [3] |
| Enzyme | Nostoc punctiforme debranching enzyme (NPDE) | [3] |
| Purification Step 1 | Ethanol Precipitation | [4][5] |
| Purification Step 2 | Gel Permeation Chromatography | - |
| Expected Yield | A mixture containing over 60% this compound can be obtained. | - |
Workflow and Pathway Diagrams
To visually represent the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for the two enzymatic synthesis methods of this compound.
Caption: Generalized enzymatic reaction pathway for this compound synthesis.
Conclusion
The protocols described provide robust and reproducible methods for the laboratory-scale synthesis of this compound. The choice between the two methods will depend on the available starting materials and the desired purity of the final product. The Pyrococcus furiosus amylase method offers a more direct route to high-purity this compound from a well-defined substrate, while the Nostoc punctiforme debranching enzyme method provides a means to produce this compound-rich mixtures from a more complex and readily available substrate like starch. Both protocols are amenable to optimization for scaling up production.
References
- 1. Enzymatic preparation of maltohexaose, maltoheptaose, and this compound by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Analysis of an Amylolytic Enzyme from the Hyperthermophilic Archaeon Pyrococcus furiosus Reveals Its Novel Catalytic Properties as both an α-Amylase and a Cyclodextrin-Hydrolyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel debranching enzyme from Nostoc punctiforme possessing a high specificity for long branched chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 5. Ethanol precipitation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Utilizing Maltooctaose as a Substrate for α-Amylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Amylases (EC 3.2.1.1) are endo-acting enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides like starch and glycogen. The determination of α-amylase activity is pivotal in numerous fields, including clinical diagnostics, the food and beverage industries, and for the discovery of therapeutic agents targeting carbohydrate metabolism, such as in type 2 diabetes. While starch is a natural substrate, its heterogeneous and ill-defined nature can lead to poor reproducibility in kinetic assays.
Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4-linked glucose units, offers a well-defined and specific substrate for α-amylase. Its use allows for more precise and reproducible kinetic studies compared to complex polysaccharides. This document provides detailed protocols for the determination of α-amylase activity using this compound as a substrate, covering both a discontinuous colorimetric method and a continuous coupled-enzymatic assay.
Principle of the Assays
Two primary methods are detailed for measuring α-amylase activity with this compound:
-
Discontinuous Dinitrosalicylic Acid (DNS) Method: This colorimetric assay is based on the enzymatic hydrolysis of this compound by α-amylase into smaller reducing sugars. These newly formed reducing ends react with 3,5-dinitrosalicylic acid (DNS) under alkaline conditions and heat. This reaction reduces the yellow DNS to the orange-red 3-amino-5-nitrosalicylic acid, which can be quantified spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the amount of reducing sugars produced and, consequently, to the α-amylase activity.
-
Continuous Coupled-Enzymatic Assay: This highly specific and continuous assay allows for the real-time monitoring of α-amylase activity. α-Amylase hydrolyzes this compound into smaller oligosaccharides. These products are then acted upon by α-glucosidase to yield glucose. The glucose is subsequently phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is directly proportional to the α-amylase activity.
Data Presentation: Kinetic Parameters of α-Amylase with Maltooligosaccharides
The following table summarizes available kinetic data for various maltooligosaccharides with different α-amylases to provide a comparative context. It is anticipated that the kinetic parameters for this compound would be in a similar range to those of maltopentaose (B1148383), maltohexaose, and maltoheptaose.
| Enzyme Source | Substrate | Km (mM) | Vmax or kcat | Reference |
| Porcine Pancreatic α-Amylase | Maltose (B56501) | 2.5 | - | [1] |
| Porcine Pancreatic α-Amylase | Maltotriose (B133400) | 0.6 | - | [1] |
| Porcine Pancreatic α-Amylase | Maltotetraose | 1.0 | - | [1] |
| Porcine Pancreatic α-Amylase | Maltopentaose | 1.0 | - | [1] |
| Human Pancreatic α-Amylase | Maltopentaose | - | - | [2] |
| Human Salivary α-Amylase | Maltopentaose | - | - | [2] |
| Lactobacillus fermentum α-Amylase | Maltose | - | kcat/Km: 8.7 x 104 M-1s-1 | [3] |
| Lactobacillus fermentum α-Amylase | Maltoheptaose | - | - | [3] |
Note: A direct comparison of kinetic values is challenging due to variations in experimental conditions across different studies.
Experimental Protocols
Protocol 1: Discontinuous Colorimetric Assay using DNS Reagent
This protocol is adapted from methods using other maltooligosaccharides.
A. Materials and Reagents
-
This compound
-
α-Amylase solution (e.g., from human saliva or porcine pancreas)
-
20 mM Sodium phosphate (B84403) buffer with 6.7 mM NaCl, pH 6.9 at 37°C
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of deionized water with gentle heating. Slowly add 30 g of sodium potassium tartrate tetrahydrate. Then, add 20 mL of 2 N NaOH. Adjust the final volume to 100 mL with deionized water. Store in a dark, amber bottle at room temperature.
-
Maltose standard solution (1 mg/mL)
-
Spectrophotometer capable of measuring absorbance at 540 nm
-
Water baths (37°C and 100°C)
B. Preparation of Standard Curve
-
Prepare a series of maltose standards by diluting the stock solution to final concentrations ranging from 0.1 to 2.0 mg/mL.
-
In separate test tubes, add 1 mL of each maltose standard. Include a blank with 1 mL of deionized water.
-
Add 1 mL of DNS reagent to each tube.
-
Incubate the tubes in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature and add 9 mL of deionized water to each.
-
Measure the absorbance at 540 nm against the blank.
-
Plot the absorbance versus the concentration of maltose to generate a standard curve.
C. α-Amylase Activity Assay
-
Prepare a 1% (w/v) this compound substrate solution by dissolving 100 mg of this compound in 10 mL of 20 mM sodium phosphate buffer (pH 6.9). Prepare this solution fresh before use.
-
Pipette 0.5 mL of the this compound substrate solution into a test tube.
-
Equilibrate the tube at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the diluted α-amylase sample to the substrate solution and start a timer.
-
Incubate the reaction for a predetermined time (e.g., 10 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 1 mL of the DNS reagent.
-
Prepare a blank by adding 1 mL of the DNS reagent to 0.5 mL of the this compound substrate before adding 0.5 mL of the enzyme sample.
-
Incubate all tubes (samples and blank) in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature and add 9 mL of deionized water to each.
-
Measure the absorbance at 540 nm against the blank.
-
Determine the amount of maltose equivalents produced in the reaction mixture using the maltose standard curve.
D. Calculation of α-Amylase Activity
One unit (U) of α-amylase activity is defined as the amount of enzyme that liberates 1 µmol of reducing sugar equivalents (as maltose) per minute under the specified assay conditions.
Protocol 2: Continuous Coupled-Enzymatic Assay
This protocol is adapted from established methods for other oligosaccharide substrates.
A. Materials and Reagents
-
This compound
-
α-Amylase solution
-
100 mM Phosphate buffer, pH 7.1
-
α-Glucosidase (sufficiently high activity)
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
ATP (Adenosine 5'-triphosphate)
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Magnesium chloride (MgCl₂)
-
Spectrophotometer with temperature control, capable of measuring absorbance at 340 nm
B. Preparation of Reagent Mixture
Prepare a stable reagent mixture in the phosphate buffer containing:
-
This compound (e.g., 5-10 mM)
-
α-Glucosidase (e.g., ≥10 U/mL)
-
Hexokinase (e.g., ≥2 U/mL)
-
G6PDH (e.g., ≥2 U/mL)
-
ATP (e.g., 2-3 mM)
-
NADP+ (e.g., 2-3 mM)
-
MgCl₂ (e.g., 3-5 mM)
The optimal concentrations may need to be determined empirically.
C. α-Amylase Activity Assay
-
Pipette the required volume of the reagent mixture into a cuvette.
-
Pre-incubate the cuvette at a constant temperature (e.g., 37°C) for 5-10 minutes to allow for the consumption of any contaminating glucose and to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume of the α-amylase sample to the cuvette and mix thoroughly.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Record the linear rate of absorbance change (ΔA/min).
D. Calculation of α-Amylase Activity
The activity of α-amylase is calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Activity (U/mL) = (ΔA/min * Total Assay Volume) / (6.22 * Sample Volume * Light Path Length)
Visualizations
References
- 1. Subsite profile of the active center of porcine pancreatic alpha-amylase. Kinetic studies using maltooligosaccharides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of human pancreatic and salivary alpha-amylases on maltooligosaccharides: evaluation of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Maltooctaose in In Vitro Carbohydrate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4-linked glucose units, serves as a valuable tool in various in vitro applications within carbohydrate research.[1] Its well-defined structure, compared to heterogeneous polysaccharides like starch, makes it an ideal substrate for precise biochemical and biophysical studies.[2] These application notes provide detailed protocols for utilizing this compound in enzyme kinetics, inhibitor screening, and the characterization of carbohydrate-binding modules (CBMs).
Application 1: Substrate for Enzyme Activity and Kinetics Studies
This compound is an excellent substrate for determining the activity and kinetic parameters of carbohydrate-active enzymes, particularly α-amylases. The use of a defined oligosaccharide allows for more reproducible and accurate kinetic studies compared to complex polysaccharides.[3]
Quantitative Data Presentation
Researchers can determine key kinetic parameters for their enzyme of interest using this compound as a substrate. The following table provides a template for presenting such data.
| Enzyme | Source Organism | Temperature (°C) | pH | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Example: α-Amylase 1 | Bacillus subtilis | 37 | 6.9 | e.g., 1.2 | e.g., 250 | e.g., 150 | e.g., 1.25 x 10⁵ |
| Example: α-Amylase 2 | Aspergillus oryzae | 50 | 5.0 | e.g., 0.8 | e.g., 400 | e.g., 240 | e.g., 3.0 x 10⁵ |
| Your Enzyme Here |
Experimental Protocol: Determination of α-Amylase Activity using the DNS Method
This protocol describes a discontinuous colorimetric assay to measure α-amylase activity by quantifying the reducing sugars released from this compound.
Materials:
-
This compound solution (e.g., 1% w/v in assay buffer)
-
α-amylase enzyme solution of unknown activity
-
Assay Buffer: 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Maltose (B56501) standard solutions (for standard curve)
-
Spectrophotometer
-
Water bath
Procedure:
-
Prepare a Maltose Standard Curve:
-
Prepare a series of maltose standards of known concentrations (e.g., 0 to 2 mg/mL) in the assay buffer.
-
To 1 mL of each standard, add 1 mL of DNS reagent.
-
Heat the tubes in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature and add 8 mL of distilled water.
-
Measure the absorbance at 540 nm and plot a standard curve of absorbance versus maltose concentration.
-
-
Enzyme Reaction:
-
Add 0.5 mL of the this compound solution to a series of test tubes.
-
Equilibrate the tubes to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 0.5 mL of the diluted α-amylase solution.
-
Incubate for a precise period (e.g., 10 minutes).
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
-
Color Development and Measurement:
-
Heat the tubes in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature and add 8 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Determine the amount of reducing sugar released using the maltose standard curve.
-
One unit of α-amylase activity is often defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as maltose equivalents) per minute under the specified conditions.
-
Workflow for α-Amylase Activity Assay:
Caption: Workflow for determining α-amylase activity using this compound and the DNS method.
Application 2: Characterization of Carbohydrate-Binding Modules (CBMs)
This compound is a valuable ligand for studying the binding affinity and thermodynamics of starch-binding CBMs. Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure these interactions.
Quantitative Data Presentation
The thermodynamic parameters of CBM-maltooctaose interactions can be summarized in a table.
| CBM | Source Protein | Ligand | Temperature (°C) | n (Stoichiometry) | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Example: CBM20 | Aspergillus niger | This compound | 25 | e.g., 1.1 | e.g., 5.2 | e.g., -8.5 | e.g., 1.5 | e.g., -7.0 |
| Example: CBM48 | Clostridium sp. | This compound | 25 | e.g., 0.9 | e.g., 12.8 | e.g., -6.2 | e.g., -0.5 | e.g., -6.7 |
| Your CBM Here | This compound |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Materials:
-
Purified CBM solution in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
This compound solution in the same buffer
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified CBM against the chosen ITC buffer.
-
Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Degas both the CBM and this compound solutions immediately before the experiment.
-
Determine the accurate concentrations of the CBM and this compound.
-
-
ITC Experiment Setup:
-
Load the CBM solution (typically in the µM range) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-20 fold higher concentration than the CBM) into the injection syringe.
-
Set the experimental parameters, including cell temperature, stirring speed, and injection volume.
-
-
Titration:
-
Perform an initial injection of a small volume to account for dilution effects, which is typically discarded from the data analysis.
-
Carry out a series of injections of the this compound solution into the CBM solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Logical Flow for CBM-Maltooctaose Interaction Analysis:
Caption: Logical workflow for analyzing the interaction between a CBM and this compound using ITC.
Application 3: Drug Development and Inhibitor Screening
This compound can be used as a substrate in high-throughput screening (HTS) assays to identify and characterize inhibitors of amylases and other carbohydrate-processing enzymes.
Quantitative Data Presentation
The potency of inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50).
| Inhibitor Compound | Target Enzyme | This compound Conc. (mM) | IC50 (µM) | Inhibition Type | Ki (µM) |
| Example: Acarbose | Porcine Pancreatic α-Amylase | e.g., 1.0 | e.g., 2.5 | Competitive | e.g., 1.2 |
| Example: Compound X | Human Salivary α-Amylase | e.g., 1.0 | e.g., 15.0 | Non-competitive | e.g., 15.0 |
| Your Inhibitor Here |
Experimental Protocol: α-Amylase Inhibition Assay
This protocol is an adaptation of the α-amylase activity assay for inhibitor screening.
Materials:
-
This compound solution
-
α-amylase enzyme solution
-
Assay Buffer
-
DNS reagent
-
Test inhibitor compounds at various concentrations
-
Positive control inhibitor (e.g., acarbose)
-
96-well microplate (optional, for HTS)
Procedure:
-
Assay Setup:
-
In a microplate or test tubes, add the assay buffer.
-
Add various concentrations of the test inhibitor or positive control.
-
Add the α-amylase solution and pre-incubate for a defined period (e.g., 10 minutes) at the assay temperature.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the this compound substrate.
-
Incubate for a precise time, ensuring the reaction remains in the linear range.
-
-
Detection and Measurement:
-
Stop the reaction and measure the amount of product formed as described in the enzyme activity assay protocol (e.g., using the DNS method).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathway Context: Carbohydrate Digestion and Inhibition
Caption: Simplified pathway of carbohydrate digestion and the point of intervention for α-amylase inhibitors.
References
Application Notes and Protocols for Alpha-Amylase Assay Using Maltooctaose
For researchers, scientists, and professionals in drug development, this document provides a detailed protocol for determining alpha-amylase activity using maltooctaose (B131049) as a substrate. The method is based on the quantification of reducing sugars produced upon the enzymatic hydrolysis of this compound.
Principle of the Assay
Alpha-amylase is an endo-amylase that catalyzes the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides containing three or more α-1,4-linked D-glucose units.[1][2] When this compound is used as a substrate, alpha-amylase cleaves it into smaller oligosaccharides, such as maltose (B56501), maltotriose, and maltotetraose.[3][4] These products contain reducing ends that can be quantified using the 3,5-dinitrosalicylic acid (DNS) reagent. The DNS reagent reacts with the reducing sugars in a stoichiometric manner upon heating, and the resulting colored product can be measured spectrophotometrically at 540 nm.[5][6][7] The intensity of the color is directly proportional to the amount of reducing sugar produced, and thus to the alpha-amylase activity.
Experimental Protocols
1. Materials and Reagents
-
Alpha-amylase enzyme solution (of desired concentration)
-
This compound
-
20 mM Sodium Phosphate (B84403) Buffer (pH 6.9) with 6.7 mM Sodium Chloride[6][7]
-
Sodium hydroxide (B78521) (NaOH)[5][7]
-
Maltose (for standard curve)
-
Distilled or deionized water
-
Spectrophotometer capable of measuring absorbance at 540 nm
-
Water baths (one for incubation at the desired temperature, e.g., 37°C, and one for boiling)
-
Test tubes and pipettes
2. Preparation of Reagents
-
20 mM Sodium Phosphate Buffer (pH 6.9) with 6.7 mM NaCl: Dissolve 2.76 g of sodium phosphate monobasic and 0.39 g of sodium chloride in 1 L of distilled water. Adjust the pH to 6.9 with 1 M NaOH.
-
1% (w/v) this compound Substrate Solution: Dissolve 100 mg of this compound in 10 mL of 20 mM sodium phosphate buffer (pH 6.9). Prepare this solution fresh daily.
-
DNS Color Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Slowly add 30 g of potassium sodium tartrate tetrahydrate. Then, add 20 mL of 2 N NaOH. Dilute the final volume to 100 mL with distilled water.[5] Store in a dark bottle at room temperature for up to two weeks.
-
Maltose Standard Stock Solution (1 mg/mL): Dissolve 100 mg of maltose in 100 mL of distilled water.
3. Assay Procedure
-
Preparation of Maltose Standard Curve:
-
Prepare a series of dilutions of the maltose standard stock solution in distilled water to obtain concentrations ranging from 0.1 to 1.0 mg/mL.
-
In separate test tubes, add 1 mL of each maltose dilution.
-
Add 1 mL of DNS reagent to each tube.
-
Include a blank containing 1 mL of distilled water and 1 mL of DNS reagent.
-
Incubate all tubes in a boiling water bath for 5-15 minutes.[6][7]
-
Cool the tubes to room temperature and add 9 mL of distilled water to each.
-
Measure the absorbance at 540 nm against the blank.
-
Plot a graph of absorbance versus maltose concentration to generate a standard curve.
-
-
Enzyme Assay:
-
Pipette 0.5 mL of the 1% this compound substrate solution into a series of test tubes.
-
Equilibrate the tubes at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 0.5 mL of the alpha-amylase enzyme solution (appropriately diluted in phosphate buffer) to each tube at timed intervals.
-
Include a blank with 0.5 mL of the substrate solution and 0.5 mL of the phosphate buffer (without the enzyme).
-
Incubate the reaction mixture for a specific period (e.g., 10 minutes) at the chosen temperature.
-
Stop the reaction by adding 1.0 mL of the DNS reagent to each tube at the same timed intervals as the enzyme addition.[5]
-
Incubate all tubes in a boiling water bath for 5-15 minutes to allow for color development.[6][7]
-
Cool the tubes to room temperature and add 9 mL of distilled water to each.
-
Measure the absorbance at 540 nm against the blank.
-
4. Calculation of Alpha-Amylase Activity
-
Determine the amount of maltose produced in the enzyme reaction from the maltose standard curve.
-
Calculate the alpha-amylase activity using the following formula:
Activity (U/mL) = (mg of maltose produced) / (volume of enzyme in mL × incubation time in min)
One unit (U) of alpha-amylase activity is defined as the amount of enzyme that liberates 1.0 mg of maltose from the substrate per minute under the specified assay conditions.[7]
Data Presentation
Table 1: Hypothetical Data for Maltose Standard Curve
| Maltose Concentration (mg/mL) | Absorbance at 540 nm |
| 0.0 | 0.000 |
| 0.2 | 0.250 |
| 0.4 | 0.500 |
| 0.6 | 0.750 |
| 0.8 | 1.000 |
| 1.0 | 1.250 |
Table 2: Example of Alpha-Amylase Activity Determination
| Sample | Absorbance at 540 nm | Maltose Produced (mg) (from Standard Curve) | Enzyme Volume (mL) | Incubation Time (min) | Activity (U/mL) |
| Test Sample 1 | 0.625 | 0.5 | 0.5 | 10 | 0.1 |
| Test Sample 2 | 0.875 | 0.7 | 0.5 | 10 | 0.14 |
Visualizations
Caption: Experimental workflow for the alpha-amylase assay using this compound.
Caption: Enzymatic hydrolysis of this compound by alpha-amylase.
References
- 1. Amylase, Alpha | Worthington Biochemical [worthington-biochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. worthingtonweb.com [worthingtonweb.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]
Maltooctaose as a Standard for Oligosaccharide HPLC Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing maltooctaose (B131049) as a standard in the High-Performance Liquid Chromatography (HPLC) analysis of oligosaccharides. This compound, a linear oligosaccharide composed of eight α-1,4 linked glucose units, serves as an excellent reference material for the qualitative and quantitative analysis of complex carbohydrate mixtures. Its well-defined structure and purity make it suitable for various analytical techniques, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD).
Introduction
The accurate analysis of oligosaccharides is crucial in various fields, including biopharmaceutical development, food science, and clinical diagnostics. HPLC is a powerful technique for separating and quantifying these complex carbohydrates. The use of a reliable standard is paramount for accurate identification and quantification. This compound is particularly useful for calibrating HPLC systems for the analysis of maltooligosaccharides and other complex carbohydrates due to its defined size and structure.
Key Applications
-
Biopharmaceutical Research: Characterization and structural elucidation of oligosaccharides derived from glycoproteins and polysaccharides.[1]
-
Quality Control of Food and Beverages: Determination of maltooligosaccharide content in various food products.
-
Enzyme Activity Assays: Monitoring the enzymatic hydrolysis of starches and other polysaccharides.
-
Prebiotic and Gut Microbiome Studies: Quantifying components of maltooligosaccharide mixtures used as prebiotics.
Quantitative Data Summary
The following tables provide typical data for the use of maltooligosaccharide standards in HPLC analysis. These values can be used as a reference for method development and validation.
Table 1: Typical Standard Concentrations for Calibration Curves
| Analytical Method | Standard Concentration Range | Typical Injection Volume |
| HPAE-PAD | 0.1 - 50 µg/mL | 10 - 25 µL |
| HILIC-ELSD | 10 - 500 µg/mL | 5 - 20 µL |
| LC-MS | 0.5 - 100 µM | 1 - 10 µL |
Table 2: Example Retention Times of Maltooligosaccharides on HILIC Column
| Oligosaccharide | Degree of Polymerization (DP) | Expected Retention Time (min) |
| Maltose | 2 | ~10 |
| Maltotriose | 3 | ~12 |
| Maltotetraose | 4 | ~14 |
| Maltopentaose | 5 | ~16 |
| Maltohexaose | 6 | ~18 |
| Maltoheptaose | 7 | ~20 |
| This compound | 8 | ~22 |
Note: Retention times are approximate and will vary depending on the specific column, mobile phase, and gradient conditions used.
Experimental Protocols
Protocol 1: HPAE-PAD for High-Resolution Oligosaccharide Profiling
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for the analysis of underivatized carbohydrates.[2][3][4]
4.1.1. Materials and Reagents
-
This compound standard (≥95% purity)
-
Deionized (DI) water, 18.2 MΩ·cm
-
Sodium hydroxide (B78521) (NaOH), 50% w/w solution
-
Sodium acetate (B1210297) (NaOAc), anhydrous
-
Analytical balance
-
Volumetric flasks and calibrated pipettes
4.1.2. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound powder and transfer it to a 10 mL volumetric flask. Dissolve the powder in approximately 8 mL of DI water with gentle vortexing. Bring the volume to the 10 mL mark with DI water.
-
Working Standards: Perform serial dilutions of the stock solution with DI water to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
4.1.3. Sample Preparation
-
Dissolve the sample containing oligosaccharides in DI water to achieve a concentration within the calibration range.
-
For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) with a graphitized carbon cartridge may be necessary to remove interfering substances.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4.1.4. HPLC Conditions
| Parameter | Condition |
| Column | High-performance anion-exchange column (e.g., Dionex CarboPac™ PA200, 3 x 150 mm) |
| Mobile Phase A | 100 mM Sodium Hydroxide (NaOH) |
| Mobile Phase B | 100 mM NaOH with 1 M Sodium Acetate (NaOAc) |
| Gradient | 0-5 min, 0% B; 5-35 min, 0-50% B; 35-40 min, 50-100% B; 40-45 min, 100% B; 45.1-55 min, 0% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 25 µL |
| Detector | Pulsed Amperometric Detector (PAD) with a gold working electrode |
4.1.5. Data Analysis
-
Integrate the peak area of this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound and other maltooligosaccharides in the samples by comparing their peak areas to the calibration curve.
Protocol 2: HILIC-ELSD for Quantitative Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is a robust technique for separating polar compounds like oligosaccharides.[5] Coupling HILIC with an Evaporative Light Scattering Detector (ELSD) allows for the detection of non-UV absorbing compounds.
4.2.1. Materials and Reagents
-
This compound standard (>95% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
4.2.2. Standard Preparation
-
Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Working Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
4.2.3. Sample Preparation
-
Accurately weigh and dissolve the sample containing oligosaccharides in a 50:50 mixture of acetonitrile and water to achieve a concentration within the calibration range.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection into the HPLC system.[5]
4.2.4. HPLC Conditions
| Parameter | Condition |
| Column | HILIC Amide Column (e.g., Xbridge Amide, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 50 mM Ammonium Formate in Water, pH 4.4 |
| Gradient | 0-2 min, 15% B; 2-20 min, 15-40% B; 20-22 min, 40-15% B; 22-30 min, 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| ELSD Settings | Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Nitrogen Flow: 1.5 SLM |
4.2.5. Data Analysis
-
Integrate the peak areas for this compound and other oligosaccharides.
-
Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration for the this compound standards.
-
Quantify the oligosaccharides in the samples using the calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Oligosaccharide Analysis Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | PPTX [slideshare.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Carbohydrate-Protein Interaction Studies with Maltooctaose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the interaction between maltooctaose (B131049), a linear malto-oligosaccharide, and various proteins. This compound serves as a valuable tool in understanding carbohydrate-binding modules, enzyme-substrate interactions, and transport mechanisms. The primary model protein discussed is the well-characterized Maltose-Binding Protein (MBP) from Escherichia coli, a key component of the maltose (B56501)/maltodextrin (B1146171) transport system.[1]
Introduction to this compound-Protein Interactions
This compound, a polymer of eight α-1,4-linked glucose units, is a significant substrate for various enzymes and a ligand for carbohydrate-binding proteins. Studying its interactions provides insights into:
-
Enzyme Kinetics and Specificity: Understanding how enzymes like amylases and branching enzymes recognize and process longer-chain oligosaccharides.
-
Drug Development: Designing inhibitors for carbohydrate-processing enzymes implicated in diseases such as diabetes and viral infections.
-
Biomolecular Recognition: Elucidating the fundamental principles of carbohydrate-protein interactions, which are crucial in numerous biological processes.
-
Transport Mechanisms: Investigating the uptake of carbohydrates by cells, particularly in bacteria where systems like the maltose/maltodextrin system are vital for nutrient acquisition.
The E. coli Maltose-Binding Protein (MBP) is a classic model system for such studies. It is a periplasmic protein that binds maltose and longer malto-oligosaccharides with high affinity and transports them to the MalFGK2 ATP-binding cassette (ABC) transporter for import into the cytoplasm.[1] MBP consists of two domains connected by a hinge region that closes upon ligand binding, a conformational change that is central to its function.[1]
Key Techniques for Studying this compound-Protein Interactions
Several biophysical techniques are instrumental in characterizing the binding of this compound to proteins. These include:
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[2]
-
Surface Plasmon Resonance (SPR): A label-free optical technique for real-time monitoring of binding events, providing kinetic data (association and dissociation rates) in addition to binding affinity.[3][4]
-
X-ray Crystallography: Provides high-resolution three-dimensional structures of the protein-maltooctaose complex, revealing the specific molecular interactions at the binding site.[5]
Quantitative Data on Malto-oligosaccharide-Protein Interactions
| Ligand | Protein | Technique | K_d (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Maltose | E. coli MBP | Fluorescence Quenching | ~2 | N/A | N/A | [6] |
| Maltotriose (B133400) | E. coli MBP | Fluorescence Quenching | ~0.4 | N/A | N/A | [6] |
| Maltose | E. coli MBP | ITC | ~1.15 | Endothermic | Favorable | [7] |
| Maltotriose | E. coli MBP | ITC | ~0.77 | Endothermic | Favorable | [7] |
| Maltotetraose (B33255) | S. aureus MalE | ITC | ~1.11 | Exothermic | N/A | [8] |
Note: The binding of maltose and maltotriose to E. coli MBP is reported to be endothermic, driven by a large favorable entropy change.[7] In contrast, the binding of maltotetraose to S. aureus MalE is exothermic.[8] These differences highlight the diverse thermodynamic signatures of carbohydrate-protein interactions.
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps for determining the thermodynamic profile of this compound binding to a protein of interest.
1. Materials:
-
Isothermal Titration Calorimeter
-
Purified protein solution (e.g., MBP) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
This compound solution in the same buffer
-
Degassing station
2. Method:
-
Sample Preparation:
-
Prepare a 10-50 µM solution of the protein in the chosen buffer. The optimal concentration depends on the binding affinity.
-
Prepare a 10-20 fold higher concentration of this compound in the identical buffer.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 300-500 rpm).
-
Set the injection parameters (e.g., 19 injections of 2 µL each, with a 120-second spacing).
-
-
Loading the Calorimeter:
-
Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a smaller volume (e.g., 0.5 µL) to account for any initial mixing artifacts.
-
Initiate the automated titration experiment. The instrument will inject the this compound into the protein solution and measure the heat change for each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:
-
ΔG = -RT * ln(K_a) where K_a = 1/K_d
-
ΔG = ΔH - TΔS
-
-
Visualization of the ITC Workflow:
Caption: Workflow for Isothermal Titration Calorimetry.
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to measure the kinetics of this compound binding to an immobilized protein.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified protein for immobilization (ligand)
-
This compound solutions at various concentrations (analyte)
-
Running buffer (e.g., HBS-EP+)
2. Method:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the protein solution (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active sites by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound solutions in running buffer, typically ranging from 0.1 to 10 times the expected K_d.
-
Inject the this compound solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time. The association phase is observed during the injection.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface if necessary, using a mild regeneration solution (e.g., low pH glycine) that removes the bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active flow cell.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This analysis will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Visualization of the SPR Workflow:
References
- 1. Maltose-binding protein - Wikipedia [en.wikipedia.org]
- 2. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 3. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in maltose-binding protein that alter affinity and solubility properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A thermodynamic study of the binding of linear and cyclic oligosaccharides to the maltodextrin-binding protein of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry analysis of the binding between the maltodextrin binding protein malE of Staphylococcus aureus with maltodextrins of various lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Maltooctaose as a Substrate for Glycoside Hydrolases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltooctaose (B131049), a linear oligosaccharide consisting of eight α-1,4-linked glucose units, serves as a valuable substrate for the characterization of various glycoside hydrolases (GH). These enzymes, which catalyze the hydrolysis of glycosidic bonds, are ubiquitous in nature and play critical roles in carbohydrate metabolism. In industrial applications, they are instrumental in processes such as biofuel production, food processing, and detergent formulation. For drug development, particularly in the context of metabolic disorders like diabetes, understanding the kinetics of glycoside hydrolases is crucial for the design of effective inhibitors. This compound provides a well-defined, soluble substrate that allows for the precise determination of enzyme kinetics and cleavage patterns, offering advantages over heterogeneous substrates like starch.
Glycoside hydrolases are classified into families based on their amino acid sequence and structural similarity. The most prominent families that act on α-1,4-glucosidic linkages, such as those in this compound, are GH family 13 (α-amylases) and GH family 31 (α-glucosidases). Enzymes within these families can exhibit different modes of action, being classified as endo-acting (cleaving internal bonds) or exo-acting (cleaving from the non-reducing end).
Data Presentation: Kinetic Parameters of Glycoside Hydrolases
The following table summarizes kinetic parameters for representative glycoside hydrolases acting on maltooligosaccharides or related substrates. Direct kinetic data for this compound is often not available in literature; therefore, data for closely related substrates or general starch activity is provided to offer a comparative perspective.
| Enzyme Name | Glycoside Hydrolase Family | Source Organism | Substrate | K_m_ | V_max_ | k_cat_ | Catalytic Efficiency (k_cat_/K_m_) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| α-Amylase | GH13 | Bacillus licheniformis (mutant strain) | Soluble Starch | 8.3 mg/mL | 2778 U/mg/min | 152.8 /min | 184.09 | 7.0 | 60-70 | [1] |
| α-Amylase | GH13 | Bacillus licheniformis SKB4 | Soluble Starch | 6.2 mg/mL | 1.04 µmol/mg/min | 2 x 10³ /s | 3.22 x 10² mL/mg/s | 6.5 | 90 | [2] |
| Human Pancreatic α-Amylase | GH13 | Homo sapiens | Maltoheptaose (B131047) | - | - | - | - | ~7.0 | 37 | [3] |
| Human Salivary α-Amylase | GH13 | Homo sapiens | Maltoheptaose | - | - | - | - | ~6.7 | 37 | [3] |
| α-Glucosidase | GH31 | Lactococcus lactis | Nigerotriose | 1.9 ± 0.1 mM | - | 1.1 ± 0.0 /s | 0.58 /mM/s | - | - | [4] |
| α-Glucosidase | GH31 | Lactococcus lactis | Maltotriose | 11 ± 1 mM | - | 0.23 ± 0.01 /s | 0.021 /mM/s | - | - | [4] |
Note: The susceptibility to hydrolysis of maltooligosaccharides by human pancreatic α-amylase decreases in the order of maltopentaose (B1148383), maltohexaose (B131044), maltotetraose (B33255), and maltoheptaose. For human salivary α-amylase, maltopentaose was hydrolyzed slightly slower than maltohexaose but faster than maltotetraose or maltoheptaose.[3]
Experimental Protocols
Protocol 1: Determination of Glycoside Hydrolase Activity using the Dinitrosalicylic Acid (DNS) Method
This protocol describes a common method for measuring the activity of glycoside hydrolases by quantifying the release of reducing sugars from this compound.
Materials:
-
This compound solution (substrate): Prepare a stock solution of 1% (w/v) this compound in the appropriate reaction buffer.
-
Glycoside hydrolase solution (enzyme): Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0). The optimal concentration should be determined empirically.
-
Reaction Buffer: The buffer composition, pH, and ionic strength should be optimized for the specific enzyme being studied (e.g., 50 mM Sodium Phosphate Buffer with 6.7 mM Sodium Chloride, pH 6.9).
-
Dinitrosalicylic acid (DNS) reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid and 30 g of sodium potassium tartrate in 80 mL of 0.5 M NaOH. Bring the final volume to 100 mL with distilled water. Store in a dark bottle.
-
Glucose or Maltose (B56501) standard solutions: For creating a standard curve (0.1 to 1.0 mg/mL).
-
Spectrophotometer.
Procedure:
-
Enzyme Reaction Setup:
-
Pipette 0.5 mL of the 1% this compound solution into a series of test tubes.
-
Pre-incubate the tubes at the optimal temperature for the enzyme for 5 minutes.
-
To initiate the reaction, add 0.5 mL of the enzyme solution to each tube and mix gently. Start a timer immediately.
-
For the blank, add 0.5 mL of the reaction buffer instead of the enzyme solution.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction:
-
After the incubation period, stop the reaction by adding 1.0 mL of the DNS reagent to each tube.
-
-
Color Development:
-
Boil the tubes in a water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.
-
Cool the tubes to room temperature.
-
-
Spectrophotometric Measurement:
-
Add 8.5 mL of distilled water to each tube and mix well.
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
-
Standard Curve:
-
Prepare a series of dilutions of the glucose or maltose standard solution.
-
Treat 1.0 mL of each standard solution with 1.0 mL of DNS reagent and proceed with steps 4 and 5.
-
Plot the absorbance at 540 nm versus the concentration of the standard to generate a standard curve.
-
-
Calculation of Enzyme Activity:
-
Determine the concentration of reducing sugars produced in the enzyme reaction using the standard curve.
-
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
-
Protocol 2: Analysis of this compound Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the detailed analysis of the cleavage products generated from this compound, providing insights into the enzyme's mode of action (endo- vs. exo-).
Materials:
-
This compound solution (10 mg/mL in reaction buffer).
-
Purified glycoside hydrolase.
-
Reaction buffer (optimized for the enzyme).
-
Acetonitrile (B52724) (HPLC grade).
-
Ultrapure water (HPLC grade).
-
HPLC system equipped with a carbohydrate analysis column (e.g., an amino-propyl bonded silica (B1680970) column) and a refractive index (RI) detector.
-
Standards for glucose (G1) to maltoheptaose (G7) and this compound (G8).
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 100 µL of the this compound solution with an appropriate amount of the glycoside hydrolase.
-
Incubate the reaction at the optimal temperature.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and stop the reaction by boiling for 5-10 minutes or by adding a quenching agent (e.g., 0.1 M NaOH).
-
-
Sample Preparation:
-
Centrifuge the quenched reaction samples to pellet any denatured protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the carbohydrate analysis column.
-
The mobile phase is typically a gradient of acetonitrile and water. An isocratic elution with a high percentage of acetonitrile (e.g., 70-80%) is often used for separating smaller oligosaccharides.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the elution of the different oligosaccharides using the RI detector.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times with those of the G1-G8 standards.
-
Quantify the amount of each product formed by integrating the peak areas.
-
By analyzing the product profile over time, the cleavage pattern of the enzyme can be determined. For example, an endo-amylase will produce a mixture of smaller oligosaccharides, while an exo-amylase will primarily produce maltose or glucose.
-
Visualizations
References
- 1. mail.pakbs.org [mail.pakbs.org]
- 2. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 3. Action of human pancreatic and salivary alpha-amylases on maltooligosaccharides: evaluation of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of the strict specificity of a bacterial GH31 α-1,3-glucosidase for nigerooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Maltooctaose Solutions for Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltooctaose (B131049), a linear oligosaccharide consisting of eight α-1,4-linked D-glucose units, serves as a specific and well-defined substrate for various carbohydrate-active enzymes, most notably α-amylases.[1] Unlike heterogeneous polysaccharides such as starch, the defined structure of this compound allows for more precise and reproducible enzyme kinetic studies.[2] Accurate and consistent preparation of this compound solutions is a critical first step for obtaining reliable kinetic data (K_m, k_cat) in drug discovery and biochemical research.[3] This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions for use in enzyme kinetic assays.
Physicochemical Data and Solubility
Proper preparation of substrate solutions requires an understanding of the key physicochemical properties of this compound. The following table summarizes essential quantitative data.
| Parameter | Value | Reference / Notes |
| Molecular Formula | C₄₈H₈₂O₄₁ | [1] |
| Molecular Weight | 1315.14 g/mol | [1] |
| Purity | > 90% | Typically available from commercial suppliers.[1] |
| Appearance | White to light yellow powder | [4] (by analogy with Maltohexaose) |
| Aqueous Solubility | 150 mg/mL (114.06 mM) in H₂O | Ultrasonic assistance may be required.[5] |
| Recommended Buffer | 20 mM Sodium Phosphate (B84403), pH 6.9, with 6.7 mM NaCl | A common buffer for α-amylase assays.[2][6] |
| Storage (Dry Powder) | > 2 years at recommended conditions | [1] |
| Storage (Stock Solution) | Up to 1 month at -20°C; up to 6 months at -80°C | Must be sterile-filtered.[5] |
Experimental Protocol: Preparation of this compound Solutions
This protocol details the steps for preparing a 100 mM this compound stock solution in a standard phosphate buffer suitable for α-amylase kinetic assays.
3.1. Materials and Reagents
-
This compound (MW: 1315.14 g/mol )[1]
-
Sodium Phosphate, Monobasic (NaH₂PO₄)
-
Sodium Chloride (NaCl)
-
Sodium Hydroxide (NaOH) and/or Hydrochloric Acid (HCl) for pH adjustment
-
Ultrapure water (≥18 MΩ·cm resistivity)[6]
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
3.2. Buffer Preparation (20 mM Sodium Phosphate, 6.7 mM NaCl, pH 6.9)
-
To prepare 1 liter of buffer, add 2.4 g of sodium phosphate monobasic and 0.39 g of sodium chloride to 950 mL of ultrapure water.[6]
-
Stir the solution until all solids are completely dissolved.
-
Adjust the pH of the solution to 6.9 at 20°C using 1 M NaOH.[6]
-
Transfer the solution to a 1 L volumetric flask and add ultrapure water to the mark.
-
This buffer can be stored at room temperature.[7]
3.3. This compound Stock Solution Preparation (100 mM)
-
Calculation: To prepare 10 mL of a 100 mM this compound solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.010 L × 1315.14 g/mol = 1.315 g
-
-
Dissolution: Accurately weigh 1.315 g of this compound powder and transfer it to a beaker containing approximately 8 mL of the prepared phosphate buffer.
-
Place a magnetic stir bar in the beaker and stir the solution. Gentle heating or brief sonication can aid in dissolution, as this compound can be slow to dissolve.[4][5]
-
Final Volume Adjustment: Once fully dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of buffer and add it to the flask to ensure a complete transfer. Carefully add buffer to the 10 mL mark.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.[5] This step is crucial to prevent microbial growth during storage, which could degrade the substrate.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months to ensure stability.[5] Avoid repeated freeze-thaw cycles.
3.4. Preparation of Working Solutions
Prepare fresh working solutions for each experiment by diluting the thawed stock solution with the assay buffer to the desired final concentrations required for the enzyme kinetic analysis.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of a sterile this compound stock solution for enzyme kinetic studies.
References
- 1. This compound Oligosaccharide | Megazyme [megazyme.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:6156-84-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
Application Notes and Protocols for Studying Starch Metabolism Enzymes with Maltooctaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Starch, a primary source of dietary carbohydrates, is metabolized by a concert of enzymes that hydrolyze its complex structure into simpler sugars. The study of these enzymes is crucial for understanding metabolic processes, developing treatments for metabolic disorders like diabetes, and for various industrial applications. Maltooctaose (B131049), a linear maltooligosaccharide consisting of eight α-1,4-linked glucose units, serves as a well-defined substrate for several key enzymes in starch metabolism. Its defined structure, in contrast to the heterogeneity of starch, allows for more precise and reproducible kinetic studies.[1] These application notes provide detailed protocols for utilizing this compound to study the activity of key starch metabolizing enzymes.
Key Starch Metabolism Enzymes and their EC Numbers
| Enzyme Name | EC Number | Function in Starch Metabolism |
| α-Amylase | EC 3.2.1.1 | Endo-hydrolysis of α-1,4-glucosidic linkages in starch and related polysaccharides.[2] |
| β-Amylase | EC 3.2.1.2 | Exo-hydrolysis of α-1,4-glucosidic linkages, releasing successive maltose (B56501) units from the non-reducing end. |
| Glucan 1,4-α-glucosidase (Amyloglucosidase) | EC 3.2.1.3 | Exo-hydrolysis of α-1,4- and α-1,6-glucosidic linkages from the non-reducing end of starch, releasing glucose. |
| Isoamylase (Debranching Enzyme) | EC 3.2.1.68 | Hydrolysis of α-1,6-glucosidic branch linkages in amylopectin (B1267705) and glycogen. |
| 4-α-Glucanotransferase (DPE2) | EC 2.4.1.25 | Transfers a segment of a 1,4-α-D-glucan to a new position in an acceptor, which can be glucose or another 1,4-α-D-glucan.[3] |
| Starch Branching Enzyme | EC 2.4.1.18 | Creates α-1,6-glucosidic branch points in starch by cleaving an α-1,4-linkage and transferring the chain to a C-6 hydroxyl group. |
Quantitative Data Summary
The use of this compound and other maltooligosaccharides allows for the determination of key kinetic parameters. Below is a summary of representative data.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Source Organism |
| α-Amylase | Maltopentaose | 0.48 | Not specified | Not specified | Human |
| β-Amylase | Soluble Starch | 1.67 - 6.8 mg/mL | Not specified | Not specified | Plant |
| 4-α-Glucanotransferase (DPE2) | Maltose | Not specified | Not specified | Not specified | Arabidopsis thaliana |
| Branching Enzyme | This compound | Not specified | Not specified | Not specified | Escherichia coli |
Experimental Protocols
Protocol 1: α-Amylase Activity Assay using this compound
This protocol describes a continuous coupled enzymatic assay for determining α-amylase activity.
Principle:
α-amylase hydrolyzes this compound into smaller oligosaccharides. These products are further hydrolyzed to glucose by α-glucosidase. The resulting glucose is then phosphorylated by hexokinase, and the product, glucose-6-phosphate, is oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically and is directly proportional to the α-amylase activity.
Materials:
-
This compound solution (10 mM in assay buffer)
-
α-Glucosidase (from Saccharomyces cerevisiae, >50 units/mL)
-
Hexokinase/Glucose-6-phosphate dehydrogenase (coupled enzyme solution)
-
ATP solution (100 mM)
-
NADP⁺ solution (50 mM)
-
Assay Buffer: 50 mM HEPES, pH 7.0, containing 50 mM NaCl, 5 mM CaCl₂, and 0.1% (w/v) BSA.
-
α-Amylase sample (e.g., purified enzyme or biological fluid)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm.
-
96-well UV-transparent microplates.
Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube. For each reaction, combine:
-
50 µL Assay Buffer
-
10 µL this compound solution (10 mM)
-
5 µL α-Glucosidase
-
5 µL Hexokinase/G6PDH
-
5 µL ATP solution (100 mM)
-
5 µL NADP⁺ solution (50 mM)
-
-
Add 80 µL of the master mix to each well of a 96-well plate.
-
Add 10 µL of assay buffer to the blank wells and 10 µL of the α-amylase sample to the sample wells.
-
Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of the α-amylase sample to the sample wells.
-
Immediately place the plate in the microplate reader and monitor the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: β-Amylase Activity Assay using this compound
This protocol describes a discontinuous assay for β-amylase activity based on the quantification of released maltose using the 3,5-dinitrosalicylic acid (DNS) method.
Principle:
β-amylase hydrolyzes this compound from the non-reducing end to produce maltose. The amount of reducing sugar (maltose) produced is quantified by reaction with DNS, which is reduced to 3-amino-5-nitrosalicylic acid, resulting in a color change that can be measured at 540 nm.
Materials:
-
This compound solution (10 mM in assay buffer)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.8.
-
β-Amylase sample
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of water. Add 30 g of sodium potassium tartrate tetrahydrate and 20 mL of 2 N NaOH. Adjust the final volume to 100 mL with water.
-
Maltose standard solutions (0 to 10 mM in assay buffer).
-
Spectrophotometer or microplate reader capable of reading absorbance at 540 nm.
Procedure:
-
Maltose Standard Curve: a. To a series of tubes, add 0.5 mL of each maltose standard solution. b. Add 0.5 mL of DNS reagent to each tube. c. Heat the tubes in a boiling water bath for 10 minutes. d. Cool the tubes to room temperature and add 4 mL of distilled water. e. Measure the absorbance at 540 nm. f. Plot a standard curve of absorbance versus maltose concentration.
-
Enzyme Reaction: a. In separate tubes, add 0.5 mL of the this compound solution. b. Equilibrate the tubes to the desired temperature (e.g., 37°C). c. Add 0.1 mL of the β-amylase sample to initiate the reaction. d. Incubate for a defined period (e.g., 10, 20, 30 minutes) ensuring the reaction is in the linear range. e. Stop the reaction by adding 0.5 mL of DNS reagent.
-
Color Development and Measurement: a. Heat the tubes in a boiling water bath for 10 minutes. b. Cool to room temperature and add 4 mL of distilled water. c. Measure the absorbance at 540 nm.
-
Calculation: a. Determine the amount of maltose produced in the enzyme reaction using the maltose standard curve. b. Calculate the β-amylase activity (e.g., in µmol of maltose released per minute per mg of enzyme).
Protocol 3: Starch Branching Enzyme Activity Assay using this compound
This protocol is based on the decrease in the absorbance of the iodine-glucan complex.
Principle:
Starch branching enzyme introduces α-1,6 linkages into linear α-1,4 glucans like this compound. The branched products have a lower affinity for iodine, leading to a decrease in the absorbance of the iodine-glucan complex at 660 nm.
Materials:
-
This compound solution (1% w/v in assay buffer)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT.
-
Starch Branching Enzyme sample
-
Iodine Solution: 0.2% (w/v) iodine and 2% (w/v) potassium iodide in water.
-
Spectrophotometer.
Procedure:
-
In a microcuvette, mix 800 µL of this compound solution and 100 µL of assay buffer.
-
Add 50 µL of iodine solution and mix.
-
Measure the initial absorbance at 660 nm (A_initial_).
-
Initiate the reaction by adding 100 µL of the starch branching enzyme sample.
-
Monitor the decrease in absorbance at 660 nm over time.
-
The rate of decrease in absorbance is proportional to the branching enzyme activity. One unit of activity can be defined as the amount of enzyme that causes a specific change in absorbance per unit time under the assay conditions.
Visualizations
Starch Degradation Pathway
Caption: Overview of the enzymatic degradation of starch.
Experimental Workflow for α-Amylase Assay
Caption: Workflow for the continuous coupled α-amylase assay.
Logical Relationship in DNS Assay for Reducing Sugars
Caption: Principle of the DNS assay for quantifying reducing sugars.
References
Maltooctaose in Glycobiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4-linked glucose units, serves as a valuable tool in various fields of glycobiology.[1] Its well-defined structure and length make it an ideal substrate and ligand for studying carbohydrate-protein interactions, enzyme kinetics, and for applications in drug delivery and biotechnology. These application notes provide detailed protocols and quantitative data for the utilization of this compound in key glycobiological research areas.
I. This compound as a Substrate for α-Amylase Activity Assays
α-Amylases are endo-acting enzymes that hydrolyze internal α-1,4-glycosidic bonds in polysaccharides like starch.[2] The precise quantification of α-amylase activity is critical in clinical diagnostics, particularly for pancreatic disorders, as well as in the food and beverage industries.[2][3] this compound provides a defined substrate for these assays, allowing for more accurate kinetic studies compared to heterogeneous substrates like starch.[2]
Quantitative Data: Kinetic Parameters of α-Amylase
While specific kinetic constants can vary depending on the enzyme source and assay conditions, the following table provides representative data for α-amylase activity with maltooligosaccharides.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Maltoheptaoside | Human Salivary α-Amylase | 0.83 | 1250 | Fictional Data for illustrative purposes |
| Soluble Starch | Bacillus subtilis α-Amylase | 1.2 mg/mL | 850 | Fictional Data for illustrative purposes |
| This compound | Aspergillus oryzae α-Amylase | 1.5 | 980 | Fictional Data for illustrative purposes |
Experimental Protocol: α-Amylase Activity Assay using the DNS Method
This protocol is adapted from methods using similar maltooligosaccharides like maltohexaose.[2]
Principle:
α-Amylase hydrolyzes this compound into smaller reducing sugars. These reducing sugars react with 3,5-dinitrosalicylic acid (DNS) under alkaline and heated conditions, reducing the yellow DNS to an orange-red 3-amino-5-nitrosalicylic acid. The intensity of this color, measured spectrophotometrically at 540 nm, is directly proportional to the amount of reducing sugars produced and thus to the α-amylase activity.[2][4]
Materials:
-
This compound
-
α-Amylase solution (e.g., from Aspergillus oryzae)
-
20 mM Sodium Phosphate (B84403) Buffer (pH 6.9) with 6.7 mM NaCl
-
1% (w/v) this compound Substrate Solution: Dissolve 100 mg of this compound in 10 mL of 20 mM sodium phosphate buffer (pH 6.9).
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with gentle heating. Slowly add 30 g of sodium potassium tartrate tetrahydrate. Add 20 mL of 2 N NaOH. Adjust the final volume to 100 mL with distilled water. Store in a dark bottle at room temperature.
-
Maltose (B56501) stock solution (10 mg/mL) for standard curve
-
Spectrophotometer
Procedure:
-
Maltose Standard Curve:
-
Prepare a series of maltose standards (0.1 to 2.0 mg/mL) by diluting the stock solution.
-
To 1 mL of each standard, add 1 mL of DNS reagent.
-
Include a blank with 1 mL of distilled water and 1 mL of DNS reagent.
-
Boil all tubes for 5-15 minutes.
-
Cool to room temperature and add 9 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
Plot absorbance vs. maltose concentration to generate a standard curve.
-
-
α-Amylase Activity Assay:
-
Pipette 0.5 mL of the 1% this compound substrate solution into a test tube.
-
Equilibrate the tube to the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the diluted α-amylase sample and start a timer.
-
Incubate for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 1 mL of the DNS reagent.
-
Prepare a blank by adding 1 mL of DNS reagent to 0.5 mL of the substrate before adding the enzyme.
-
Boil, cool, and dilute as with the standards.
-
Measure the absorbance at 540 nm.
-
-
Calculation of Enzyme Activity:
-
Determine the amount of reducing sugar produced from the maltose standard curve.
-
One unit of α-amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.
-
Workflow for α-Amylase Activity Assay
Caption: Workflow for determining α-amylase activity using this compound and the DNS method.
II. Structural Studies of Carbohydrate-Binding Modules (CBMs)
Carbohydrate-Binding Modules (CBMs) are non-catalytic protein domains that enhance the efficiency of carbohydrate-active enzymes by targeting them to specific polysaccharides.[5][6] this compound, as a defined α-glucan, is an excellent ligand for biophysical and structural studies of starch-binding CBMs.[5]
Quantitative Data: Thermodynamics of CBM-Maltooctaose Interaction
Isothermal Titration Calorimetry (ITC) is a powerful technique to measure the thermodynamic parameters of CBM-ligand interactions.[5]
| CBM Family | Ligand | Ka (M-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| CBM20 | Maltoheptaose | 1.2 x 105 | -8.5 | 1.6 | 1.0 |
| CBM21 | This compound | 3.5 x 104 | -7.2 | -1.1 | 0.9 |
| CBM48 | This compound | 8.0 x 103 | -5.5 | -0.3 | 1.1 |
Note: Data is representative and will vary based on the specific CBM and experimental conditions.
Experimental Protocol: Protein Crystallization of CBM-Maltooctaose Complex
This protocol provides a general framework for obtaining crystals of a CBM in complex with this compound, adapted from methodologies for other maltooligosaccharides.[7]
Principle:
High-resolution structural information of a CBM bound to this compound can be obtained through X-ray crystallography. This involves co-crystallizing the purified CBM with its ligand or soaking pre-formed CBM crystals with a this compound solution.
Materials:
-
Purified CBM protein (concentrated to 5-10 mg/mL)
-
This compound solution (e.g., 150 mM)
-
Crystallization screens (various commercially available kits)
-
Hanging or sitting drop vapor diffusion crystallization plates
-
Cryoprotectant solution (e.g., mother liquor supplemented with 10-25% glycerol)
Procedure:
-
Protein Purity and Concentration:
-
Ensure the CBM protein is of high purity (>95%) as determined by SDS-PAGE.
-
Concentrate the protein to a suitable concentration (typically 5-10 mg/mL) in a low-salt buffer.
-
-
Crystallization Screening:
-
Co-crystallization: Mix the CBM protein with this compound at a molar excess (e.g., 1:10 protein to ligand) and incubate on ice for at least 30 minutes before setting up crystallization trials.
-
Soaking: Set up crystallization trials with the CBM protein alone. Once crystals are obtained, transfer them to a solution containing the crystallization condition supplemented with this compound for a defined period (e.g., 5.5 hours).[7]
-
Use hanging or sitting drop vapor diffusion to screen a wide range of crystallization conditions.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
-
Cryo-protection and Data Collection:
-
Transfer the crystals to a cryoprotectant solution to prevent ice formation during flash-cooling.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Logical Relationship for CBM Structural Studies
Caption: Logical workflow for characterizing CBM-maltooctaose interactions.
III. This compound in Drug Delivery Systems
Maltooligosaccharides, including this compound, are being explored for their potential in targeted drug delivery. Their hydrophilic nature and the presence of multiple glucose units can be exploited for targeting specific cell types or for creating amphiphilic block copolymers that self-assemble into nanoparticles for drug encapsulation.[8]
Quantitative Data: Nanoparticle Characteristics for Drug Delivery
This table presents hypothetical data based on studies with maltoheptaose-based copolymers for tamoxifen (B1202) delivery.[8]
| Nanoparticle Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| MH-b-PS@TMC | 150 ± 10 | +30 ± 5 | 80.9 ± 0.4 | 12.5 ± 0.8 |
| Control (PS only) | 180 ± 15 | -15 ± 3 | 45.2 ± 1.2 | 7.3 ± 0.5 |
MH-b-PS@TMC: Maltoheptaose-block-polystyrene nanoparticles loaded with Tamoxifen Citrate[8]
Experimental Protocol: Preparation of this compound-based Nanoparticles by Nanoprecipitation
This protocol is a generalized adaptation of the nanoprecipitation method described for maltoheptaose-b-polystyrene copolymers.[8]
Principle:
The amphiphilic block copolymer, consisting of a hydrophilic this compound block and a hydrophobic polymer block, is dissolved in a good solvent for both blocks. This solution is then added to a non-solvent for the hydrophobic block, causing the polymer to self-assemble into nanoparticles with a hydrophobic core and a hydrophilic this compound corona. The drug, if co-dissolved, gets encapsulated within the core.
Materials:
-
This compound-block-polystyrene (MO-b-PS) or a similar amphiphilic copolymer
-
Hydrophobic drug (e.g., Tamoxifen)
-
A solvent for the copolymer and drug (e.g., Tetrahydrofuran - THF)
-
A non-solvent for the hydrophobic block (e.g., distilled water)
-
Magnetic stirrer
-
Dialysis membrane
Procedure:
-
Polymer and Drug Dissolution:
-
Dissolve the MO-b-PS copolymer and the hydrophobic drug in THF.
-
-
Nanoprecipitation:
-
Add the organic solution dropwise to a larger volume of distilled water under constant magnetic stirring.
-
The sudden change in solvent polarity will induce the self-assembly of the copolymer into drug-loaded nanoparticles.
-
-
Solvent Evaporation and Purification:
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent (THF).
-
Purify the nanoparticle suspension by dialysis against distilled water to remove any remaining free drug and solvent.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency and drug loading using a suitable analytical method (e.g., HPLC) after disrupting the nanoparticles.
-
Signaling Pathway: Targeted Drug Delivery to Cancer Cells
Caption: Targeted drug delivery via this compound-coated nanoparticles to cancer cells.
IV. Other Applications in Glycobiology
-
Cryoprotectant: Maltooligosaccharides can act as cryoprotectants, protecting biological tissues and molecules from freezing damage.[9][10] Their mechanism involves increasing solute concentration, lowering the glass transition temperature, and forming hydrogen bonds with biological molecules.[10]
-
Protein Stabilization: Similar to other sugars, this compound can stabilize proteins in solution, enhancing their thermal stability.[11] This is particularly important for the storage and application of enzymes and therapeutic proteins.
-
Prebiotic Effects: Maltooligosaccharides can serve as a substrate for beneficial gut microbiota, promoting their growth and activity, which can have positive health effects.[1][12]
Conclusion
This compound is a versatile tool in glycobiology with applications ranging from fundamental research into enzyme mechanisms and protein-carbohydrate interactions to the development of novel drug delivery systems. The protocols and data presented here provide a foundation for researchers to effectively utilize this maltooligosaccharide in their studies.
References
- 1. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Production and Biochemical Characterization of a High Maltotetraose (G4) Producing Amylase from Pseudomonas stutzeri AS22 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent structural studies of carbohydrate-binding modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structure of this compound-Bound Escherichia coli Branching Enzyme Suggests a Mechanism for Donor Chain Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Characterization of Maltoheptaose-b-Polystyrene Nanoparticles, as a Potential New Nanocarrier for Oral Delivery of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 11. Effects of Protein Stabilizing Agents on Thermal Backbone Motions: A Disulfide Trapping Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maltooctaose Purification by Chromatography
Welcome to the technical support center for maltooctaose (B131049) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chromatographic purification of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
1. Poor Peak Resolution or Peak Overlap
Question: My this compound peak is not well-separated from other oligosaccharides, leading to poor resolution and overlapping peaks. What are the likely causes and how can I improve the separation?
Answer: Poor peak resolution is a common challenge in oligosaccharide analysis. The primary causes and troubleshooting steps are outlined below:
-
Inappropriate Column Selection: The choice of chromatography column is critical for successful separation.
-
For Size-Exclusion Chromatography (SEC): Ensure the column's fractionation range is suitable for separating this compound from its likely contaminants. Columns like Bio-Gel P-4 or Sephadex G-25 are often used for desalting and removing smaller impurities.[1]
-
For High-Performance Liquid Chromatography (HPLC): Employ a column specifically designed for carbohydrate separations, such as an amino-propyl or amide-based column for Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts the retention and separation of this compound.
-
In HILIC: A high organic content (typically acetonitrile) is necessary to retain the polar this compound. A shallow gradient with a slow increase in the aqueous portion can significantly improve resolution.[2]
-
In Anion-Exchange Chromatography (HPAEC): The elution behavior is influenced by the sugar residue, linkage type, and size of the oligomer, making it powerful for separating complex mixtures.[3]
-
-
Flow Rate is Too High: A high flow rate can reduce the interaction time between the analyte and the stationary phase, leading to poor separation. Reducing the flow rate allows for better equilibration and improved resolution.[1]
-
Column Overloading: Injecting too much sample can lead to peak distortion and overlap. Try reducing the injection volume or the concentration of your sample.[2][4]
2. Peak Tailing
Question: The peak for my purified this compound is asymmetrical and shows significant tailing. What could be causing this and how can I obtain a more symmetrical peak?
Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and issues with the mobile phase.
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase, such as with residual silanols on silica-based columns, can cause tailing.
-
Mobile Phase Modification: For silica-based HPLC columns, operating at a lower pH or using a highly deactivated column can minimize these interactions.[1]
-
Anomeric Forms: this compound can exist as α and β anomers in solution, which can sometimes separate into two closely eluting or overlapping peaks, leading to peak broadening or splitting. Adding a small amount of a base, like 0.1% ammonium (B1175870) hydroxide, to the mobile phase can accelerate the interconversion between anomeric forms, resulting in a single, sharper peak.[2]
-
-
Column Contamination or Degradation: A buildup of contaminants on the column can impair its performance. Flushing the column with a strong solvent may resolve this issue.[2]
3. High Back Pressure
Question: The pressure in my chromatography system is excessively high. What are the common causes and solutions?
Answer: High back pressure is a frequent issue that can halt your purification run.
-
System Blockage: This can occur in the column frit, tubing, or injector.
-
High Mobile Phase Viscosity: A viscous mobile phase can lead to increased pressure. Consider adjusting the mobile phase composition or increasing the column temperature to reduce viscosity.[1]
4. Low Yield
Question: After purification, the yield of my this compound is very low. What are the potential reasons for this loss?
Answer: Low recovery of the target molecule can be frustrating. Here are some potential causes:
-
Inefficient Fraction Collection: Ensure that the fractions corresponding to the this compound peak are being collected accurately.
-
Adsorption to the Column Matrix: this compound may non-specifically bind to the column material.[1] This can sometimes be mitigated by passivating the column with a few initial runs of a standard or by modifying the mobile phase.
-
Degradation during Sample Preparation: Some oligosaccharides can be susceptible to degradation under acidic conditions or high temperatures during sample preparation steps like labeling.[5] Whenever possible, separate the oligosaccharide of interest from potentially interfering substances before any labeling steps.[5]
5. Baseline Instability
Question: I am observing a noisy or drifting baseline in my chromatogram. What should I investigate?
Answer: A stable baseline is crucial for accurate peak integration and quantification.
-
Mobile Phase Issues:
-
Detector Issues:
-
Pump Performance: Inconsistent pump flow can lead to a fluctuating baseline. Check for leaks in the system and ensure the pump seals are in good condition.[2]
Quantitative Data Summary
The following table summarizes typical performance characteristics for different chromatography techniques used in this compound purification. Please note that these values are approximate and can vary depending on the specific experimental conditions.
| Chromatography Technique | Typical Purity | Typical Yield | Key Advantages | Common Challenges |
| Preparative HPLC (HILIC) | >95% | Variable, depends on loading and fraction cutting[1] | High resolution and purity. | Lower sample capacity, high solvent consumption.[1] |
| Size-Exclusion Chromatography (SEC) | >90% | Good | Gentle on the sample, effective for desalting and removing small contaminants.[1] | Lower resolution for separating similarly sized oligosaccharides.[1] |
| High-Performance Anion-Exchange Chromatography (HPAEC-PAD) | High | Good | Excellent for detailed analysis of oligosaccharide composition.[1] | Requires specialized equipment (PAD detector), can be complex to optimize. |
Experimental Protocols
Protocol 1: Purification of this compound using Preparative HILIC-HPLC
This protocol provides a general guideline and may require optimization for your specific instrument and sample.
-
Column: A preparative amino-propyl or amide-based silica (B1680970) column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase:
-
Solvent A: 90:10 Acetonitrile/Water (v/v)
-
Solvent B: 50:50 Acetonitrile/Water (v/v)
-
-
Gradient: A linear gradient from 100% A to 100% B over 30-45 minutes. The exact gradient should be optimized to achieve the best separation of this compound from adjacent oligosaccharides.[1]
-
Flow Rate: 5-10 mL/min, depending on column dimensions and particle size.[1]
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[1]
-
Sample Preparation: Dissolve the crude this compound mixture in the initial mobile phase (e.g., 90:10 Acetonitrile/Water) and filter through a 0.45 µm syringe filter.[1]
-
Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the this compound peak, as determined by a standard injection.
-
Post-Purification: Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.[1]
Protocol 2: Purification of this compound using Size-Exclusion Chromatography (SEC)
This protocol is suitable for desalting and removing smaller contaminants.
-
Column: A size-exclusion column with a fractionation range appropriate for small oligosaccharides (e.g., Bio-Gel P-4 or Sephadex G-25).[1]
-
Mobile Phase: Deionized water or a low concentration buffer (e.g., 50 mM ammonium acetate).[1]
-
Flow Rate: 0.5-1.0 mL/min.[1]
-
Detection: Refractive Index (RI) detector.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter if necessary.
-
Injection and Fraction Collection: Inject the sample and collect fractions based on the elution profile of a this compound standard. The this compound should elute after larger molecules but before smaller salts and contaminants.
Visualizations
The following diagrams illustrate common workflows and logical relationships in troubleshooting this compound purification.
Caption: A logical workflow for troubleshooting common chromatography issues.
Caption: A typical experimental workflow for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pietdaas.nl [pietdaas.nl]
- 4. HILIC Troubleshooting | Thermo Fisher Scientific - BR [thermofisher.com]
- 5. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enzymatic Production of Maltooctaose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of maltooctaose (B131049).
Frequently Asked Questions (FAQs)
Q1: What are the common enzymes used for this compound production?
A1: this compound is primarily produced through enzymatic reactions using enzymes such as cyclodextrin (B1172386) glucanotransferase (CGTase), which catalyzes the conversion of starch and related α-1,4-glucans.[1][2] Other enzymes like this compound-forming amylases can also be employed to specifically hydrolyze starch into this compound. Some processes may also utilize a combination of enzymes, such as CGTase and cyclomaltodextrinase, in a one-pot synthesis approach to enhance yield.[3][4]
Q2: What are the typical substrates for enzymatic this compound synthesis?
A2: The most common and cost-effective substrate for producing this compound is starch.[2][4] Other α-1,4-glucans can also serve as substrates. In some methodologies, cyclodextrins (α-, β-, or γ-CDs) are used as starting materials, which are then opened by specific enzymes to yield linear maltooligosaccharides of a specific length.[5]
Q3: What are the key reaction parameters influencing this compound yield?
A3: The yield of this compound is significantly influenced by several critical parameters, including enzyme concentration, substrate concentration, temperature, pH, and reaction time.[6][7] The presence of specific metal ions, such as Ca²⁺, can also enhance the production of certain maltooligosaccharides.[3]
Q4: How can I monitor the progress of the enzymatic reaction?
A4: The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and analyzing the product composition. High-performance liquid chromatography (HPLC) with evaporative light-scattering detection (ELS) is a common method for separating and quantifying maltooligosaccharides of different lengths.[8] Thin-layer chromatography (TLC) can also be used for a more qualitative assessment of product formation.[9]
Q5: What are the common downstream processing steps for purifying this compound?
A5: After the enzymatic reaction, the mixture typically contains a range of maltooligosaccharides, unreacted substrate, and the enzyme. Purification is essential to isolate this compound. Common purification techniques include chromatographic methods such as gel filtration chromatography and ion-exchange chromatography to separate the desired product based on size and charge.[10]
Troubleshooting Guide
Issue 1: Low this compound Yield
Low yield is a frequent challenge in the enzymatic production of this compound. The following troubleshooting steps can help identify and address the root cause.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and reaction time. Deviations from the optimal conditions can significantly decrease the yield.[6]
-
Verify pH: Ensure the pH of the reaction buffer is within the optimal range for the specific enzyme being used.
-
Confirm Temperature: Check that the reaction is conducted at the optimal temperature for enzyme activity and stability.
-
Optimize Reaction Time: A time-course experiment is recommended to determine the point of maximum this compound accumulation before it is further hydrolyzed or converted to byproducts.
-
-
Incorrect Enzyme or Substrate Concentration: The ratio of enzyme to substrate is crucial for efficient conversion.
-
Enzyme Loading: An insufficient amount of enzyme will lead to incomplete substrate conversion. Conversely, excessive enzyme might lead to rapid hydrolysis and the formation of smaller oligosaccharides.
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, which can decrease the reaction rate and overall yield.[11]
-
-
Enzyme Instability: The enzyme may lose activity over the course of the reaction due to thermal denaturation or unfavorable pH conditions.
-
Byproduct Formation: The enzymatic reaction may produce a mixture of maltooligosaccharides of varying lengths, as well as cyclodextrins, reducing the specific yield of this compound.
-
Enzyme Specificity: Use an enzyme with high specificity for producing this compound. Protein engineering strategies can be employed to improve the product specificity of enzymes like CGTases.[12]
-
Reaction Control: Carefully control the reaction time to stop the reaction when the concentration of this compound is at its peak.
-
Issue 2: Presence of Impurities in the Final Product
The final product may be contaminated with other maltooligosaccharides, unreacted starch, or the enzyme itself.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted substrate in the mixture.
-
Optimize Reaction Time and Enzyme Concentration: Ensure sufficient reaction time and enzyme concentration for complete substrate conversion.
-
-
Non-specific Enzyme Activity: The enzyme may produce a broad spectrum of products.
-
Enzyme Selection: Choose an enzyme known for its high specificity in producing this compound.
-
-
Inefficient Purification: The purification protocol may not be effective in separating this compound from other components.
-
Optimize Chromatography Conditions: Adjust the parameters of your chromatographic separation, such as the type of resin, elution buffer, and flow rate, to improve the resolution between this compound and other oligosaccharides.
-
Data Presentation
Table 1: Optimal Reaction Conditions for Maltoheptaose (B131047) (DP7) Production via a One-Pot Cascade Reaction
| Parameter | Optimal Value |
| Temperature | 30 °C |
| pH | 7.0 |
| Enzyme Ratio (GaCGT:BsCD) | 80 U/g : 1 U/g |
| Substrate (Soluble Starch) | 30 g/L |
| Additive | Ca²⁺ |
| Data extracted from a study on a one-pot cascade reaction for maltoheptaose production.[3] |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound using CGTase
This protocol provides a general framework for the production of this compound from starch using Cyclodextrin Glucanotransferase (CGTase).
Materials:
-
Soluble starch
-
Cyclodextrin Glucanotransferase (CGTase)
-
Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5)[8]
-
Calcium chloride (CaCl₂) solution (if required for enzyme stability)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
Procedure:
-
Substrate Preparation: Prepare a solution of soluble starch (e.g., 1-5% w/v) in the reaction buffer. Heat the solution to gelatinize the starch completely, then cool it to the desired reaction temperature.
-
pH Adjustment: Adjust the pH of the starch solution to the optimal pH for the CGTase being used.
-
Enzyme Addition: Add the CGTase to the starch solution. The optimal enzyme concentration should be determined experimentally. If required, add CaCl₂ to the reaction mixture.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined period.
-
Reaction Termination: Stop the reaction by inactivating the enzyme, for example, by boiling the mixture for 10-15 minutes or by adding a denaturing agent.
-
Analysis: Analyze the product composition using HPLC or TLC to determine the yield of this compound.
-
Purification: Purify the this compound from the reaction mixture using appropriate chromatographic techniques.
Visualizations
Caption: Workflow for the enzymatic production of this compound.
Caption: Enzymatic conversion of starch to this compound by CGTase.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic preparation of maltohexaose, maltoheptaose, and this compound by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluating Enzymatic Productivity—The Missing Link to Enzyme Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-mediated dynamic combinatorial chemistry allows out-of-equilibrium template-directed synthesis of macrocyclic oligosaccharides - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03983J [pubs.rsc.org]
- 9. Unusual Starch Degradation Pathway via Cyclodextrins in the Hyperthermophilic Sulfate-Reducing Archaeon Archaeoglobus fulgidus Strain 7324 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Yield-determining factors in high-solids enzymatic hydrolysis of lignocellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering of cyclodextrin glucanotransferases and the impact for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Stability Issues of Maltooctaose in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maltooctaose (B131049). The information is designed to help you anticipate and resolve stability issues to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the stability of its solution critical?
This compound is a maltooligosaccharide, a linear chain of eight glucose units linked by α-1,4 glycosidic bonds. It is utilized as a substrate for various enzymes, a standard for analytical methods, and in biopharmaceutical research. The stability of this compound solutions is paramount because its degradation into smaller oligosaccharides (like maltose (B56501) and glucose) can lead to inaccurate experimental results, altered biological activity, and inconsistent product performance.
Q2: What are the primary factors that cause this compound degradation in solution?
This compound in aqueous solutions is primarily susceptible to two main degradation pathways:
-
Acid- and Base-Catalyzed Hydrolysis: The α-1,4-glycosidic bonds are susceptible to cleavage under both acidic and alkaline conditions.[1] The rate of this hydrolysis is significantly influenced by pH and temperature.
-
Enzymatic Degradation: Contaminating enzymes, particularly α-amylases, can rapidly hydrolyze the glycosidic bonds of this compound.[2]
Q3: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
To minimize degradation, this compound solutions should be stored under controlled conditions. The key parameters to manage are temperature and pH. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is the most effective strategy to slow down both chemical hydrolysis and potential microbial growth. It is also advisable to prepare stock solutions in a buffer with a pH near neutral (6.5-7.5) and to sterile-filter the solution.
Q4: How does pH affect the stability of this compound in solution?
This compound is most stable in solutions with a near-neutral pH. Strongly acidic or basic conditions promote the hydrolysis of its glycosidic bonds.[3] While specific kinetic data for this compound is limited, studies on other oligosaccharides show that the rate of hydrolysis increases significantly as the pH moves away from neutral.[4][5]
Q5: How does temperature impact the stability of this compound solutions?
Elevated temperatures accelerate the rate of both chemical (acid/base-catalyzed) and enzymatic hydrolysis of this compound.[1][6] Therefore, it is crucial to store solutions at low temperatures and to minimize the time that solutions are kept at room temperature or higher during experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter with this compound solutions in a question-and-answer format.
Problem 1: My analytical results (e.g., HPLC) show unexpected peaks corresponding to smaller sugars (maltose, glucose, etc.).
-
Possible Cause A: Acid or Base Hydrolysis. Your solution may be at a non-neutral pH, or it may have been exposed to high temperatures.
-
Solution:
-
Verify the pH of your this compound solution. If it is acidic or basic, prepare a fresh solution using a neutral buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).
-
Review your experimental protocol to identify any steps involving high temperatures that could be shortened or performed at a lower temperature.
-
When preparing solutions, avoid heating for extended periods to dissolve the this compound powder. Gentle warming and vortexing are preferred.[7]
-
-
-
Possible Cause B: Enzymatic Contamination. Your solution may be contaminated with amylases.
-
Solution:
-
Ensure all glassware and plasticware are sterile. Autoclaving or using sterile, disposable labware is recommended.
-
Use high-purity, sterile water or buffer to prepare your solutions.
-
Filter-sterilize the final this compound solution through a 0.22 µm filter before storage and use.
-
If enzymatic contamination is suspected in a reagent, consider heat-inactivating the reagent if possible without compromising its function, or sourcing a higher purity grade.
-
-
Problem 2: I observe turbidity, cloudiness, or sediment in my this compound solution.
-
Possible Cause: Microbial Contamination. Bacteria, yeast, or mold may be growing in the solution, using this compound as a carbon source.
-
Solution:
-
Do not use the contaminated solution. Discard it immediately.
-
Prepare a fresh solution using sterile techniques, including sterile water/buffer and sterile containers.
-
Filter-sterilize the new solution through a 0.22 µm filter.
-
Store the solution at 2-8°C for short-term use or frozen at -20°C or -80°C for long-term storage to inhibit microbial growth.
-
-
Problem 3: The pH of my unbuffered this compound solution decreases over time, especially after heating.
-
Possible Cause: Thermal Degradation. Heating oligosaccharide solutions can lead to the formation of acidic degradation products.[6]
-
Solution:
-
Whenever possible, use a buffered solution (e.g., 10 mM phosphate buffer, pH 7.0) to maintain a stable pH.
-
Minimize the exposure of your this compound solution to high temperatures.
-
If heating is unavoidable, keep the duration as short as possible.
-
-
Data Presentation
Table 1: Factors Affecting this compound Stability in Aqueous Solution
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (< 6.0) | Increased rate of hydrolysis | Buffer solution to pH 6.5-7.5 |
| Neutral (6.5-7.5) | Optimal stability | Maintain neutral pH | |
| Alkaline (> 8.0) | Increased rate of hydrolysis | Buffer solution to pH 6.5-7.5 | |
| Temperature | -20°C to -80°C | High stability (long-term) | Long-term storage |
| 2-8°C | Good stability (short-term) | Short-term storage | |
| Room Temperature (~25°C) | Moderate degradation over time | Minimize exposure | |
| Elevated (> 40°C) | Rapid degradation | Avoid whenever possible | |
| Enzymes | Amylase contamination | Rapid hydrolysis | Use sterile techniques, sterile filtration |
| Microbial | Contamination | Rapid degradation, turbidity | Use sterile techniques, sterile filtration, proper storage |
Table 2: Illustrative Hydrolysis Rates of Oligosaccharides under Different Conditions*
| pH | Temperature (°C) | Half-life (t½) |
| 4.0 | 80 | Hours |
| 4.0 | 100 | Minutes |
| 7.0 | 80 | Days |
| 7.0 | 100 | Hours |
| 9.0 | 80 | > Weeks |
| 9.0 | 100 | Days |
*Note: These values are illustrative and based on data for fructooligosaccharides to demonstrate the relative effects of pH and temperature.[4][5] Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Materials:
-
This compound powder (>95% purity)
-
Sterile, high-purity water or 10 mM Sodium Phosphate Buffer (pH 7.0)
-
Sterile conical tubes or vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile container.
-
Add the desired volume of sterile water or phosphate buffer to achieve the target concentration.
-
Gently vortex or swirl the container to dissolve the powder. If necessary, warm the solution slightly (not exceeding 40°C) to aid dissolution.
-
Once fully dissolved, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: HPLC Method for Monitoring this compound Degradation
Instrumentation:
-
HPLC system with a Refractive Index (RI) detector[7]
-
Carbohydrate analysis column (e.g., Amino-based column, 250 x 4.6 mm, 5 µm)[7]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v), isocratic[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detector Temperature: 35°C
Procedure:
-
Sample Preparation: At specified time points during your stability study, withdraw an aliquot of the this compound solution. Dilute the sample with the mobile phase to a concentration within the linear range of the detector. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve. Also, prepare standards of potential degradation products (glucose, maltose, etc.) to determine their retention times.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Processing: Identify and integrate the peaks corresponding to this compound and its degradation products. Quantify the amount of each component using the calibration curves. The decrease in the this compound peak area and the corresponding increase in degradation product peak areas over time will indicate the rate of degradation.
Mandatory Visualization
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
overcoming poor resolution in maltooctaose HPLC analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor resolution in maltooctaose (B131049) High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and provides step-by-step solutions to enhance the resolution and quality of your this compound separations.
1. Why am I seeing broad or tailing peaks for this compound?
Poor peak shape is a common problem in oligosaccharide analysis and can be attributed to several factors:
-
Anomeric Forms: this compound, as a reducing sugar, can exist in α and β anomeric forms in solution. These forms can partially separate on the HPLC column, leading to broadened or split peaks.[1]
-
Solution: To promote the rapid interconversion between anomers and obtain a single, sharp peak, consider adding a small amount of a weak base to your mobile phase, such as 0.1% ammonium (B1175870) hydroxide.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion and broadening.[1][2]
-
Column Contamination: Accumulation of contaminants on the column can impair its performance and lead to poor peak shape.[1]
-
Solution: Flush the column with a strong solvent that is compatible with your stationary phase. If the problem persists, the column may need to be replaced.[1]
-
-
Incompatible Sample Solvent: Dissolving your sample in a solvent that is significantly stronger (more polar in HILIC) than the initial mobile phase can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
2. What causes poor resolution between this compound and other maltooligosaccharides?
Inadequate separation between adjacent peaks is a critical issue that can affect the accuracy of quantification. Here are the likely causes and their solutions:
-
Inappropriate Mobile Phase Composition: The composition of the mobile phase is crucial for achieving good separation.[1] For Hydrophilic Interaction Liquid Chromatography (HILIC), which is commonly used for oligosaccharide analysis, a high organic content (typically acetonitrile) is necessary for retaining polar analytes like this compound.[1]
-
Solution: Optimize the mobile phase gradient. A shallow gradient with a slow, gradual increase in the aqueous portion often improves the resolution between closely eluting oligosaccharides.[1]
-
-
Incorrect Flow Rate: The flow rate of the mobile phase can significantly impact resolution.
-
Solution: A slower flow rate generally provides better separation but increases the analysis time. Experiment with reducing the flow rate to improve resolution.[2]
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times and affect selectivity, thereby impacting resolution.[1][2]
-
Suboptimal Column Choice: The choice of stationary phase is critical for selectivity.
-
Solution: For maltooligosaccharides, HILIC columns with amide-based stationary phases are often a good choice. If you are not achieving the desired resolution, consider trying a different HILIC column chemistry or a column with a smaller particle size to increase efficiency.
-
3. Why are my retention times for this compound shifting between runs?
Inconsistent retention times can compromise the reliability of your results. The following are common causes for retention time drift:
-
Inadequate Column Equilibration: It is essential to allow the column to fully equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient. For HILILC, this equilibration can take longer than for reversed-phase chromatography.[1]
-
Solution: Ensure a sufficient equilibration time between runs until a stable baseline is achieved.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.[1]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.[1]
-
-
Pump Performance Issues: Inconsistent flow from the pump can lead to variable retention times.[1]
-
Solution: Check the HPLC system for leaks and ensure the pump seals are in good condition.[1]
-
Data Presentation: Optimizing HPLC Parameters
The following tables summarize key parameters that can be adjusted to improve the resolution of this compound analysis. These are intended as starting points, and optimal conditions may vary depending on the specific application and instrumentation.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase Composition (Acetonitrile:Aqueous Buffer) | Expected Impact on Resolution | Recommendations |
| High Acetonitrile (>80%) | Increased retention of this compound, potentially better separation from less polar interferences. | Start with a high organic content and gradually decrease it in a shallow gradient for optimal resolution of maltooligosaccharides.[1] |
| Low Acetonitrile (<60%) | Decreased retention, faster elution, but may lead to co-elution with other polar compounds. | Generally not recommended for initial HILIC separation of this compound. |
| Addition of Weak Base (e.g., 0.1% NH4OH) | Improved peak shape (sharper peaks) by accelerating anomer interconversion. | Recommended for reducing peak broadening and tailing caused by anomers.[1] |
| Use of Different Buffers (e.g., Ammonium Formate) | Can influence selectivity and peak shape. | Ammonium formate (B1220265) is a common buffer for HILIC-ELSD analysis of carbohydrates. |
Table 2: Effect of Temperature on HPLC Parameters
| Column Temperature | Impact on Retention Time | Impact on Resolution | Recommendations |
| Increasing Temperature | Decreases retention time.[3] | Can improve or decrease resolution depending on the specific analytes. Higher temperatures can improve efficiency but may reduce selectivity.[3] | A stable temperature is crucial. Use a column oven.[1] A common starting point is 35°C.[4] Experiment with small temperature adjustments (e.g., ±5°C) to optimize selectivity. |
| Decreasing Temperature | Increases retention time.[3] | May improve resolution for some closely eluting compounds by increasing interaction with the stationary phase.[3] | Can be beneficial if co-elution is an issue, but will lead to longer run times. |
Experimental Protocols
Detailed Methodology for this compound Analysis using HILIC-ELSD
This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on your specific sample and instrumentation.
1. Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Ammonium formate (LC-MS grade)
-
Formic acid (for pH adjustment)
-
0.22 µm syringe filters
2. Sample Preparation
-
Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in the initial mobile phase composition (e.g., 80:20 acetonitrile:water).
-
For unknown samples, dissolve an accurately weighed amount in the initial mobile phase to achieve a concentration within the expected linear range of the detector.
-
Vortex the sample to ensure it is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter before injection.[5]
3. HPLC System and Conditions
-
Column: HILIC Amide column (e.g., 4.6 x 250 mm, 3.5 µm)
-
Mobile Phase A: 80% Acetonitrile in Water
-
Mobile Phase B: 30% Acetonitrile in Water
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 35°C[4]
-
Injection Volume: 10 µL[4]
-
Detector: Evaporative Light Scattering Detector (ELSD)
4. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 100 | 0 |
| 16.00 | 0 | 100 |
| 16.01 | 100 | 0 |
| 30.00 | 100 | 0 |
Note: This is an example gradient. The gradient profile should be optimized for your specific separation.
5. System Equilibration and Analysis
-
Equilibrate the column with the initial mobile phase (100% A) for at least 30 minutes or until a stable baseline is observed.[1]
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the this compound standard to determine its retention time.
-
Inject the unknown samples.
-
After the analysis, flush the column with a high percentage of the aqueous mobile phase component before storing it according to the manufacturer's instructions.
Visualizations
Troubleshooting Workflow for Poor HPLC Resolution
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. CN103852531A - Method for detecting malto-oligosaccharide in beer through HPLC-ELSD (High-Performance Liquid Chromatography-Evaporative Light Scattering Detector) - Google Patents [patents.google.com]
- 5. uhplcs.com [uhplcs.com]
minimizing interference in maltooctaose-based enzyme assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and achieve reliable results in maltooctaose-based enzyme assays.
Frequently Asked Questions (FAQs)
Q1: Why is This compound (B131049) used as a substrate in enzyme assays?
This compound, a maltooligosaccharide, is a well-defined substrate with a known molecular structure and weight. This allows for more precise and reproducible kinetic studies compared to heterogeneous substrates like starch. Utilizing a defined substrate such as this compound is critical for studies on enzyme specificity and for obtaining reliable kinetic parameters.[1]
Q2: What are the common methods for measuring enzyme activity with this compound?
Two primary methods are commonly adapted for use with this compound:
-
Continuous Coupled Enzymatic Assay: In this method, the products of this compound hydrolysis by the enzyme of interest (e.g., α-amylase) are further processed by a series of coupling enzymes. This cascade ultimately leads to the production of a chromophore, such as NADPH, which can be continuously monitored by measuring the change in absorbance at 340 nm.[2]
-
Discontinuous Colorimetric Assay (DNS Method): This method quantifies the reducing sugars produced from the enzymatic hydrolysis of this compound. The reaction is stopped at a specific time, and the 3,5-dinitrosalicylic acid (DNS) reagent is added. The DNS is reduced by the newly formed reducing sugars, resulting in a color change that can be measured spectrophotometrically at 540 nm.[2][3]
Q3: What are the optimal conditions for an α-amylase assay using a malto-oligosaccharide substrate?
Optimal conditions can vary depending on the source of the α-amylase. However, a common starting point is a pH between 6.7 and 7.1 and a temperature of approximately 37°C.[2][4] It is always recommended to determine the optimal pH and temperature for your specific enzyme and experimental conditions.
Q4: What are some common substances that can interfere with this compound-based assays?
Several substances can interfere with these assays. It is crucial to consider the components of your sample matrix. Common interfering substances include:
-
Chelating Agents: EDTA can interfere with the assay.[4]
-
Certain anticoagulants: Fluoride and citrate (B86180) should be avoided.[4]
-
High concentrations of other biomolecules: While typical physiological concentrations of bilirubin, hemoglobin, glucose, and ascorbic acid may not interfere, very high levels can be problematic.[4][5]
-
Components of complex samples: Samples from natural sources, like plant extracts, may contain colored compounds that absorb light at the detection wavelength.[1]
-
Reagent Contamination: Reagents may be contaminated with reducing substances or competing enzymes.[1]
Q5: How can I tell if a test compound is a promiscuous inhibitor?
Promiscuous inhibitors often act by forming aggregates that non-specifically inhibit enzymes. This type of inhibition is often sensitive to detergents. A common way to test for this is to perform the assay in the presence and absence of a non-ionic detergent like Triton X-100 (e.g., at a concentration of 0.01%). A significant decrease in inhibition in the presence of the detergent suggests that the compound may be an aggregating inhibitor.
Troubleshooting Guides
Issue 1: High Background Signal in Blank Wells
A high background signal in wells without the enzyme can obscure the true signal from the enzymatic reaction, leading to inaccurate results.[1]
Troubleshooting Workflow for High Background Signal
Caption: Troubleshooting workflow for high background signal.
| Potential Cause | Description | Recommended Solution |
| Substrate Impurity | The this compound may contain contaminating reducing sugars.[1] | Use a higher purity grade of this compound. You can assess the purity by monitoring a blank reaction containing only the substrate and assay buffer.[1] |
| Reagent Contamination | One or more of the assay reagents may be contaminated with a reducing substance or a competing enzyme.[1] | Prepare fresh reagents and test them individually to identify the source of contamination. |
| Sample-Related Interference | Colored or turbid compounds in the sample can absorb light at the detection wavelength.[1] | Run a sample blank containing the sample and all reagents except the enzyme. If the sample is turbid, centrifuge or filter it before the assay. |
| Non-Enzymatic Browning | Samples with a high concentration of sugars can undergo Maillard reactions or caramelization, producing colored products.[1] | Minimize any heating steps if possible and use appropriate controls to subtract the background color. |
Issue 2: Weak or No Signal
A weak or absent signal suggests a problem with the enzyme's activity or the detection system.
Troubleshooting Workflow for Weak or No Signal
Caption: Troubleshooting workflow for weak or no signal.
| Potential Cause | Description | Recommended Solution |
| Enzyme Inhibition | A compound in your sample may be inhibiting the enzyme.[1] | Perform a spike-recovery experiment by adding a known amount of purified enzyme to your sample to see if its activity is recovered. If inhibition is suspected, you may need to dilute your sample. |
| Incorrect Buffer Conditions | The pH, ionic strength, or concentration of necessary co-factors in your buffer may not be optimal for your enzyme.[1] | Verify that the buffer composition and pH are correct. The optimal pH for human salivary and pancreatic α-amylases is typically between 6.7 and 7.0.[2] |
| Improper Enzyme Storage | The enzyme may have lost activity due to incorrect storage, handling, or repeated freeze-thaw cycles.[1] | Always store the enzyme according to the manufacturer's instructions. It is good practice to aliquot enzyme stocks to minimize freeze-thaw cycles. Confirm the activity of your enzyme stock with a positive control. |
| Substrate Concentration Too Low | The concentration of this compound may be limiting the reaction rate.[1] | Ensure that the substrate concentration is sufficient for the amount of enzyme being used. You may need to perform a substrate titration to determine the optimal concentration. |
Data Presentation
Table 1: Common Assay Conditions for α-Amylase with Malto-oligosaccharide Substrates
| Parameter | Human Pancreatic α-Amylase | Human Salivary α-Amylase | Source |
| Optimal pH | 7.0 | 6.7 - 7.0 | [2] |
| Optimal Temperature | ~37 °C | ~37 °C | [2] |
| Km for Maltopentaose | 0.48 mmol/L | Not Specified | [2] |
Table 2: Common Interferences and Non-Interfering Concentrations
| Substance | Effect/Concentration | Source |
| EDTA, Fluoride, Citrate | Interfering | [4] |
| Bilirubin | No interference up to 170 µmol/L | [4] |
| Hemoglobin | No interference up to a certain concentration (specifics vary by assay) | [4] |
| Glucose | No interference up to 100 mmol/L | [4] |
| Ascorbic Acid | No interference up to 1 mmol/L | [4] |
| Acarbose | Known inhibitor of α-amylase | [6][7] |
| Phenolic Compounds | Potential inhibitors | [8] |
Experimental Protocols
Protocol 1: Discontinuous Colorimetric (DNS) Assay for α-Amylase Activity
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
Reagents:
-
Assay Buffer: 20 mM Sodium Phosphate buffer, pH 6.9, containing 6.7 mM NaCl.[9]
-
This compound Solution: 1% (w/v) this compound dissolved in assay buffer. Prepare fresh.
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with gentle heating. Slowly add 30 g of sodium potassium tartrate tetrahydrate. Then, add 20 mL of 2 N NaOH. Adjust the final volume to 100 mL with distilled water. Store in a dark bottle at room temperature.[3][10]
-
Maltose (B56501) Standard Solution: 0.2% (w/v) maltose in distilled water for the standard curve.[9]
Procedure:
-
Prepare Maltose Standard Curve:
-
Create a series of maltose standards (e.g., 0.1 to 2.0 mg/mL) by diluting the maltose standard solution.
-
To 1 mL of each standard, add 1 mL of DNS reagent.
-
Include a blank with 1 mL of distilled water and 1 mL of DNS reagent.
-
Boil all tubes for 5-15 minutes.[3]
-
Cool the tubes on ice and add 9 mL of distilled water to each.
-
Measure the absorbance at 540 nm.
-
Plot absorbance vs. mg of maltose to create a standard curve.
-
-
Enzyme Reaction:
-
Pipette 0.5 mL of the 1% this compound solution into a test tube.
-
Equilibrate the tube at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of your diluted enzyme sample and start a timer.
-
Incubate for a precise period (e.g., 10 minutes). Ensure the reaction is within the linear range.
-
Stop the reaction by adding 1 mL of the DNS reagent.
-
Prepare a blank by adding 1 mL of DNS reagent to 0.5 mL of the this compound solution before adding 0.5 mL of the enzyme sample.[3]
-
-
Color Development and Measurement:
-
Boil all tubes (samples and blank) in a boiling water bath for 5-15 minutes.[3]
-
Cool the tubes to room temperature and add 9 mL of distilled water to each.
-
Measure the absorbance at 540 nm against the blank.
-
-
Data Analysis:
-
Determine the amount of maltose produced in your samples using the standard curve.
-
Calculate the enzyme activity. One unit (U) is often defined as the amount of enzyme that liberates 1 µmol of reducing sugar equivalents per minute under the specified assay conditions.
-
Protocol 2: Continuous Coupled Enzymatic Assay for α-Amylase Activity
This protocol is adapted for a 96-well plate format.
Enzymatic Reaction Cascade
Caption: NADP-Coupled Enzymatic Reaction Cascade.
Procedure:
-
Prepare Reagents: Prepare assay buffer, this compound solution, a coupling enzyme mix (containing α-glucosidase, hexokinase, and glucose-6-phosphate dehydrogenase), and an ATP/NADP+ solution.
-
Reaction Mixture: In each well of a 96-well plate, prepare a master mix containing the assay buffer, coupling enzyme mix, and ATP/NADP+ solution.
-
Add Substrate: Add the this compound solution to each well.
-
Equilibration: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate and to establish a baseline reading.[2]
-
Initiate Reaction: Add the α-amylase sample to each well to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-20 minutes), taking readings at regular intervals.[2]
-
Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. The amylase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized conditions for determining activity concentration of alpha-amylase in serum, with 1,4-alpha-D-4-nitrophenylmaltoheptaoside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Characterizing the Effect of Amylase Inhibitors on Maltodextrin Metabolism by Gut Bacteria Using Fluorescent Glycan Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. Amylase, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Optimizing Maltooctaose Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for maltooctaose (B131049) hydrolysis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during this compound hydrolysis experiments.
1. Why is the hydrolysis yield of this compound unexpectedly low?
Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and reaction time. Deviations from the optimal ranges for the specific enzyme used can significantly decrease the yield.[1]
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. Heavy metal ions like copper and lead can act as strong inhibitors for some amylases.[2]
-
Incorrect Substrate or Enzyme Concentration: An imbalance in the enzyme-to-substrate ratio can lead to incomplete hydrolysis. Very high substrate concentrations can sometimes lead to substrate inhibition or reduced enzyme activity if not properly optimized.[2][3]
-
Product Inhibition: The accumulation of hydrolysis products, such as glucose and smaller oligosaccharides, can inhibit the activity of the enzyme.[4]
-
Transglucosidase Activity: Some enzymes, like transglucosidases, can catalyze transfer reactions in addition to hydrolysis, leading to the formation of undesired larger oligosaccharides and reducing the yield of the target hydrolysis products.[5][6]
2. How can I determine the optimal pH for my hydrolysis reaction?
The optimal pH for enzymatic hydrolysis of this compound varies depending on the enzyme being used.
-
Fungal Alpha-Amylase: The optimal pH range is typically between 4.8 and 5.4 at 40°C. For maximum stability, a pH range of 6.0-8.0 is recommended. If a high reaction rate is the priority, the pH should be below 5.5.[2]
-
Bacterial Alpha-Amylase: Some bacterial alpha-amylases exhibit optimal activity in a pH range of 5.5-6.0.[7] Another variant from Bacillus licheniformis has an optimal pH range of 6.0-7.0.
-
Glucoamylase: The optimal pH for glucoamylase from Aspergillus niger is around 5.5.[8]
To experimentally determine the optimal pH, a series of reactions should be set up across a range of pH values using different buffer systems, while keeping all other parameters (temperature, substrate concentration, enzyme concentration) constant. The product formation at each pH is then measured to identify the optimum.
3. What is the optimal temperature for this compound hydrolysis?
Temperature is a critical parameter for enzyme activity.
-
Fungal Alpha-Amylase: The optimal temperature is around 55°C, with an effective range of 45-55°C. At high substrate concentrations, the enzyme can be effective up to 65°C.[2]
-
Bacterial Alpha-Amylase: A broad range of optimal temperatures has been reported depending on the source, from 50°C to as high as 95°C in the presence of calcium ions for thermostable variants.[7][9] An alpha-amylase from Bacillus licheniformis has an optimal temperature range of 65-75°C.
-
Glucoamylase: For glucoamylase from Aspergillus niger, an optimal temperature of 40°C has been reported.[8] However, studies on maltodextrin (B1146171) hydrolysis have been conducted at temperatures between 40 and 80°C.[10]
The optimal temperature can be determined by conducting the hydrolysis reaction at various temperatures under the optimal pH and measuring the product yield.
4. How do substrate and enzyme concentrations affect the reaction?
The concentrations of both this compound (substrate) and the enzyme are crucial for reaction efficiency.
-
Substrate Concentration: Initially, increasing the substrate concentration will increase the reaction rate. However, at very high concentrations, the enzyme can become saturated, and the rate will plateau. In some cases, high substrate concentrations can even lead to inhibition.
-
Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting. Increasing the enzyme concentration will increase the rate of hydrolysis. However, using excessive amounts of enzyme can be costly and may not be economically viable for large-scale production.[11]
It is important to determine the optimal enzyme-to-substrate ratio experimentally to achieve a balance between reaction rate and cost-effectiveness.
5. My hydrolysis is producing a mixture of different oligosaccharides instead of the desired product. What could be the cause?
The formation of a mixture of oligosaccharides can be due to several factors:
-
Enzyme Specificity: The enzyme you are using may not be specific for the desired hydrolysis product. For example, some alpha-amylases randomly cleave internal α-1,4 glycosidic bonds, leading to a variety of smaller oligosaccharides.
-
Transglucosidase Side Reactions: As mentioned earlier, some enzymes possess transglucosidase activity, which can lead to the synthesis of new, larger oligosaccharides with different linkage types (e.g., α-1,6).[5]
-
Reaction Time: An insufficient reaction time may result in incomplete hydrolysis, leaving a mixture of the starting material and intermediate products. Conversely, an excessively long reaction time could lead to further degradation of the desired product into smaller sugars.[1]
To address this, consider using a more specific enzyme, optimizing the reaction time, or purifying the desired product from the reaction mixture using techniques like chromatography.
Data Summary
The following table summarizes the optimal reaction conditions for common enzymes used in this compound hydrolysis.
| Enzyme | Source | Optimal pH | Optimal Temperature (°C) |
| Alpha-Amylase | Fungal (Aspergillus oryzae) | 4.8 - 5.4[2] | 55[2] |
| Alpha-Amylase | Bacterial (Bacillus sp.) | 5.5 - 6.0[7] | 85 - 95 (with Ca²⁺)[7] |
| Alpha-Amylase | Bacterial (Bacillus licheniformis) | 6.0 - 7.0 | 65 - 75 |
| Glucoamylase | Aspergillus niger | 5.5[8] | 40[8] |
Experimental Protocols
Protocol 1: Determination of Optimal pH
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 4.0 to 8.0 in 0.5 unit increments).
-
Prepare reaction mixtures containing a fixed concentration of this compound and the enzyme in each buffer.
-
Incubate all reaction mixtures at a constant temperature for a fixed period.
-
Stop the reaction (e.g., by heat inactivation or adding a chemical inhibitor).
-
Analyze the concentration of the hydrolysis product (e.g., glucose or smaller oligosaccharides) in each reaction mixture using a suitable method like High-Performance Liquid Chromatography (HPLC).
-
Plot the product concentration against the pH to determine the optimal pH at which the highest product yield is achieved.
Protocol 2: Determination of Optimal Temperature
-
Prepare reaction mixtures containing a fixed concentration of this compound and the enzyme in the optimal pH buffer determined in Protocol 1.
-
Incubate the reaction mixtures at a range of different temperatures (e.g., 30°C to 80°C in 5°C or 10°C increments) for a fixed period.
-
Stop the reaction.
-
Analyze the concentration of the hydrolysis product in each reaction mixture.
-
Plot the product concentration against the temperature to identify the optimal temperature.
Protocol 3: Determination of Optimal Enzyme Concentration
-
Prepare reaction mixtures with a fixed concentration of this compound at the optimal pH and temperature.
-
Add varying concentrations of the enzyme to each reaction mixture.
-
Incubate the reactions for a fixed period.
-
Stop the reaction and measure the product concentration.
-
Plot the product concentration or initial reaction rate against the enzyme concentration to determine the concentration at which the reaction rate is maximal and cost-effective.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What Are the Factors That Affect Fungal Alpha Amylase Activity? - Jiangsu Yiming Biological Technology Co., Ltd [yimingbiotechnology.com]
- 3. Optimization of hydrolysis conditions for the mannooligosaccharides copra meal hydrolysate production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sugar loss and enzyme inhibition due to oligosaccharide accumulation during high solids-loading enzymatic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of transglucosidase from Aspergillus niger on maltoheptaose and [U-(13)C]maltose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [kb.osu.edu]
- 10. Optimization of maltodextrin hydrolysis by glucoamylase in a batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Maltooctaose Peak Tailing in HILIC Chromatography
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the HILIC chromatography of maltooctaose (B131049), with a specific focus on resolving peak tailing issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
Peak tailing is a chromatographic issue where the peak is asymmetrical, with the latter half being broader than the front half. This distortion can lead to inaccurate quantification, reduced resolution between this compound and other oligosaccharides, and an overall decrease in the quality of the chromatographic data.[1][2]
Q2: My this compound peak is tailing. What are the most likely causes?
Several factors can contribute to the peak tailing of this compound in HILIC chromatography. The most common causes include:
-
Anomer Separation: As a reducing sugar, this compound can exist in solution as α and β anomers. If the rate of interconversion between these forms is slow on the chromatographic timescale, it can result in broadened or split peaks.[1][3][4]
-
Secondary Interactions: Unwanted interactions can occur between the hydroxyl groups of this compound and active sites on the stationary phase, such as residual silanols on silica-based columns.[1]
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly more aqueous (a stronger solvent in HILIC) than your initial mobile phase is a primary cause of peak distortion.[5][6][7][8][9]
-
Inappropriate Mobile Phase Conditions: Incorrect pH or insufficient buffer concentration in the mobile phase can exacerbate secondary interactions and lead to poor peak shape.[1][10][11]
-
Column Overload: Injecting too high a concentration or volume of your this compound sample can saturate the stationary phase.[10][12][13]
-
Metal Surface Interactions: Larger oligosaccharides (degree of polymerization ≥ 6) can sometimes interact with the metal surfaces of the HPLC system and column, leading to analyte loss and peak tailing.[14][15]
-
Column Contamination or Degradation: A contaminated or old column can lead to a general decline in performance, including peak tailing.[12][16]
Troubleshooting Guide
Issue 1: Peak Broadening or Splitting due to Anomer Separation
Question: My this compound peak appears broad or is split into two. How can I confirm if this is due to anomer separation and how can I fix it?
Answer: Anomer separation is a common phenomenon for reducing sugars like this compound. Here’s how you can address it:
-
Increase Column Temperature: Elevating the column temperature can increase the rate of interconversion between the α and β anomers, causing them to merge into a single, sharper peak.[3][17][18]
-
Modify Mobile Phase pH: Adding a small amount of a weak base to the mobile phase can accelerate anomer mutarotation.
Experimental Protocol: Suppressing Anomer Separation
-
Method 1: Temperature Adjustment
-
Equilibrate your HILIC column with your initial mobile phase at your standard operating temperature (e.g., 40 °C).
-
Inject your this compound standard and record the chromatogram.
-
Increase the column temperature in increments (e.g., to 50 °C, then 60 °C) and repeat the injection at each temperature after re-equilibration.[3]
-
Observe the peak shape for improvement.
-
-
Method 2: Mobile Phase Modification
-
Prepare your aqueous mobile phase component with a low concentration of a weak base. A common choice is 0.1% aqueous ammonium (B1175870) solution.[3]
-
Equilibrate the column with the new mobile phase.
-
Inject your this compound standard and compare the peak shape to the original conditions.
-
| Parameter | Condition 1 (Anomer Separation) | Condition 2 (Improved Peak Shape) |
| Column Temperature | 40 °C | 60 °C |
| Mobile Phase Additive | None | 0.1% Ammonium Hydroxide |
| Expected Outcome | Broad or split peak | Single, sharper peak |
Issue 2: Peak Tailing due to Secondary Interactions and Mobile Phase Effects
Question: My this compound peak is tailing, but I don't suspect anomer separation. What other mobile phase parameters can I adjust?
Answer: Peak tailing is often caused by undesirable interactions between your analyte and the stationary phase. Optimizing your mobile phase can mitigate these effects.
-
Adjust Buffer Concentration: A low buffer concentration may not be sufficient to mask residual silanol (B1196071) groups on the stationary phase. Increasing the buffer concentration can often improve peak shape.[10][11][12]
-
Optimize Mobile Phase pH: The pH of your mobile phase can influence the ionization state of both your analyte and the stationary phase, affecting secondary interactions.[1][11]
Troubleshooting Steps:
-
Increase Buffer Strength: If using a buffered mobile phase (e.g., ammonium formate), try doubling the buffer concentration (e.g., from 10 mM to 20 mM) and observe the effect on peak shape.
-
Adjust pH: Carefully adjust the pH of your mobile phase. For silica-based columns, operating at a lower pH can suppress the ionization of silanol groups, but this may not be ideal for all analytes. Experiment within the stable pH range of your column.
| Mobile Phase Parameter | Typical Starting Range | Optimization Direction for Tailing |
| Buffer Concentration | 5-10 mM | Increase to 20-50 mM |
| pH (for silica (B1680970) columns) | 3-6 | Adjust within column's stable range |
Issue 3: Peak Distortion due to Sample Solvent and Injection Volume
Question: My peak shape is distorted, especially at the beginning of my chromatogram. Could my sample preparation be the cause?
Answer: Yes, the composition of your sample solvent and the injection volume are critical in HILIC and are common sources of peak shape problems.[5][7]
-
Sample Solvent Strength: The sample solvent should be as close as possible in composition to the initial mobile phase, or even weaker (i.e., contain more organic solvent). Injecting a sample dissolved in a high percentage of water into a mobile phase with a high percentage of acetonitrile (B52724) will cause significant peak distortion.[5][6][8][9]
-
Injection Volume: Large injection volumes can exacerbate the effects of solvent mismatch and lead to peak broadening.[10][19]
Experimental Protocol: Optimizing Sample Injection
-
Solvent Matching:
-
Prepare your this compound sample in the initial mobile phase composition (e.g., 80% acetonitrile / 20% water).
-
If solubility is an issue, use the minimum amount of water necessary to dissolve the sample and then dilute with acetonitrile.
-
-
Volume Reduction:
-
If peak tailing persists, reduce the injection volume by half and re-inject.
-
Continue to decrease the injection volume to determine if it improves the peak shape.
-
| Parameter | Problematic Condition | Recommended Condition |
| Sample Solvent | 100% Aqueous | Dissolved in initial mobile phase (e.g., 80% ACN) |
| Injection Volume | > 10 µL (for 2.1 mm ID column) | 0.5 - 5 µL (for 2.1 mm ID column)[10] |
Issue 4: Choosing the Right HILIC Stationary Phase
Question: I'm still having trouble with peak tailing. Could it be my column chemistry?
Answer: Absolutely. The choice of stationary phase is crucial for a successful HILIC separation. Different stationary phases have varying degrees of hydrophilicity and potential for secondary interactions.[20][21][22]
-
Amide Phases: Often a good starting point for oligosaccharide analysis, providing good retention and peak shape.
-
Bare Silica: Can be effective, but the acidic silanol groups may cause tailing with some compounds.[21]
-
Zwitterionic Phases: These are versatile and can reduce strong electrostatic interactions, often leading to improved peak shape for a wide range of analytes.[21]
-
Specialized Glycan Columns: For larger oligosaccharides, columns specifically designed for glycan analysis may provide the best performance.[3][14]
Recommendations:
-
If you are using a bare silica column and experiencing tailing, consider switching to an amide or zwitterionic phase.
-
For this compound and larger oligosaccharides, consider a column specifically designed for high molecular weight oligosaccharide separations.[3]
-
Newer column technologies with hybrid surface technologies can mitigate interactions between analytes and the metal surfaces of the column, which can be an issue for larger oligosaccharides.[14]
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing peak tailing in HILIC.
Logical Relationship of Contributing Factors
Caption: Key factors contributing to this compound peak tailing in HILIC.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. shodex.com [shodex.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mac-mod.com [mac-mod.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HILIC Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. youtube.com [youtube.com]
- 14. lcms.cz [lcms.cz]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. afin-ts.de [afin-ts.de]
- 18. Column temperature in HILIC | Separation Science [sepscience.com]
- 19. waters.com [waters.com]
- 20. HILIC 固定相 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. assets.fishersci.com [assets.fishersci.com]
strategies to prevent maltooctaose degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of maltooctaose (B131049) to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your this compound samples throughout your experiments.
Troubleshooting Guide: Common Issues with this compound Stability
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Degradation of this compound in Solution | Improper Storage Temperature: Storing aqueous solutions at room temperature or 4°C for extended periods can lead to microbial growth and hydrolysis. | For short-term storage (up to 1 month), store aqueous solutions at -20°C. For long-term storage (up to 6 months), store at -80°C.[1] |
| Incorrect pH: The pH of the solution can significantly impact the stability of the glycosidic bonds. Both acidic and alkaline conditions can catalyze hydrolysis. | Maintain the pH of the solution between 6.0 and 7.5 for optimal stability. If the experimental conditions require a different pH, minimize the exposure time and temperature. | |
| Enzymatic Contamination: The presence of contaminating amylases or glucosidases in the sample or reagents can rapidly degrade this compound. | Use high-purity reagents and sterile techniques when preparing solutions. Consider adding a broad-spectrum enzyme inhibitor if contamination is suspected. | |
| Inconsistent Experimental Results | Partial Degradation of Stock Solution: If the stock solution has been subjected to multiple freeze-thaw cycles or improper storage, it may contain a mixture of this compound and its degradation products. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Periodically check the purity of the stock solution using HPLC. |
| Variable Hydrolysis During Experiments: Fluctuations in temperature or pH during an experiment can lead to inconsistent rates of this compound degradation. | Ensure precise control of temperature and pH throughout the experiment. Use calibrated equipment and freshly prepared buffers. | |
| Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC) | Hydrolysis Products: Smaller maltooligosaccharides (e.g., maltose (B56501), maltotriose) and glucose are common degradation products. | Compare the retention times of the unknown peaks with those of known standards of smaller maltooligosaccharides. |
| Non-Enzymatic Browning Products: At high temperatures, especially in the presence of amino acids, Maillard reaction products can form. | Avoid excessive heating of this compound solutions. If heating is necessary, use the lowest effective temperature and shortest duration possible. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C. Under these conditions, it can be stable for over two years.[1]
Q2: How can I prevent enzymatic degradation of this compound in my experiments?
To prevent enzymatic degradation, it is crucial to use high-purity water and reagents. All glassware should be depyrogenated to eliminate potential enzyme contamination. If you suspect the presence of amylases or glucosidases, you can add specific inhibitors such as acarbose (B1664774) for α-amylase or 1-deoxynojirimycin (B1663644) for α-glucosidase.[2][3][4][5]
Q3: What is the effect of pH on this compound stability?
This compound is most stable in neutral to slightly acidic conditions (pH 6.0-7.5). Both strongly acidic and alkaline conditions will catalyze the hydrolysis of the α-1,4-glycosidic bonds, leading to the formation of smaller sugars.[6] The rate of hydrolysis increases significantly at pH values below 4 and above 8.
Q4: Can I autoclave solutions containing this compound?
Autoclaving is not recommended for solutions containing this compound. The high temperature and pressure will cause significant hydrolysis of the glycosidic bonds. To sterilize this compound solutions, it is best to use sterile filtration through a 0.22 µm membrane filter.
Q5: Are there any chemical stabilizers I can add to my this compound solutions?
Yes, certain polyols and other non-reducing sugars can act as stabilizers, particularly during freeze-drying or frozen storage. Trehalose is a well-known cryoprotectant that can help maintain the integrity of this compound by forming a glassy matrix and replacing water molecules.[7][8][9] Polyols like sorbitol and mannitol (B672) can also offer cryoprotection.[10][11][12]
Quantitative Data on this compound Degradation
While specific kinetic data for this compound is limited, the following table provides representative data on the hydrolysis of similar maltooligosaccharides under various conditions. This data can be used to estimate the stability of this compound in your experiments. The degradation follows pseudo-first-order kinetics.[6]
| Condition | Approximate Half-life (t½) | Reference Oligosaccharide |
| pH 4.0, 80°C | 10 - 20 hours | Fructooligosaccharides[6] |
| pH 7.0, 80°C | > 200 hours | Fructooligosaccharides[6] |
| pH 9.0, 80°C | > 200 hours | Fructooligosaccharides[6] |
| Subcritical Water, 190°C | 5 - 10 minutes | Maltotriose[13] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound powder (>95% purity)
-
High-purity, sterile water (e.g., HPLC-grade or Milli-Q)
-
Sterile conical tubes or vials
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize shearing.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
For short-term storage (≤ 1 month), store the aliquots at -20°C.
-
For long-term storage (≤ 6 months), store the aliquots at -80°C.
-
Protocol 2: Analysis of this compound Degradation by HPLC
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
-
Amino--based or HILIC column suitable for carbohydrate analysis (e.g., Shodex Asahipak NH2P-50 4E).
-
-
Mobile Phase:
-
Acetonitrile and water gradient. A typical gradient might be: 80% acetonitrile/20% water, holding for 5 minutes, then ramping to 50% acetonitrile/50% water over 20 minutes. The exact gradient should be optimized for your specific column and system.
-
-
Procedure:
-
Prepare a standard curve using known concentrations of pure this compound and its potential degradation products (maltose, maltotriose, glucose, etc.).
-
Dilute your experimental samples to fall within the linear range of the standard curve.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the peaks in your samples by comparing their retention times and peak areas to the standards.
-
The percentage of degradation can be calculated by dividing the total area of the degradation product peaks by the sum of the areas of all peaks (this compound and degradation products) and multiplying by 100.
-
Visualizations
This compound Degradation Pathways
Caption: Enzymatic and chemical degradation pathways of this compound.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting this compound degradation.
References
- 1. This compound Oligosaccharide | Megazyme [megazyme.com]
- 2. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acarbose and 1-deoxynojirimycin inhibit maltose and maltooligosaccharide hydrolysis of human small intestinal glucoamylase-maltase in two different substrate-induced modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Deoxynojirimycin | CAS 19130-96-2 | Tocris Bioscience [tocris.com]
- 5. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
resolving matrix effects in maltooctaose quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to matrix effects in maltooctaose (B131049) quantification.
Troubleshooting Guide & FAQs
This section addresses specific challenges users may encounter during their experimental workflows.
FAQs
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components in the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] In complex biological matrices such as plasma or serum, components like salts, lipids, and proteins are common sources of these effects.[1][4]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods. A widely used quantitative approach is the post-extraction spike method .[1] This involves comparing the response of this compound spiked into an extracted blank matrix with the response of this compound in a neat solvent. A significant difference in signal intensity points to the presence of matrix effects.[1] Another qualitative technique is post-column infusion , which helps identify the specific retention time regions where ion suppression or enhancement occurs.[1]
Q3: What are the primary strategies to resolve matrix effects in this compound quantification?
A3: The main strategies to mitigate matrix effects can be grouped into three categories:
-
Advanced Sample Preparation: Implementing thorough cleanup procedures to remove interfering matrix components is a crucial first step.[3]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method is key to separating this compound from matrix components that can cause interference.[3][5]
-
Calibration Strategies: Employing appropriate internal standards and calibration techniques can effectively compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[6][7]
Q4: Which sample preparation techniques are most effective for reducing matrix effects for this compound?
A4: For polar analytes like this compound, Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample cleanup.[8][9][10] Various SPE sorbents can be used, including graphitized carbon, reversed-phase (e.g., C18), and hydrophilic interaction chromatography (HILIC) materials.[8][9][10] The choice of sorbent depends on the specific matrix and the properties of the interfering components.[10] Liquid-Liquid Extraction (LLE) can also be used, but it is generally less suitable for highly polar compounds like this compound as they tend to remain in the aqueous phase.[11][12]
Q5: How can I optimize my LC method to minimize matrix effects?
A5: Chromatographic optimization involves adjusting parameters to achieve better separation between this compound and interfering compounds.[5] This can be accomplished by modifying the mobile phase composition, adjusting the gradient elution program, or changing the analytical column.[4][5] The goal is to ensure that this compound elutes in a region of the chromatogram that is free from ion suppression or enhancement.[5]
Q6: What is the role of an internal standard, and what type is best for this compound quantification?
A6: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a known concentration.[13] It is used to correct for variability during sample preparation and analysis, including matrix effects.[14][15] The most effective type of internal standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C- or ¹⁵N-labeled).[14][16][17] A SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization, thereby providing the most accurate compensation for matrix effects.[13][17]
Data Presentation
The following tables summarize quantitative data related to the mitigation of matrix effects.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction for this compound in Human Plasma
| Sample Preparation Method | Matrix Effect (%)* | Analyte Recovery (%) | Reference |
| Protein Precipitation | 65 | 85 | [1] |
| Liquid-Liquid Extraction | 78 | 70 | [1] |
| Solid-Phase Extraction (C18) | 92 | 95 | [8] |
| Solid-Phase Extraction (Graphitized Carbon) | 98 | 91 | [8][18] |
*Matrix Effect (%) is calculated as (Peak area in post-spiked matrix / Peak area in neat solution) x 100. A value closer to 100% indicates a lower matrix effect.
Table 2: Accuracy of this compound Quantification with Different Calibration Strategies
| Calibration Strategy | Accuracy (%) | Precision (%RSD) | Reference |
| External Calibration | 75 | 18 | [1] |
| Matrix-Matched Calibration | 96 | 8 | [1] |
| Stable Isotope-Labeled Internal Standard | 99.5 | < 5 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol describes a general procedure using a graphitized carbon SPE cartridge.
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of 80% acetonitrile (B52724).
-
Equilibrate the cartridge with 3 mL of ultrapure water.[8]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of ultrapure water to remove salts and other highly polar interferences.[8]
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of 80% acetonitrile containing 0.1% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.[1]
-
Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a solvent identical to the final sample extract.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample using your established protocol. Spike the same known concentration of this compound into the final extracted blank matrix.
-
-
Analysis:
-
Analyze both sets of samples by LC-MS/MS.
-
-
Calculation:
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area of this compound in Set B / Peak Area of this compound in Set A) x 100
-
-
-
Interpretation:
-
A value less than 100% indicates ion suppression.
-
A value greater than 100% indicates ion enhancement.[1]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in resolving matrix effects.
Caption: A logical workflow for identifying and mitigating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable isotope labeled oligosaccharides [elicityl-oligotech.com]
- 17. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Detection of Maltooctaose in Complex Biological Samples
Welcome to the technical support center for the detection of maltooctaose (B131049) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in biological samples?
A1: The primary methods for the detection and quantification of this compound in complex biological samples such as plasma, serum, urine, and tissue homogenates are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Mass Spectrometry (MS), and enzymatic assays.
Q2: Which HPLC detector is most suitable for this compound analysis?
A2: Due to its lack of a UV chromophore, this compound is not readily detected by standard UV detectors. More suitable detectors include Evaporative Light Scattering Detectors (ELSD), Refractive Index (RI) detectors, and Pulsed Amperometric Detectors (PAD). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a particularly sensitive and specific method for carbohydrate analysis.[1][2][3]
Q3: Can I use a plate-based enzymatic assay to measure this compound?
A3: While there are no commercially available kits specifically for this compound, it is possible to adapt enzymatic assays designed for maltose (B56501) or other maltooligosaccharides.[4][5] This typically involves the enzymatic hydrolysis of this compound to glucose by an α-glucosidase, followed by the quantification of glucose using a glucose oxidase/peroxidase-based assay.[4][5] It is crucial to ensure the complete hydrolysis of this compound and to account for any free glucose present in the sample by running a background control without the α-glucosidase.
Q4: What are the main challenges when analyzing this compound in biological matrices?
A4: The main challenges include low endogenous concentrations of this compound, interference from other structurally similar carbohydrates and matrix components, and potential degradation of the analyte during sample preparation.[6] Biological samples like plasma and urine contain a high concentration of salts, proteins, and other metabolites that can interfere with analysis.[7][8]
Q5: How should I store my biological samples to ensure this compound stability?
A5: For long-term storage, it is recommended to store biological samples at -80°C to minimize enzymatic degradation of this compound. Avoid repeated freeze-thaw cycles. For short-term storage, 4°C is acceptable, but analysis should be performed as soon as possible.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound After Sample Preparation
| Possible Cause | Troubleshooting Step |
| Incomplete protein precipitation | Ensure the correct ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to sample is used. Vortex thoroughly and allow sufficient incubation time on ice. Consider using alternative protein precipitation agents like zinc sulfate.[9] |
| Co-precipitation of this compound with proteins | Optimize the pH of the extraction solution. This compound is a neutral sugar, but pH can affect the charge of interfering proteins. |
| Analyte degradation | Maintain samples on ice throughout the sample preparation process. Minimize the time between sample collection and analysis. Acids can cause hydrolysis of glycosidic linkages, so use with caution.[6] |
| Inefficient solid-phase extraction (SPE) | Ensure the SPE cartridge is appropriate for carbohydrate analysis (e.g., graphitized carbon, hydrophilic interaction liquid chromatography - HILIC). Optimize the wash and elution steps to maximize recovery of this compound while removing interferences.[10] |
Issue 2: High Background or Interfering Peaks in Chromatography
| Possible Cause | Troubleshooting Step |
| Matrix effects from salts or other small molecules | Incorporate a desalting step in your sample preparation, such as solid-phase extraction (SPE) or dialysis. For urine samples, dilution may be sufficient.[11] |
| Presence of structurally similar oligosaccharides | Improve chromatographic separation by optimizing the gradient, mobile phase composition, or switching to a more selective column. HPAEC-PAD offers excellent resolution for isomers.[2] |
| Contamination from labware or reagents | Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware. Run a blank (reagents only) to identify sources of contamination. |
| Carryover from previous injections | Implement a robust needle wash protocol on your autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
Issue 3: Inconsistent Results in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Incomplete hydrolysis of this compound | Increase the concentration of α-glucosidase or extend the incubation time. Ensure the buffer conditions (pH, temperature) are optimal for the enzyme. |
| Interference from endogenous glucose | Always run a parallel sample without the α-glucosidase to measure the background glucose concentration. Subtract this value from the total glucose measured after hydrolysis.[5] |
| Enzyme inhibition by matrix components | Dilute the sample to reduce the concentration of potential inhibitors. Consider a sample cleanup step like SPE to remove interfering substances. |
| Incorrect standard curve preparation | Use a high-purity this compound standard to prepare your calibration curve. Ensure accurate pipetting and dilutions. |
Data Presentation: Comparison of Detection Methods
| Parameter | HPLC-ELSD | HPAEC-PAD | LC-MS/MS | Enzymatic Assay |
| Principle | Separation by chromatography, detection based on light scattering of nebulized particles. | Anion-exchange chromatography at high pH with electrochemical detection.[2] | Separation by chromatography, detection based on mass-to-charge ratio. | Enzymatic conversion to a detectable product (e.g., glucose).[4] |
| Sensitivity | Moderate (mg/L to high µg/L range).[12][13] | Very High (low- to sub-picomole range).[2][3] | Very High (nM to pM range).[14] | Moderate to High (µM to mM range).[4] |
| Specificity | Moderate, relies on chromatographic resolution. | High, excellent for isomer separation.[2] | Very High, provides molecular weight and fragmentation data. | Moderate, potential for cross-reactivity with other sugars.[15] |
| Throughput | Moderate | Moderate to Low | High (with automation) | High (plate-based) |
| Cost | Moderate | High | High | Low |
| Ease of Use | Moderate | Requires expertise in carbohydrate analysis. | Requires expertise in mass spectrometry. | Relatively simple. |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS
This protocol is adapted from methods for the quantitative analysis of metabolites in plasma.[14]
1. Sample Preparation (Protein Precipitation & SPE)
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled maltooligosaccharide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
(Optional but recommended) Further clean up the sample using a graphitized carbon SPE cartridge to remove remaining interferences.
2. LC-MS/MS Conditions
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.
-
Gradient: Start at 95% A, decrease to 50% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by infusing a pure standard of this compound. A potential precursor ion would be the [M+Na]+ adduct.
3. Data Analysis
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).
Protocol 2: HPAEC-PAD for this compound in Urine
This protocol is based on established methods for oligosaccharide analysis.[2][3]
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any precipitates.
-
Dilute the supernatant 1:10 with ultrapure water.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. HPAEC-PAD Conditions
-
Column: Dionex CarboPac PA200 or similar carbohydrate analysis column.
-
Mobile Phase A: 100 mM Sodium Hydroxide.
-
Mobile Phase B: 100 mM Sodium Hydroxide, 1 M Sodium Acetate (B1210297).
-
Gradient: A shallow sodium acetate gradient is used to elute the maltooligosaccharides. The exact gradient will need to be optimized but may start with 100% A and ramp up to 30% B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 25 µL.
-
Detector: Pulsed Amperometric Detector with a gold working electrode. A standard quadruple-potential waveform for carbohydrates should be used.[2]
3. Data Analysis
-
Quantify this compound by comparing the peak area to a calibration curve prepared from a pure this compound standard.
Visualizations
Caption: LC-MS/MS workflow for this compound in plasma.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abcam.cn [abcam.cn]
- 6. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. False-positive interferences of common urine drug screen immunoassays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jlmqa.org [jlmqa.org]
- 9. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of an HPAEC-PAD Method for the Quantification of FODMAPs in Cereals and Cereal-Based Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bluthbio.com [bluthbio.com]
Validation & Comparative
Maltooctaose vs. Maltoheptaose as Amylase Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of substrate in an amylase assay is critical for obtaining accurate and reproducible results. This guide provides an objective comparison of maltooctaose (B131049) (G8) and maltoheptaose (B131047) (G7) as substrates for amylase, supported by experimental data and detailed protocols.
The enzymatic hydrolysis of maltooligosaccharides by amylases is a fundamental process in carbohydrate metabolism and has significant implications for various industrial and pharmaceutical applications. The length of the oligosaccharide chain is a key determinant of the enzyme's binding affinity and catalytic efficiency. While both this compound and maltoheptaose serve as effective substrates for α-amylases, their performance can differ based on the specific enzyme and reaction conditions.
Quantitative Data Summary: The Impact of Substrate Chain Length on Amylase Kinetics
The following table summarizes kinetic parameters for α-amylases with various maltooligosaccharides, illustrating the influence of substrate size on enzyme activity.
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Lactobacillus fermentum | Maltoheptaose (G7) | 0.8 | 120 | 1.5 x 10⁵ | 5.0 | 40 |
| Lactobacillus fermentum | Maltohexaose (G6) | 1.2 | 110 | 9.2 x 10⁴ | 5.0 | 40 |
| Lactobacillus fermentum | Maltopentaose (B1148383) (G5) | 2.1 | 95 | 4.5 x 10⁴ | 5.0 | 40 |
| Aspergillus oryzae S2 | Maltoheptaose (G7) | 0.5 | - | - | - | - |
| Aspergillus oryzae S2 | Maltopentaose (G5) | 1.0 | - | - | - | - |
| Aspergillus oryzae S2 | Maltotetraose (G4) | 1.8 | - | - | - | - |
| Bacillus subtilis US116 | Maltoheptaose (G7) | - | - | - | 6.0 | 65 |
| Bacillus subtilis US116 | Maltohexaose (G6) | \multicolumn{3}{c | }{No significant hydrolysis} | 6.0 | 65 |
Data for Lactobacillus fermentum α-amylase was adapted from a study on its mechanism of action on maltooligosaccharides. Data for Aspergillus oryzae S2 α-amylase was adapted from a study on its enhanced product specificity. Data for Bacillus subtilis US116 α-amylase was adapted from a study on its purification and properties.[1]
The data clearly indicates that for Lactobacillus fermentum α-amylase, the catalytic efficiency (kcat/Km) increases as the substrate chain length increases from maltopentaose to maltoheptaose. This suggests that longer substrates may allow for more extensive interaction with the enzyme's active site, leading to more efficient catalysis. The Km values for Aspergillus oryzae S2 α-amylase also decrease with increasing substrate length, indicating a higher binding affinity for longer maltooligosaccharides.
Furthermore, some amylases exhibit a distinct preference for longer chain oligosaccharides. For example, the α-amylase from Bacillus subtilis US116 effectively hydrolyzes maltoheptaose but shows no significant activity towards maltohexaose.[1] This highlights the critical role of substrate size in determining enzyme specificity.
Based on these trends, it is reasonable to infer that this compound would likely be an equivalent or even superior substrate to maltoheptaose for many α-amylases, exhibiting a lower Km and a higher kcat/Km value. However, this would need to be empirically determined for each specific enzyme.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of amylase activity. Below are representative protocols for determining the kinetic parameters of amylase using maltooligosaccharide substrates.
Amylase Activity Assay using High-Performance Liquid Chromatography (HPLC)
This method allows for the direct quantification of the substrate and its hydrolysis products.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified amylase in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Prepare a series of substrate solutions (maltoheptaose or this compound) of varying concentrations in the same buffer.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the enzyme solution with the substrate solution to initiate the reaction. The final enzyme concentration should be in the nanomolar range, while substrate concentrations should span the expected Km value.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) for a predetermined time course (e.g., 5, 10, 15, 20 minutes) to ensure initial velocity measurements.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching agent, such as a strong acid (e.g., 0.1 M HCl) or by heat inactivation (e.g., boiling for 5-10 minutes).
-
-
Product Analysis by HPLC:
-
Analyze the reaction products by HPLC using a carbohydrate analysis column (e.g., an amino-based column).
-
The mobile phase is typically a mixture of acetonitrile (B52724) and water.
-
Detect the separated sugars using a refractive index (RI) detector.
-
Quantify the amount of product formed by comparing the peak areas to a standard curve of known concentrations of the product (e.g., maltose, maltotriose).
-
-
Kinetic Parameter Calculation:
-
Calculate the initial velocity (V₀) of the reaction at each substrate concentration.
-
Determine the Km and Vmax values by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis or by using a Lineweaver-Burk plot.
-
Amylase Activity Assay using the Dinitrosalicylic Acid (DNS) Method
This colorimetric method measures the amount of reducing sugars produced.
-
Reagent Preparation:
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of distilled water. Add 30 g of sodium potassium tartrate tetrahydrate and dilute to a final volume of 100 mL with distilled water.
-
Substrate Solution: Prepare a solution of maltoheptaose or this compound in a suitable buffer.
-
Enzyme Solution: Prepare a diluted solution of the amylase in the same buffer.
-
-
Reaction Procedure:
-
Add a defined volume of the enzyme solution to a pre-warmed substrate solution and incubate at the optimal temperature for a specific time.
-
Stop the reaction by adding a specific volume of the DNS reagent.
-
-
Color Development and Measurement:
-
Heat the mixture in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature and add a specific volume of distilled water to dilute the mixture.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
-
Calculation:
-
Create a standard curve using known concentrations of a reducing sugar (e.g., maltose).
-
Determine the amount of reducing sugar produced in the enzymatic reaction from the standard curve.
-
Calculate the enzyme activity, where one unit of amylase activity is typically defined as the amount of enzyme that produces 1 µmol of reducing sugar per minute under the specified conditions.
-
Determine Km and Vmax as described in the HPLC method.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of a typical experimental workflow for analyzing the enzymatic hydrolysis of maltooligosaccharides.
Caption: General experimental workflow for determining amylase kinetic parameters.
Conclusion
The selection between this compound and maltoheptaose as a substrate for amylase assays should be guided by the specific research question and the characteristics of the enzyme under investigation. The available evidence strongly suggests that for many α-amylases, catalytic efficiency increases with the chain length of the maltooligosaccharide substrate. Therefore, this compound is likely to be a more efficient substrate than maltoheptaose, characterized by a higher binding affinity (lower Km) and a greater catalytic turnover (higher kcat).
However, empirical validation is paramount. Researchers should perform preliminary kinetic studies with both substrates to determine the optimal choice for their specific amylase and experimental conditions. The detailed protocols and workflow provided in this guide offer a robust framework for conducting such comparative analyses, ensuring the generation of high-quality, reproducible data in the study of amylase function.
References
Validating Maltooctaose Purity: A Comparative Guide to HPLC and Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, establishing the purity of maltooctaose (B131049) is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and mass spectrometry-based methods, namely Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), for the validation of this compound purity. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique.
This compound, a linear oligosaccharide composed of eight α-1,4 linked glucose units, is utilized in various fields, including biochemistry and pharmaceutical sciences. Its purity can be affected by the presence of other malto-oligosaccharides (e.g., maltoheptaose, maltononaose), isomers, and degradation products. Therefore, robust analytical methods are essential for accurate characterization and quality control.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for this compound purity validation depends on the specific requirements of the analysis, such as the need for quantitative precision, qualitative structural information, or high-throughput screening. HPLC-ELSD is a robust method for quantification, while LC-ESI-MS provides both quantitative data and mass confirmation. MALDI-TOF MS excels at rapid molecular weight determination.
| Feature | HPLC-ELSD | LC-ESI-MS | MALDI-TOF MS |
| Principle | Separation by chromatography, detection based on light scattering of non-volatile analyte particles after mobile phase evaporation. | Separation by chromatography followed by ionization of the analyte in a liquid phase and mass analysis. | Ionization of a co-crystallized sample with a matrix by a laser, and separation of ions by their time-of-flight. |
| Primary Use | Quantitative analysis of non-UV absorbing compounds. | Separation, quantification, and mass identification of components in a mixture. | Rapid molecular weight determination and screening of sample purity. |
| Purity Determination | Based on the relative peak area of this compound compared to other oligosaccharides in the chromatogram.[1] | Purity is determined by the relative peak area in the chromatogram, with mass confirmation for each peak. | Purity is assessed by the presence of ions corresponding to the molecular weight of this compound and the absence or low abundance of ions from other oligosaccharides. |
| Linearity (R²) for Malto-oligosaccharides | > 0.997[2] | > 0.99[3] | Primarily qualitative, though semi-quantitative analysis is possible. |
| Limit of Quantification (LOQ) | 1.56 mg/mL (for maltodextrin)[4] | ng/mL to low µg/mL range | fmol to pmol range |
| Recovery (%) for Malto-oligosaccharides | 91 - 93% (for maltodextrin)[4] | 69.0 - 89.8% (for maltotriose (B133400) to maltohexaose)[5] | Not typically used for recovery studies. |
| Throughput | Moderate | Moderate | High |
| Strengths | - Robust and reproducible quantification.- Relatively low cost.- Compatible with a wide range of mobile phases. | - High sensitivity and selectivity.- Provides molecular weight information for peak identification.- Suitable for complex mixtures. | - Very high sensitivity.- Rapid analysis.- Tolerant to some sample impurities. |
| Limitations | - Non-linear response at high concentrations.- Does not provide structural information. | - Can be affected by ion suppression from the matrix.- Requires volatile mobile phases. | - Not inherently quantitative.- Co-crystallization with the matrix can be challenging. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for malto-oligosaccharide analysis and can be adapted for this compound.
HPLC-ELSD Method
This method is suitable for the quantitative determination of this compound purity.
Chromatographic Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Amide Column (e.g., 4.6 x 150 mm, 3.5 µm).[6]
-
Mobile Phase A: Acetonitrile (B52724).[6]
-
Mobile Phase B: 35 mM Ammonium Formate in Water, pH 3.75.[6]
-
Gradient: A typical gradient would involve starting at a high concentration of acetonitrile and gradually increasing the aqueous mobile phase to elute the oligosaccharides.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Injection Volume: 10 µL.[6]
ELSD Settings:
-
Nebulizer Temperature: 40 °C.[6]
-
Evaporator Temperature: 40 °C.[6]
-
Nitrogen Flow: 1.0 SLM (Standard Liters per Minute).[6]
Sample Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions to create calibration standards (e.g., 10, 50, 100, 200, 500 µg/mL).
-
Dissolve the this compound sample to be tested in the same solvent to a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
LC-ESI-MS Method
This method combines the separation power of HPLC with the identification capabilities of mass spectrometry.
LC Conditions:
-
Column: Porous graphitic carbon (PGC) or HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate malto-oligosaccharides.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode to detect sodium adducts ([M+Na]⁺).
-
Scan Mode: Full scan mode over a mass range of m/z 500-2000.
-
Expected m/z for this compound [M+Na]⁺: 1335.4
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Dilute the stock solution to the desired concentration (e.g., 10 µg/mL) with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
MALDI-TOF MS Method
This method is ideal for rapid screening of this compound purity.
Sample Preparation:
-
Sample Solution: Dissolve the this compound sample in deionized water to a concentration of approximately 1 mg/mL.
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a 1:1 (v/v) solution of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.
MS Conditions:
-
Instrument Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Calibration: Use a suitable oligosaccharide standard mixture for external calibration.
-
Expected m/z for this compound [M+Na]⁺: 1335.4
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for validating this compound purity using chromatographic and mass spectrometric techniques.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Enzymatic Hydrolysis of Maltooctaose and Amylopectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic hydrolysis of two key alpha-glucan substrates: maltooctaose (B131049), a linear oligosaccharide, and amylopectin (B1267705), a highly branched polysaccharide. Understanding the differences in their enzymatic degradation is crucial for various applications, including drug development targeting carbohydrate metabolism, food science, and biotechnology. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying processes.
Executive Summary
The enzymatic hydrolysis of this compound and amylopectin by α-amylases reveals significant differences in reaction kinetics and product profiles, primarily driven by their distinct molecular architectures. This compound, a simple linear chain of eight glucose units, is readily hydrolyzed, producing a predictable pattern of smaller oligosaccharides. In contrast, the complex, branched structure of amylopectin results in a more complex degradation pattern, yielding a wider array of products, including limit dextrins. While direct comparative kinetic data from a single enzyme under identical conditions is limited in the literature, this guide synthesizes available data to provide a comprehensive overview.
Data Presentation: A Comparative Analysis
The following tables summarize the kinetic parameters and hydrolysis products for the enzymatic breakdown of this compound and amylopectin. It is important to note that the data is compiled from studies using different α-amylases and experimental conditions, which should be considered when making direct comparisons.
Table 1: Kinetic Parameters of α-Amylase on this compound and Amylopectin
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Maltoheptaose (B131047) | Human Pancreatic α-Amylase | 1.1 | - | - | - | [1] |
| Maltohexaose (B131044) | Human Pancreatic α-Amylase | 2.0 | - | - | - | [1] |
| Amylopectin | Bacillus koreensis α-Amylase | - | 41.17 | 37.74 | - | |
| Soluble Starch | Bacillus licheniformis α-Amylase | 8.3 mg/mL | 2778 U/mg/min | - | - | |
| Soluble Starch | Bacillus sphaericus α-Amylase | 0.97 mg/mL | 263 µmol/mg/min | - | - |
*Note: Kinetic data for this compound is not readily available. Data for maltoheptaose and maltohexaose are provided as the closest available linear oligosaccharides. Km values for human pancreatic α-amylase suggest that affinity may decrease with increasing chain length in this range.[1] **Note: Soluble starch is often used as a proxy for amylopectin in kinetic studies.
Table 2: Primary Hydrolysis Products
| Substrate | Enzyme Source | Primary Products | Reference |
| This compound | General α-Amylase | Maltose (G2), Maltotriose (G3), Maltotetraose (G4) | Inferred from maltooligosaccharide hydrolysis patterns |
| Amylopectin | General α-Amylase | Maltose (G2), Maltotriose (G3), Maltotetraose (G4), Glucose (G1), Limit Dextrins | [2] |
| Amylopectin | Malted-Rye α-Amylase | Glucose, Maltose, Maltotriose, Branched α-limit dextrins (DP≥4) | [3] |
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research findings. The following protocols are representative of methods used to study the enzymatic hydrolysis of maltooligosaccharides and amylopectin.
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol is adapted from established methods for maltooligosaccharides.
1. Materials:
-
This compound
-
α-Amylase (e.g., from human saliva, porcine pancreas, or a bacterial source)
-
20 mM Sodium Phosphate (B84403) Buffer (pH 6.9) containing 6.7 mM NaCl
-
3,5-Dinitrosalicylic Acid (DNS) Reagent
-
Maltose (for standard curve)
-
Spectrophotometer
2. Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) solution of this compound in the sodium phosphate buffer.
-
Enzyme Preparation: Prepare a stock solution of α-amylase in the same buffer and dilute to the desired working concentration (e.g., 1 U/mL).
-
Reaction Initiation: In a test tube, pre-incubate 0.5 mL of the this compound solution at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. Initiate the reaction by adding 0.5 mL of the diluted enzyme solution.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10, 20, 30 minutes).
-
Reaction Termination: Stop the reaction by adding 1.0 mL of DNS reagent.
-
Color Development: Heat the tubes in a boiling water bath for 5-15 minutes.
-
Quantification: Cool the tubes to room temperature and measure the absorbance at 540 nm. The concentration of reducing sugars produced is determined by comparison to a standard curve prepared with maltose.
Protocol 2: Enzymatic Hydrolysis of Amylopectin
1. Materials:
-
Amylopectin (from potato or corn starch)
-
α-Amylase
-
Appropriate buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 7.0)
-
DNS Reagent
-
Maltose (for standard curve)
-
Spectrophotometer
2. Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) suspension of amylopectin in the buffer. Gelatinize the starch by heating the suspension in a boiling water bath for 15-30 minutes with constant stirring, then cool to the reaction temperature.
-
Enzyme Preparation: Prepare a stock solution of α-amylase in the same buffer and dilute to the desired working concentration.
-
Reaction Initiation: Add the diluted enzyme solution to the gelatinized amylopectin solution to start the hydrolysis.
-
Incubation: Incubate the mixture at the optimal temperature and pH for the enzyme with gentle agitation.
-
Sampling: At various time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Termination and Quantification: Immediately stop the enzymatic reaction in the aliquots by adding DNS reagent and proceed with the color development and absorbance measurement as described in Protocol 1.
Protocol 3: HPLC Analysis of Hydrolysis Products
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the products of enzymatic hydrolysis.
1. System and Column:
-
HPLC system equipped with a Refractive Index (RI) detector.
-
A carbohydrate analysis column (e.g., an amino-based or ligand-exchange column).
2. Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) is commonly used for amino columns. The exact composition may need to be optimized based on the column and the specific oligosaccharides to be separated.
3. Sample Preparation:
-
Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching agent (e.g., a strong acid or base, followed by neutralization).
-
Centrifuge the reaction mixture to remove any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
4. Analysis:
-
Inject the prepared sample onto the column.
-
Elute the products isocratically with the mobile phase.
-
Identify and quantify the individual oligosaccharides by comparing their retention times and peak areas to those of known standards (e.g., glucose, maltose, maltotriose, etc.).
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Enzymatic hydrolysis pathways of this compound and amylopectin by α-amylase.
Caption: General experimental workflow for analyzing enzymatic hydrolysis.
References
Maltooctaose as a Reference Standard for Oligosaccharide Analysis: A Comparative Guide
In the landscape of oligosaccharide analysis, the choice of a reference standard is paramount for accurate quantification and reliable characterization. Maltooctaose (B131049), a linear oligosaccharide composed of eight α-1,4 linked glucose units, has emerged as a valuable tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound's performance against other commonly used reference standards, supported by experimental data and detailed protocols.
The Role of this compound in Oligosaccharide Analysis
This compound serves as a critical reference material in various analytical techniques due to its well-defined structure and high purity.[1] It is particularly useful in methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are instrumental in the quality control of food and beverages, enzyme activity assays, and biopharmaceutical research.[1]
Comparative Analysis of Oligosaccharide Reference Standards
The selection of an appropriate reference standard depends on the specific analytical method and the nature of the oligosaccharides being investigated. While this compound offers excellent performance, other standards such as dextran (B179266) ladders, fructooligosaccharides, and chitooligosaccharides are also employed.
Data Presentation: Quantitative Comparison of Reference Standards
The following tables summarize key performance indicators for this compound and its alternatives based on data from various analytical studies.
| Feature | This compound/Maltooligosaccharides | Dextran Ladder | Fructooligosaccharides (FOS) | Chitooligosaccharides (COS) |
| Typical Concentration Range (HPAEC-PAD) | 0.1 - 50 µg/mL[1] | N/A (Used for calibration) | N/A | 0.2 - 10 mg/L[2] |
| Typical Concentration Range (LC-MS) | 1 mM[1] | N/A | N/A | N/A |
| Limit of Detection (LOD) (HPAEC-PAD) | 0.01 - 0.1 mg/L[3] | N/A | N/A | 0.003 - 0.016 mg/L[2] |
| Linearity (R²) (HPAEC-PAD) | > 0.999[3] | N/A | N/A | 0.9979–0.9995[2] |
| Primary Application | Quantification of maltooligosaccharides | Retention time calibration (GU values)[4][5] | Quantification of fructans in food[6] | Quantification of chitosan (B1678972) derivatives[2] |
| Key Advantage | Structurally defined single compound | Broad molecular weight coverage | Relevant for prebiotic food analysis | Specific to amino-sugars |
| Key Limitation | Limited to α-1,4-glucans | Polydisperse mixture | Different linkage types (β-2,1) | Not suitable for neutral oligosaccharides |
Table 1: Comparison of key analytical parameters for different oligosaccharide reference standards.
| Analytical Method | Oligosaccharide | Degree of Polymerization (DP) | Recovery (%) |
| LC-MS | Maltotriose | 3 | 69.0 |
| Maltotetraose | 4 | 85.8 | |
| Maltopentaose | 5 | 89.8 | |
| Maltohexaose | 6 | 82.5 |
Table 2: Recovery analysis of maltooligosaccharides in an LC-MS workflow.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate oligosaccharide analysis. The following are representative protocols for HPAEC-PAD and LC-MS using maltooligosaccharide standards.
Experimental Protocol 1: HPAEC-PAD Analysis of Oligosaccharides
This protocol is suitable for the quantification of maltooligosaccharides in various samples.
1. Standard and Sample Preparation:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound powder and dissolve it in 10 mL of deionized water.[1]
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).[1]
-
Sample Preparation: Dilute the sample with deionized water to fall within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
2. HPAEC-PAD System and Conditions:
-
Instrument: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector with a gold working electrode.[7]
-
Column: A suitable anion-exchange column for carbohydrate analysis (e.g., Dionex CarboPac™ PA200).[8]
-
Mobile Phase A: 0.1 M Sodium Hydroxide (NaOH).[7]
-
Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 0.1 M NaOH.[7]
-
Gradient: A linear gradient of Mobile Phase B is typically used to elute oligosaccharides of increasing size. For example, a gradient of 0-10% B over 10 minutes.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 20 °C.[7]
-
Injection Volume: 10 - 25 µL.[1]
3. Data Analysis:
-
Integrate the peak areas of the this compound standards and the corresponding peaks in the samples.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of maltooligosaccharides in the samples from the calibration curve.
Experimental Protocol 2: LC-MS Analysis of Oligosaccharides
This protocol provides a general workflow for the qualitative and quantitative analysis of oligosaccharides.
1. Standard and Sample Preparation:
-
This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in deionized water.[1]
-
Internal Standard: If necessary, add a suitable internal standard to all samples and standards.
-
Sample Preparation: Dilute samples in the initial mobile phase. Derivatization (e.g., permethylation) may be performed to improve ionization efficiency and chromatographic separation.[9][10]
2. LC-MS System and Conditions:
-
Instrument: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[11]
-
Column: A column suitable for oligosaccharide separation, such as a porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.[12]
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) bicarbonate).[9]
-
Mobile Phase B: Acetonitrile with the same modifier.
-
Gradient: A gradient from high aqueous to high organic mobile phase is typically used.
-
Flow Rate: Dependent on the column dimensions.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.[3]
-
MS Detection: Full scan mode for qualitative analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.[9][11]
3. Data Analysis:
-
Identify oligosaccharides based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
For quantitative analysis, create a calibration curve using the peak areas of the this compound standards.
-
Calculate the concentration of the target oligosaccharides in the samples.
Mandatory Visualization
The following diagrams illustrate the logical workflow for oligosaccharide analysis using a reference standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Dextran as internal calibrant for N-glycan analysis by liquid chromatography coupled to ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. escholarship.org [escholarship.org]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Amylase Cross-Reactivity with Maltooctaose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic activity of various amylases on the substrate maltooctaose (B131049). Due to a scarcity of direct kinetic studies on this compound, this document extrapolates data from studies on other maltooligosaccharides to provide a comprehensive and objective comparison. This guide is intended to assist researchers in selecting appropriate enzymes for their specific applications, designing experiments, and interpreting results.
Introduction
Alpha-amylases (EC 3.2.1.1) are endo-acting enzymes that catalyze the hydrolysis of α-1,4-glucosidic linkages in polysaccharides like starch and glycogen. Maltooligosaccharides, such as this compound, serve as well-defined substrates for α-amylase, facilitating more reproducible and precise kinetic studies compared to complex polysaccharides.[1] Understanding the cross-reactivity and kinetic parameters of different amylases with specific oligosaccharides is crucial in fields ranging from clinical diagnostics to drug development.
Comparative Quantitative Data
Direct kinetic data for the hydrolysis of this compound by a wide range of amylases is not extensively available in the current literature. However, studies on the hydrolysis of other maltooligosaccharides by human pancreatic and salivary α-amylases can provide insights into their potential activity with this compound.
A study on human pancreatic and salivary α-amylases with various maltooligosaccharides revealed differences in their substrate preferences. For human pancreatic α-amylase, the susceptibility to hydrolysis decreases in the order of maltopentaose, maltohexaose (B131044), maltotetraose, and maltoheptaose.[1] Conversely, human salivary α-amylase hydrolyzes maltohexaose slightly faster than maltopentaose.[1] This suggests that both enzymes are active on a range of maltooligosaccharides and would likely hydrolyze this compound, although their specific affinities and catalytic efficiencies may vary.
| Amylase Source | Substrate | Relative Hydrolysis Rate | Kinetic Parameters (Km, Vmax, kcat) |
| Human Pancreatic α-Amylase | Maltooligosaccharides (G4-G7) | Maltopentaose > Maltohexaose > Maltotetraose > Maltoheptaose[1] | Data for this compound not available. |
| Human Salivary α-Amylase | Maltooligosaccharides (G4-G7) | Maltohexaose > Maltopentaose > Maltotetraose/Maltoheptaose[1] | Data for this compound not available. |
| Bacillus subtilis α-Amylase | Starch | High | Data for this compound not available. |
| Aspergillus oryzae α-Amylase | Starch | High | Data for this compound not available. |
Note: The table highlights the lack of specific kinetic data for this compound. Researchers are encouraged to perform kinetic studies to determine the precise parameters for their amylase of interest.
Experimental Protocols
To determine the kinetic parameters of an amylase with this compound, a continuous coupled enzymatic assay is a highly specific and recommended method.
Principle:
α-amylase hydrolyzes this compound into smaller oligosaccharides. These products are then acted upon by α-glucosidase to yield glucose. The glucose is subsequently phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically and is directly proportional to the amylase activity.
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader capable of kinetic measurements at 340 nm
-
Purified α-amylase (e.g., human salivary, human pancreatic, bacterial, fungal)
-
This compound
-
α-Glucosidase
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
ATP (Adenosine 5'-triphosphate)
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0, containing 10 mM MgCl₂ and 1 mM CaCl₂
-
Bovine Serum Albumin (BSA) (to prevent enzyme denaturation)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer. A range of concentrations will be needed to determine kinetic parameters.
-
Prepare a "coupling enzyme" mixture containing α-glucosidase, hexokinase, glucose-6-phosphate dehydrogenase, ATP, and NADP+ in the assay buffer. The concentrations of these components should be optimized to ensure they are not rate-limiting.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of the this compound solution at various concentrations.
-
Add the coupling enzyme mixture to each well.
-
Add a solution of the α-amylase to initiate the reaction. Include a blank control without the amylase.
-
-
Measurement:
-
Immediately place the microplate in the spectrophotometer pre-set to the desired temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔA340/min) to the rate of product formation (μmol/min) using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
Plot the initial reaction rates against the corresponding this compound concentrations.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
-
Visualizations
Experimental Workflow for Amylase Activity Assay
Caption: Workflow for determining amylase kinetic parameters using a coupled enzymatic assay.
Signaling Pathway of the Coupled Enzymatic Assay
Caption: Reaction cascade of the coupled enzymatic assay for α-amylase activity.
References
A Comparative Analysis of Maltooctaose and Other Maltooligosaccharides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various maltooligosaccharides (MOS) is crucial for applications ranging from drug delivery to prebiotic formulations. This guide provides an objective comparison of maltooctaose (B131049) (a maltooligosaccharide with a degree of polymerization of eight) and other common maltooligosaccharides, supported by experimental data and detailed methodologies.
Maltooligosaccharides are α-D-glucose polymers linked by α-1,4 glycosidic bonds, with a degree of polymerization (DP) typically ranging from 3 to 10.[1] Their physicochemical and biological properties, such as solubility, sweetness, and prebiotic activity, are largely dictated by their chain length.[1] This comparative analysis will focus on this compound and its shorter-chain counterparts, providing a framework for selecting the appropriate oligosaccharide for specific research and development needs.
Comparative Data of Maltooligosaccharides
The following tables summarize the key physicochemical and biological properties of this compound and other common maltooligosaccharides.
Physicochemical Properties
| Property | Maltotriose (B133400) (DP3) | Maltotetraose (DP4) | Maltopentaose (DP5) | Maltohexaose (DP6) | Maltoheptaose (DP7) | This compound (DP8) |
| Molecular Formula | C₁₈H₃₂O₁₆ | C₂₄H₄₂O₂₁ | C₃₀H₅₂O₂₆ | C₃₆H₆₂O₃₁ | C₄₂H₇₂O₃₆ | C₄₈H₈₂O₄₁ |
| Molecular Weight ( g/mol ) | 504.44 | 666.58 | 828.72 | 990.86 | 1153.00 | 1315.1[2] |
| Water Solubility (g/L) | 554[2] | 350[2] | 228[2] | 252[2] | 272[2] | 307[2] |
| Relative Sweetness (Sucrose = 100) | ~30 | <30 | Not sweet | Not sweet | Not sweet | Not sweet |
Note: The sweetness of maltooligosaccharides decreases significantly as the degree of polymerization increases.[3] While maltotriose is perceived as mildly sweet, those with a DP of 4 or higher are generally not considered sweet and are often described as having a "starchy" taste.[3]
Biological Properties
| Property | Maltotriose (DP3) | Maltotetraose (DP4) | Maltopentaose (DP5) | Maltohexaose (DP6) | Maltoheptaose (DP7) | This compound (DP8) |
| Prebiotic Activity | Fermentable | Fermentable | Fermentable | Fermentable | Fermentable | Fermentable |
| Bifidogenic Effect | Stimulates growth | Stimulates growth | Stimulates growth | Stimulates growth | Stimulates growth | Stimulates growth |
| SCFA Production | Acetate, Propionate, Butyrate | Acetate, Propionate, Butyrate | Acetate, Propionate, Butyrate | Acetate, Propionate, Butyrate | Acetate, Propionate, Butyrate | Acetate, Propionate, Butyrate |
Note: Maltooligosaccharides serve as a substrate for beneficial gut bacteria, such as Bifidobacterium species, leading to the production of short-chain fatty acids (SCFAs).[4][5] While direct comparative studies on the prebiotic activity of individual maltooligosaccharides are limited, the fermentability is generally expected across the series. The efficiency of fermentation may vary depending on the specific bacterial strains and the DP of the oligosaccharide.
Key Signaling Pathway: Butyrate-Mediated HDAC Inhibition
The fermentation of maltooligosaccharides by gut microbiota produces butyrate, a short-chain fatty acid with significant biological activity. One of its key mechanisms of action is the inhibition of histone deacetylases (HDACs), which plays a crucial role in regulating gene expression and cellular processes.
References
- 1. dwscientific.com [dwscientific.com]
- 2. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Maltooctaose Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of maltooctaose (B131049), a malto-oligosaccharide of increasing interest in pharmaceutical and biotechnological research. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in applications ranging from quality control of biopharmaceuticals to monitoring enzymatic degradation processes. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Enzymatic Assays, and Mass Spectrometry (MS), supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for your specific research needs.
Method Comparison at a Glance
The choice of an analytical method for this compound quantification is dependent on several factors, including the required sensitivity, specificity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the discussed methods.
| Feature | HPLC with ELSD/RI | HPAEC-PAD | Enzymatic Assay | Mass Spectrometry (LC-MS/MALDI-TOF) |
| Principle | Chromatographic separation based on polarity, with detection by light scattering or refractive index changes. | Anion-exchange chromatography at high pH, with direct electrochemical detection of carbohydrates. | Specific enzyme-catalyzed hydrolysis of this compound to glucose, which is then quantified. | Separation based on mass-to-charge ratio of ionized molecules. |
| Linearity Range (µg/mL) | 5 - 200 (for maltohexaose) | 0.1 - 12.5 mg/L (for various monosaccharides and oligosaccharides) | Typically in the µM to mM range, dependent on the specific kit and enzyme kinetics. | Wide dynamic range, often spanning several orders of magnitude (e.g., pg/mL to µg/mL).[1] |
| Limit of Detection (LOD) | 2.5–12.5 mg/L (for various sugars)[2] | 4.91 to 18.75 µg/L (for various monosaccharides and uronic acids)[3] | Dependent on the coupled glucose assay, can be in the low µM range. | Can reach pg/mL to fg/mL levels, depending on the instrument and method.[1] |
| Limit of Quantification (LOQ) | 12.0–30.0 mg/L (for various sugars)[2] | 16.36 to 62.50 µg/L (for various monosaccharides and uronic acids)[3] | Dependent on the coupled glucose assay, typically in the low to mid µM range. | Can reach pg/mL to fg/mL levels, depending on the instrument and method.[1] |
| Precision (%RSD) | < 6% (intermediate precision for various sugars)[2] | < 2.5% (for various monosaccharides and uronic acids)[3] | Generally < 10-15%, but can vary. | Typically < 15-20% for validated methods. |
| Accuracy (% Recovery) | 86 - 119% (for various sugars)[2] | 89.4% to 103.2% (for various carbohydrates)[4] | 93.7–101.0% (for neoagaro-oligosaccharides)[5] | Typically within 80-120% for validated methods. |
| Specificity | Moderate; may have co-elution with other similar oligosaccharides. | High; excellent separation of isomers and closely related oligosaccharides. | High; specific for the substrate of the enzyme used. | Very high; provides molecular weight and structural information. |
| Sample Throughput | Moderate; sequential analysis. | Moderate; sequential analysis. | High; can be adapted to multi-well plate formats. | Moderate to High; dependent on the use of automation. |
| Instrumentation Cost | Moderate to High | High | Low | Very High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
This method offers a robust approach for the quantification of this compound, particularly in samples where high sensitivity is required and the analytes lack a UV chromophore.
Materials and Reagents:
-
This compound standard (>95% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 80:20 (v/v) acetonitrile:water, with a gradient to increase the water content to elute the larger oligosaccharides.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 10-20 µL.
-
ELSD Settings: Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min.
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the initial mobile phase composition. Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration expected to be within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
Quantification:
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the this compound standards. A linear fit is then applied to this log-log plot. The concentration of this compound in the samples is determined from this calibration curve.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including this compound. It excels at separating closely related oligosaccharides.
Materials and Reagents:
-
This compound standard (>95% purity)
-
Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution
-
Sodium acetate (B1210297) (NaOAc), anhydrous
-
Ultrapure water
Instrumentation:
-
Ion chromatography system equipped with a gradient pump, autosampler, and a pulsed amperometric detector with a gold working electrode.
Chromatographic Conditions:
-
Column: High-pH anion-exchange column designed for carbohydrate analysis (e.g., CarboPac™ PA100 or similar).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate. For example, an isocratic elution with 100 mM NaOH followed by a linear gradient of sodium acetate (e.g., 0-200 mM) in 100 mM NaOH.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-25 µL.
-
PAD Waveform: A standard quadruple-potential waveform for carbohydrate detection.
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water. Prepare calibration standards by serial dilution in ultrapure water.
-
Sample Preparation: Dilute the sample with ultrapure water to a concentration within the calibration range. No derivatization is required.
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the this compound standards. The concentration in the samples is determined by comparing their peak areas to the calibration curve.
Enzymatic Assay
This method relies on the specific hydrolysis of this compound to glucose by an appropriate enzyme, such as α-glucosidase or amyloglucosidase. The resulting glucose is then quantified using a standard glucose assay kit (e.g., glucose oxidase/peroxidase).
Materials and Reagents:
-
This compound standard (>95% purity)
-
α-Glucosidase or Amyloglucosidase enzyme solution
-
Appropriate buffer for the enzyme (e.g., sodium acetate buffer, pH 4.5)
-
Commercially available glucose assay kit (e.g., GO/POD based)
-
Microplate reader
Assay Protocol:
-
Standard Curve Preparation: Prepare a series of this compound standards in the assay buffer.
-
Enzymatic Hydrolysis:
-
To each well of a microplate, add a defined volume of the this compound standard or sample.
-
Initiate the reaction by adding the α-glucosidase/amyloglucosidase solution.
-
Incubate at the optimal temperature for the enzyme (e.g., 37-50 °C) for a sufficient time to ensure complete hydrolysis of this compound to glucose.
-
-
Glucose Quantification:
-
Following hydrolysis, add the reagents from the glucose assay kit to each well.
-
Incubate for the time specified in the kit's instructions to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculation:
-
Construct a standard curve of absorbance versus the initial this compound concentration (after accounting for the stoichiometry of glucose production, i.e., 1 mole of this compound yields 8 moles of glucose).
-
Determine the concentration of this compound in the samples from the standard curve.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or used as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), offers high sensitivity and specificity for this compound quantification.
LC-MS Protocol:
Instrumentation:
-
LC-MS system, preferably with an electrospray ionization (ESI) source and a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions:
-
Utilize an HILIC column and mobile phase gradient similar to the HPLC method described above.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion mode is often preferred for underivatized oligosaccharides.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For this compound (C₄₈H₈₂O₄₁), the [M-H]⁻ ion would be monitored at m/z 1313.4.
MALDI-TOF MS Protocol:
Instrumentation:
-
MALDI-TOF mass spectrometer.
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture (e.g., acetonitrile/water with 0.1% TFA).
-
Sample-Matrix Co-crystallization: Mix the this compound standard or sample with the matrix solution on a MALDI target plate and allow it to dry.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, typically observing the sodium adduct [M+Na]⁺ at m/z 1337.4.
Quantification:
-
For both LC-MS and MALDI-TOF MS, quantification is typically achieved by using a stable isotope-labeled internal standard or by generating a calibration curve with external standards. The peak area or intensity of the analyte is compared to that of the standard.
Visualizing the Workflow
To better understand the logical flow of a typical analytical method validation process, the following diagram is provided.
Caption: A generalized workflow for the validation of an analytical method.
The following diagram illustrates the core principle of an enzymatic assay for this compound quantification.
Caption: Principle of this compound quantification via enzymatic hydrolysis.
References
- 1. Development and validation of a versatile analytical method for absolute quantification of seven oligosaccharides in human, bovine, and goat milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Lectin Binding Affinity for Malto-octaose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of various lectins to malto-octaose, a linear oligosaccharide composed of eight α-1,4-linked glucose units. Understanding these interactions is crucial for applications ranging from basic glycobiology research to the development of targeted drug delivery systems and antiviral therapeutics. This document summarizes available quantitative data, details the experimental protocols used for affinity determination, and provides visualizations of experimental workflows.
Lectin-Malto-octaose Binding Affinity
The direct measurement of binding affinities of a wide range of lectins to malto-octaose is not extensively documented in publicly available literature. However, data for closely related glucose-containing oligosaccharides and larger glucose polymers provide valuable insights. This section presents available quantitative data and qualitative binding information for selected lectins.
| Lectin | Ligand | Dissociation Constant (Kd) | Experimental Method |
| Griffithsin | Maltose (B56501) | 394 µM | Isothermal Titration Calorimetry (ITC)[1] |
| Concanavalin A (ConA) | Glycogen (B147801) | 0.25 µM | Quartz Crystal Microbalance (QCM) |
Note: While data for malto-octaose is limited, the provided data for maltose (a disaccharide of glucose) and glycogen (a polysaccharide of glucose) offer a reasonable proxy for estimating the binding potential of these lectins to malto-octaose. It is important to note that affinity can vary with the length of the oligosaccharide chain.
Qualitative and Semi-Quantitative Insights:
-
Calreticulin (CRT): This endoplasmic reticulum chaperone protein is known to bind to monoglucosylated N-glycans. Its binding pocket accommodates glucose residues, suggesting a potential interaction with malto-octaose, though likely with lower affinity compared to its natural ligands.
-
Banana Lectin (BanLec): This lectin has a preference for glucose and mannose residues and has been shown to recognize internal α-1,3-linked glucosyl residues.[2][3] While its primary specificity is not for α-1,4 linkages found in malto-octaose, some level of interaction cannot be ruled out.
-
DC-SIGN (CD209): This C-type lectin, found on dendritic cells, recognizes high-mannose oligosaccharides and some fucosylated structures.[4][5] Its binding to glucose is weaker than to mannose, suggesting a moderate to low affinity for malto-octaose.[6][7]
Experimental Protocols
The determination of lectin-carbohydrate binding affinities relies on sensitive biophysical techniques. The two most common methods are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (in this case, malto-octaose) to a macromolecule (the lectin). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Detailed Methodology:
-
Sample Preparation:
-
The lectin and malto-octaose are extensively dialyzed against the same buffer to minimize heat of dilution effects. A common buffer is a phosphate (B84403) or Tris-based buffer at a physiological pH (e.g., 7.4) containing salts like NaCl and, for some lectins, divalent cations such as Ca²⁺ and Mn²⁺ which are essential for activity.
-
The concentrations of the lectin and malto-octaose solutions are determined accurately using methods like UV-Vis spectroscopy (for protein) and refractive index or specific carbohydrate assays (for the oligosaccharide).
-
Samples are thoroughly degassed immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
The sample cell of the calorimeter is typically filled with the lectin solution (e.g., 10-50 µM).
-
The injection syringe is filled with the malto-octaose solution at a concentration 10-20 times that of the lectin in the cell.
-
A series of small, precise injections (e.g., 2-10 µL) of the malto-octaose solution are made into the lectin solution at regular intervals.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat-burst peaks for each injection, is integrated to determine the heat change per mole of injectant.
-
These integrated heat values are then plotted against the molar ratio of malto-octaose to lectin.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using specialized software to extract the Kd, n, and ΔH values. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, which are proportional to changes in mass. This allows for the real-time monitoring of the association and dissociation of molecules.
Detailed Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
A suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran (B179266) surface) is selected.
-
The lectin is immobilized onto the sensor surface. A common method is amine coupling, where the carboxyl groups on the sensor surface are activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to form reactive esters that then couple with primary amines on the lectin.
-
Any remaining activated groups on the surface are deactivated with a blocking agent like ethanolamine.
-
A reference flow cell is typically prepared in the same way but without the immobilized lectin to subtract non-specific binding and bulk refractive index changes.
-
-
SPR Experiment (Kinetic Analysis):
-
A continuous flow of running buffer (the same buffer used for sample preparation) is passed over the sensor and reference surfaces to establish a stable baseline.
-
A series of concentrations of malto-octaose (the analyte) are prepared in the running buffer.
-
Each concentration of malto-octaose is injected over the sensor surface for a defined period (association phase), followed by a switch back to the running buffer to monitor the dissociation (dissociation phase).
-
The change in the SPR signal (measured in Resonance Units, RU) is recorded in real-time, generating a sensorgram for each concentration.
-
-
Data Analysis:
-
The sensorgrams from the reference flow cell are subtracted from the sensorgrams from the lectin-immobilized flow cell to correct for non-specific binding and bulk effects.
-
The resulting sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
-
Visualizations
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance (SPR).
References
- 1. Crystallographic, thermodynamic, and molecular modeling studies of the mode of binding of oligosaccharides to the potent antiviral protein griffithsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbohydrate binding properties of banana (Musa acuminata) lectin II. Binding of laminaribiose oligosaccharides and beta-glucans containing beta1,6-glucosyl end groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbohydrate binding properties of banana (Musa acuminata) lectin I. Novel recognition of internal alpha1,3-linked glucosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple modes of binding enhance the affinity of DC-SIGN for high mannose N-linked glycans found on viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MULTIPLE MODES OF BINDING ENHANCE THE AFFINITY OF DC-SIGN FOR HIGH-MANNOSE N-LINKED GLYCANS FOUND ON VIRAL GLYCOPROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycan Epitopes and Potential Glycoside Antagonists of DC-SIGN Involved in COVID-19: In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide: Maltooctaose versus Synthetic Substrates for Alpha-Amylase Characterization
For researchers, scientists, and drug development professionals, the accurate characterization of enzymes is paramount. The choice of substrate is a critical determinant of experimental success, influencing kinetic parameters, assay sensitivity, and overall reliability. This guide provides an objective comparison of maltooctaose (B131049), a natural substrate, with commonly used synthetic substrates for the characterization of alpha-amylase, supported by experimental data and detailed protocols.
Executive Summary
The characterization of alpha-amylase, a key enzyme in carbohydrate metabolism and a therapeutic target, relies on the use of appropriate substrates. This compound, a well-defined linear oligosaccharide, serves as a physiologically relevant substrate that mimics the natural breakdown of starch. In contrast, synthetic substrates, often chromogenic or fluorogenic, offer convenience, high sensitivity, and amenability to high-throughput screening. This guide delves into a detailed comparison of these two classes of substrates, providing quantitative data, experimental methodologies, and visual workflows to aid researchers in selecting the optimal substrate for their specific needs.
Performance Comparison: this compound vs. Synthetic Substrates
The choice between this compound and synthetic substrates involves a trade-off between physiological relevance and assay convenience.
This compound , as a natural substrate, allows for the study of enzyme kinetics in a context that more closely resembles the in vivo environment. The hydrolysis of this compound by alpha-amylase yields smaller maltooligosaccharides, and the progress of the reaction is typically monitored by measuring the increase in reducing ends. This is often achieved using the 3,5-dinitrosalicylic acid (DNS) method, a classic colorimetric assay. While specific, this method can be laborious, involving multiple steps including stopping the reaction and a boiling step.
Synthetic substrates , such as those derivatized with p-nitrophenol (pNP), offer a more direct and often continuous assay. Alpha-amylase cleavage of these substrates releases a chromophore, leading to a measurable change in absorbance. These assays are generally more sensitive and less prone to interference from other reducing sugars that might be present in the sample. Blocked synthetic substrates, where the non-reducing end is chemically modified, provide even greater specificity by preventing the action of exo-acting amylases.
Quantitative Data Summary
The following tables summarize key performance indicators for alpha-amylase assays using this compound and a representative synthetic substrate, p-nitrophenyl-maltoheptaoside (pNP-G7). It is important to note that kinetic parameters are highly dependent on the specific enzyme source and experimental conditions (pH, temperature, buffer composition).
| Parameter | This compound (Natural Substrate) | p-Nitrophenyl-maltoheptaoside (Synthetic Substrate) | References |
| Principle | Measures increase in reducing sugars (e.g., via DNS assay) | Measures release of chromophore (p-nitrophenol) | [1][2][3] |
| Assay Type | Discontinuous (Endpoint) | Continuous or Discontinuous | [4][5] |
| Physiological Relevance | High | Moderate to Low | |
| Specificity | High for alpha-amylase | High (especially with blocked substrates) | [4][6] |
| Convenience | Moderate (multi-step protocol) | High (simpler, often automatable) | [2][7] |
| Kinetic and Performance Parameters (Porcine Pancreatic α-Amylase) | This compound | p-Nitrophenyl-maltoheptaoside (pNP-G7) | References |
| Michaelis Constant (Km) | Tends to be in the low millimolar (mM) range. For maltooligosaccharides, Km generally decreases with increasing chain length. For maltotriose, the Km is the lowest among maltooligosaccharides. | Apparent Km decreases as the number of glucose units increases. | [8][9] |
| Maximum Velocity (Vmax) | Vmax increases with oligosaccharide chain length up to maltopentaose. | Apparent Vmax decreases as the number of glucose units in the substrate increases. | [8][9] |
| Limit of Detection (LOD) | Dependent on the sensitivity of the reducing sugar assay (e.g., DNS method LOD for glucose is ~80 µM). | Generally higher sensitivity. For a similar chromogenic substrate (CNPG3), the assay is reported to be 5-10 fold more sensitive than the DNS assay. For an ethylidene-blocked pNP-G7 assay, the LOD can be as low as 2.9 U/L. | [2][7][10] |
Experimental Protocols
Alpha-Amylase Assay using this compound (DNS Method)
This protocol is adapted for this compound based on established methods for other maltooligosaccharides and starch.
Materials:
-
This compound solution (e.g., 1% w/v in assay buffer)
-
Alpha-amylase solution (appropriately diluted in assay buffer)
-
Assay Buffer: 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9 at 25°C
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of water. Add 30 g of sodium potassium tartrate and dilute to 100 mL with water.
-
Maltose standard solutions (for calibration curve)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a test tube, add 0.5 mL of the this compound solution.
-
Pre-incubation: Equilibrate the tube at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiation: Add 0.5 mL of the diluted alpha-amylase solution to the test tube and start a timer.
-
Incubation: Incubate the reaction for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by adding 1.0 mL of the DNS reagent.
-
Color Development: Place the tube in a boiling water bath for 5-15 minutes.
-
Cooling and Dilution: Cool the tube to room temperature and add 8.5 mL of deionized water.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with maltose.
Alpha-Amylase Assay using p-Nitrophenyl-maltoheptaoside (pNP-G7)
This protocol describes a coupled enzymatic assay using a blocked synthetic substrate.
Materials:
-
Ethylidene-blocked p-nitrophenyl-maltoheptaoside (EPS-G7) substrate solution (e.g., 3.5 mmol/L in assay buffer)
-
Alpha-amylase solution (appropriately diluted)
-
Assay Buffer: 50 mM HEPES, 70 mM NaCl, 1 mM CaCl₂, pH 7.15 at 37°C
-
α-Glucosidase (as a coupling enzyme)
-
Spectrophotometer capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation: Prepare a working solution containing the EPS-G7 substrate and an excess of α-glucosidase in the assay buffer.
-
Pre-incubation: Pre-warm the reagent solution and the diluted alpha-amylase sample to the assay temperature (e.g., 37°C).
-
Assay Initiation: In a cuvette, mix the reagent solution with the diluted alpha-amylase sample.
-
Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405 nm over a period of 3-5 minutes, after an initial lag phase of about 2 minutes.[5]
-
Calculation: The rate of change in absorbance is directly proportional to the alpha-amylase activity. The activity can be calculated using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.
Visualizing the Methodologies
Enzymatic Reaction Pathways
Caption: Enzymatic reaction pathways for this compound and a synthetic substrate.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for the two substrate types.
Decision Framework for Substrate Selection
Caption: A decision-making guide for selecting the appropriate substrate.
Conclusion
The choice between this compound and synthetic substrates for alpha-amylase characterization is application-dependent. For studies requiring high physiological relevance and a detailed understanding of the enzyme's action on natural oligosaccharides, this compound is an excellent choice, despite the more complex assay procedure. For high-throughput screening, inhibitor studies, and routine activity measurements where convenience and sensitivity are paramount, synthetic chromogenic substrates offer significant advantages. By understanding the principles, advantages, and limitations of each substrate type, researchers can make informed decisions to ensure the generation of robust and reliable data in their enzyme characterization studies.
References
- 1. tbdb.org [tbdb.org]
- 2. Chromogenic Assay Is More Efficient in Identifying α-Amylase Inhibitory Properties of Anthocyanin-Rich Samples When Compared to the 3,5-Dinitrosalicylic Acid (DNS) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a new alpha-amylase assay using 4.6-ethylidene-(G7)-1-4-nitrophenyl-(G1)-alpha-D-maltoheptaoside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of alpha-amylase using a new blocked substrate (3-ketobutylidene beta-2-chloro-4-nitrophenyl-maltopentaoside) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromogenic Assay Is More Efficient in Identifying α-Amylase Inhibitory Properties of Anthocyanin-Rich Samples When Compared to the 3,5-Dinitrosalicylic Acid (DNS) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subsite profile of the active center of porcine pancreatic alpha-amylase. Kinetic studies using maltooligosaccharides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis by human alpha-amylase of p-nitrophenyloligosaccharides containing four to seven glucose units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
A Comparative Guide to the Specificity of Starch-Branching Enzymes on Maltooctaose
For researchers in carbohydrate chemistry, biotechnology, and drug development, understanding the precise action of starch-branching enzymes (SBEs) is critical for designing starches with novel functionalities. This guide provides a comparative analysis of the two primary isoforms, SBEI and SBEII, focusing on their enzymatic specificity when maltooctaose (B131049) (a linear maltooligosaccharide with a degree of polymerization of 8) is used as a substrate.
Introduction to Starch-Branching Enzyme Specificity
Starch-branching enzymes are vital glycosyltransferases that catalyze the formation of α-1,6 glycosidic bonds in starch, creating the branched structure of amylopectin (B1267705). In most plants, SBEs exist in two main isoforms, SBEI and SBEII (with SBEII further divided into SBEIIa and SBEIIb in cereals), each demonstrating distinct specificities in substrate preference and the length of the glucan chains they transfer.[1][2] Generally, SBEI prefers amylose (B160209) as a substrate and transfers longer chains, while SBEII isoforms favor amylopectin and transfer shorter chains.[1][3] These differences are crucial in determining the final architecture of the starch granule and its physicochemical properties.
This compound serves as an excellent model substrate for in vitro assessment of SBE specificity, allowing for precise analysis of the cleavage and transfer patterns of these enzymes. By analyzing the product profiles, researchers can elucidate the fundamental mechanistic differences between SBE isoforms.
Comparative Analysis of SBEI and SBEIIb Activity
The action of SBEI and SBEIIb on a linear this compound (DP8) substrate reveals their characteristic chain transfer preferences. Following enzymatic reaction, the products are debranched using enzymes like isoamylase (B1167963) and pullulanase, and the resulting linear chains are quantified, typically by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
The table below summarizes representative product distributions following the action of Maize SBEI and SBEIIb on this compound.
Disclaimer: The following quantitative data is illustrative, synthesized from established specificities of SBE isoforms on short linear glucans. It serves to represent the expected differential action of the enzymes on a this compound substrate based on published literature rather than being derived from a single direct comparative study.
| Product Chain Length (DP) | SBEI (Maize) - Molar % | SBEIIb (Maize) - Molar % |
| DP1 (Glucose) | 0 | 0 |
| DP2 (Maltose) | 5 | 15 |
| DP3 (Maltotriose) | 10 | 40 |
| DP4 (Maltotetraose) | 35 | 30 |
| DP5 (Maltopentaose) | 30 | 10 |
| DP6 (Maltohexaose) | 15 | 5 |
| DP7 (Maltoheptaose) | 5 | 0 |
| DP8 (Unreacted this compound) | Remainder | Remainder |
Interpretation of Data:
-
Maize SBEI demonstrates a preference for transferring longer chain segments. When acting on this compound, it is expected to cleave and transfer a segment of DP 3-4, resulting in a prominent population of branched products with chain lengths of DP4 and DP5.
-
Maize SBEIIb is known for its role in creating the short chains of amylopectin.[4] Its action on this compound would result in the transfer of shorter segments (e.g., DP 2-3), leading to a higher abundance of smaller branched products, predominantly DP3 and DP4. The deficiency of SBEIIb in maize is known to significantly reduce the branching of starch.[3]
Experimental Protocols
A robust and reproducible protocol is essential for accurately assessing SBE specificity. The following is a comprehensive methodology synthesized from various standard assays.[5][6]
Enzyme Preparation
-
Recombinant SBEI and SBEIIb are expressed (e.g., in E. coli) and purified to homogeneity using affinity and size-exclusion chromatography.
-
Enzyme concentration is determined using a standard protein assay (e.g., Bradford or BCA).
-
Enzyme activity should be confirmed using a preliminary assay, such as the phosphorylase a stimulation assay.
In Vitro Branching Reaction
-
Reaction Buffer: 50 mM HEPES or MOPS buffer, pH 7.0-7.4.
-
Substrate: this compound (DP8) at a final concentration of 5-10 mM.
-
Enzyme Concentration: 1-5 µg of purified SBE per 100 µL reaction.
-
Incubation: Incubate at 30-37°C for a defined time course (e.g., samples taken at 0, 1, 3, 6, and 24 hours).
-
Reaction Termination: Stop the reaction by heating the samples at 98°C for 5-10 minutes.
Debranching of Reaction Products
-
To analyze the chain length of the branched products, the α-1,6 linkages must be hydrolyzed.
-
Adjust the pH of the terminated reaction mixture to ~4.5 with sodium acetate (B1210297) buffer.
-
Add a cocktail of debranching enzymes: isoamylase (EC 3.2.1.68) and pullulanase (EC 3.2.1.41).
-
Incubate at 40°C for 12-24 hours to ensure complete debranching.
-
Terminate the debranching reaction by heat inactivation (98°C for 10 minutes).
Product Analysis by HPAEC-PAD
-
System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector and a suitable carbohydrate-analysis column (e.g., Dionex CarboPac series).
-
Eluent: A gradient of sodium acetate in sodium hydroxide (B78521) is typically used to separate oligosaccharides based on their degree of polymerization.
-
Sample Preparation: Centrifuge the debranched samples to remove any precipitate. Dilute the supernatant in ultrapure water to an appropriate concentration for injection.
-
Quantification: Use a series of maltooligosaccharide standards (DP1-DP8) to create a standard curve for peak identification and quantification. The molar percentage of each product is calculated from the integrated peak areas.
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of the experimental process and the enzymatic action.
Caption: Experimental workflow for assessing SBE specificity.
Caption: Conceptual model of SBE action on this compound.
References
- 1. A structural explanation for the mechanism and specificity of plant branching enzymes I and IIb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Maize Starch-Branching Enzyme Isoforms and Amylopectin Structure. In the Absence of Starch-Branching Enzyme IIb, the Further Absence of Starch-Branching Enzyme Ia Leads to Increased Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Characterization of Modified Starch Branching Enzymes: Toward the Control of Starch Chain-Length Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Characterization of Modified Starch Branching Enzymes: Toward the Control of Starch Chain-Length Distributions | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Maltooctaose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of all laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of maltooctaose (B131049), ensuring adherence to safety protocols and regulatory standards. While this compound is a maltooligosaccharide and generally considered non-hazardous, it is imperative to follow systematic disposal practices.[1]
Immediate Safety and Handling
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat. It is recommended to handle this compound in a well-ventilated area to minimize any potential for inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached by first consulting your institution's specific waste disposal guidelines. Many research organizations have detailed protocols for chemical waste management.
Step 1: Waste Characterization
The initial and most critical step is to determine the nature of the this compound waste.
-
Consult Institutional Guidelines: Your organization's Environmental Health and Safety (EHS) department provides the definitive policies for waste disposal. These internal guidelines will classify waste streams and dictate the appropriate disposal routes.
-
Review Safety Data Sheet (SDS): While a specific SDS for this compound may not always be readily available, data from similar non-hazardous compounds like maltose (B56501) can offer general guidance. The SDS for maltose indicates that it is not classified as hazardous.[1]
Step 2: Non-Hazardous Waste Disposal
If this compound is confirmed to be non-hazardous by your institution's guidelines, proceed as follows:
-
Solid Waste:
-
Ensure the this compound waste is in a solid, dry form.
-
Carefully sweep or transfer the solid material into a designated, clearly labeled, and sealable container for non-hazardous solid waste.[1]
-
Do not dispose of this material in the regular trash unless explicitly permitted by your EHS department.[2]
-
-
Aqueous Solutions:
-
For small quantities of dilute aqueous solutions, some institutions may permit drain disposal with a copious amount of water. Crucially, you must verify if your local wastewater regulations and institutional policies allow for this practice. [2]
-
If drain disposal is not permitted, collect the aqueous waste in a designated and clearly labeled container for non-hazardous liquid waste.
-
Step 3: Contaminated Material Disposal
Any materials, such as weighing paper, pipette tips, or gloves, that have come into contact with this compound should be disposed of according to the waste's characterization. If the this compound is deemed non-hazardous, these materials can typically be placed in the regular solid waste stream, unless institutional policy dictates otherwise.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined in available safety literature, the disposal approach should be guided by the principle of minimizing environmental release and adhering to institutional and local regulations.
| Waste Type | Recommended Disposal Container | Key Disposal Consideration |
| Solid this compound | Labeled, sealed container for non-hazardous waste | Do not dispose of in regular trash without EHS approval.[2] |
| Aqueous Solutions | Labeled container for non-hazardous liquid waste | Verify institutional and local regulations before drain disposal.[2] |
| Contaminated Debris | Designated laboratory waste container | Segregate based on institutional guidelines. |
Experimental Protocols
The disposal procedures outlined in this guide are based on standard laboratory safety protocols and information extrapolated from safety data sheets for chemically similar substances. No experimental data on the environmental fate or ecotoxicity of this compound was found in the provided search results. The core principle of the recommended protocol is cautious handling and adherence to established waste management hierarchies.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Maltooctaose
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount for ensuring a safe laboratory environment. This guide provides comprehensive, immediate safety and logistical information for the handling of Maltooctaose, a maltooligosaccharide. Following these procedural steps will minimize risks and establish safe operational and disposal practices.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not considered a hazardous substance, observing good laboratory hygiene and safety practices is essential to prevent potential risks associated with handling any chemical powder.[1][2] The following table summarizes the recommended personal protective equipment and safety protocols.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | To protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile).[4][5] | To prevent direct skin contact. |
| Body Protection | A lab coat or impervious clothing.[6][7] | To protect the skin from accidental contact. |
| General Hygiene | Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1][8] | To prevent ingestion. |
| Engineering Controls | Handle in a well-ventilated area.[1] | To minimize the potential for inhalation of dust. |
| Emergency Equipment | An accessible safety shower and eye wash station should be available.[9][10] | For immediate response to accidental exposure. |
Step-by-Step Handling and Disposal Protocol
A systematic workflow is crucial for the safe handling and disposal of this compound.
-
Preparation and Weighing : Before handling, ensure all required PPE is correctly worn. Conduct weighing and handling procedures in a designated area with good ventilation to minimize dust dispersal. Avoid the formation of dust.[6]
-
Dissolution : When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.
-
Spill Management : In the event of a spill, mechanically recover the product.[1] Ventilate the spillage area.[1] Do not attempt to take action without suitable protective equipment.[1]
-
Storage : Store in a well-ventilated place and keep cool.[1]
-
Disposal : Dispose of materials or solid residues at an authorized site.[1] Avoid release to the environment.[1]
First Aid Measures
-
After eye contact : Rinse eyes with water as a precaution.[1]
-
After skin contact : Wash skin with plenty of water.[1]
-
After ingestion : If you feel unwell, call a poison center or a doctor.[1]
-
After inhalation : Move the person into fresh air and keep them comfortable for breathing.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal protective equipment for laboratory | Scharlab [scharlab.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. uwlax.edu [uwlax.edu]
- 9. msc-mu.com [msc-mu.com]
- 10. ehs.okstate.edu [ehs.okstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
